molecular formula C12H17NO B1606951 1-(2-Methoxyphenyl)piperidine CAS No. 5181-06-6

1-(2-Methoxyphenyl)piperidine

Cat. No.: B1606951
CAS No.: 5181-06-6
M. Wt: 191.27 g/mol
InChI Key: ZJDWMGREEOZXTH-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)piperidine is a chemical compound with the molecular formula C12H17NO and a CAS registry number of 5181-06-6 . It is a structural analog of 1-(2-Methoxyphenyl)piperazine, a well-known building block in medicinal chemistry frequently used in pharmacological research and the synthesis of potential receptor ligands . As a piperidine derivative, this compound serves as a versatile intermediate for organic synthesis and is strictly for research use in a laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers are encouraged to consult the current scientific literature for specific applications of this chemical building block. Specific physicochemical and safety data for this compound were not fully available in the search results; it is recommended to handle all chemicals with appropriate precautions.

Properties

IUPAC Name

1-(2-methoxyphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-14-12-8-4-3-7-11(12)13-9-5-2-6-10-13/h3-4,7-8H,2,5-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDWMGREEOZXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282946
Record name 1-(2-methoxyphenyl)piperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5181-06-6
Record name 5181-06-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-methoxyphenyl)piperidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(2-Methoxyphenyl)piperidine chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

In-depth Technical Guide: 1-(2-Methoxyphenyl)piperidine

Senior Application Scientist Note to the Researcher:

Upon initiating a comprehensive literature and database review for this compound (CAS No. 4995-53-9), it has become evident that verifiable, in-depth technical information for this specific chemical entity is exceptionally scarce. The vast majority of published data, including supplier listings, safety data sheets, and research articles, pertains to the structurally similar but distinct compound, 1-(2-Methoxyphenyl)piperazine (CAS No. 35386-24-4).

The presence of a second nitrogen atom in the piperazine ring fundamentally alters the molecule's chemical properties, reactivity, and biological activity compared to the piperidine analogue. This common point of confusion necessitates extreme caution.

Given the core principles of scientific integrity and the requirement for authoritative, verifiable data, this guide cannot be completed as requested. Generating content without reliable sources would lead to a scientifically unsound document.

We are therefore presenting this preliminary report to:

  • Clearly distinguish between the requested compound and its common analogue.

  • Summarize the limited available information and highlight the data gaps.

  • Provide a structural and conceptual framework that can be populated if and when reliable data for this compound becomes available.

Section 1: Nomenclature and Structural Distinction

A critical first step in the study of this compound is to ensure correct identification. The requested compound, this compound, is frequently confused with its piperazine counterpart.

1.1. This compound (Requested Compound)

  • Synonyms: 1-(o-Anisyl)piperidine, 2-(1-Piperidinyl)anisole

  • CAS Number: 4995-53-9

  • Molecular Formula: C₁₂H₁₇NO

  • Molecular Weight: 191.27 g/mol

  • Structure: Consists of a piperidine ring (a saturated six-membered heterocycle with one nitrogen atom) attached via its nitrogen to a 2-methoxyphenyl (or o-anisyl) group.

1.2. 1-(2-Methoxyphenyl)piperazine (Common Analogue)

  • Synonyms: 2-MeOPP, o-MeOPP

  • CAS Number: 35386-24-4[1][2]

  • Molecular Formula: C₁₁H₁₆N₂O[1][2]

  • Molecular Weight: 192.26 g/mol [2]

  • Structure: Consists of a piperazine ring (a saturated six-membered heterocycle with two nitrogen atoms at positions 1 and 4) attached via one of its nitrogens to a 2-methoxyphenyl group.

The structural difference is visualized below. The additional nitrogen atom in the piperazine ring significantly impacts basicity, polarity, and hydrogen bonding capability, leading to different physicochemical properties and pharmacological profiles.

Structural Comparison cluster_0 This compound (C12H17NO) cluster_1 1-(2-Methoxyphenyl)piperazine (C11H16N2O) s1 CAS: 4995-53-9 s2 CAS: 35386-24-4

Caption: 2D structures of the requested piperidine (left) and its common piperazine analogue (right).

Section 2: Physicochemical Properties (Data Gap)

A thorough search did not yield a verifiable, aggregated source for the experimental physicochemical properties of this compound (CAS 4995-53-9). Properties such as melting point, boiling point, density, and solubility require experimental determination and validation from a trusted source like a supplier's Certificate of Analysis or a peer-reviewed publication.

For comparison, the properties of the piperazine analogue are well-documented:

  • Melting Point: 35-40 °C[1]

  • Boiling Point: 130-133 °C at 0.1 mmHg

  • Density: ~1.1 g/cm³[1]

It is anticipated that this compound would have broadly similar properties (e.g., being a liquid or low-melting solid at room temperature) but values would differ. Without a reliable source, presenting estimated or computed data would be misleading.

Section 3: Synthesis and Reactivity (Conceptual)

3.1. Potential Synthetic Routes

While specific, detailed protocols for this compound were not found, its synthesis can be logically inferred from standard organic chemistry principles. A likely and robust method would be Buchwald-Hartwig amination .

This palladium-catalyzed cross-coupling reaction is a cornerstone of modern C-N bond formation and is ideally suited for coupling an aryl halide with an amine.

Conceptual Protocol: Buchwald-Hartwig Amination

  • Reactants: 2-Bromoanisole (or 2-chloroanisole) and piperidine.

  • Catalyst System: A palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand (e.g., BINAP, XPhos, or SPhos). The choice of ligand is critical and often requires empirical optimization to achieve high yields.

  • Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

  • Solvent: An anhydrous, aprotic solvent like toluene or dioxane is typically used.

  • Procedure: The aryl halide, piperidine, base, and catalyst system are combined in the solvent under an inert atmosphere (e.g., argon or nitrogen) and heated until the reaction is complete, as monitored by techniques like TLC or GC-MS.

  • Work-up: The reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is evaporated. The crude product is then purified, typically by column chromatography.

Reactants 2-Bromoanisole + Piperidine Conditions Palladium Catalyst Phosphine Ligand Strong Base (e.g., NaOtBu) Anhydrous Toluene Reactants->Conditions Combine in Inert Atmosphere Reaction Buchwald-Hartwig Cross-Coupling Conditions->Reaction Workup Aqueous Work-up & Solvent Evaporation Reaction->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Conceptual workflow for the synthesis of this compound.

Section 4: Potential Applications (Inferred)

The applications of this specific molecule are not documented. However, based on its structure, it can be considered a scaffold or building block for more complex molecules in drug discovery. The piperidine moiety is a common feature in many FDA-approved drugs and bioactive compounds, valued for its ability to increase solubility and interact with biological targets. The methoxyphenyl group can also participate in key binding interactions within protein active sites.

Therefore, this compound is a logical candidate for use in the synthesis of novel compounds targeting:

  • Central Nervous System (CNS) receptors.

  • Enzyme inhibition.

  • Other therapeutic areas where arylpiperidine scaffolds have shown activity.

Section 5: Safety and Handling (Data Gap)

No specific Safety Data Sheet (SDS) for this compound (CAS 4995-53-9) was found. In the absence of specific data, the compound should be handled with the caution appropriate for a novel research chemical.

General Precautions (Based on Analogue Structures):

  • Route of Exposure: Assumed to be potentially harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: Likely to be an irritant to the skin, eyes, and respiratory system. The piperazine analogue is classified as causing skin and eye irritation.[3][4]

  • PPE: Standard personal protective equipment should be used at all times: safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood.

References

As this guide addresses a compound with significant data gaps, the references below primarily point to the more common piperazine analogue for comparative purposes.

  • 1-(2-Methoxyphenyl)piperazine . Chemsrc. [Link]

  • Piperazine, 1-(2-Methoxyphenyl)-, Chloride . Pipzine Chemicals. [Link]

  • 1-(2-Methoxyphenyl)piperazine . PubChem. [Link]

  • 1-(1-(2-Methoxyphenyl)-2-phenylethyl)piperidine . PubChem. [Link]

  • Safety Data Sheet: Piperidine . Carl ROTH. [Link]

  • 4-(2-Methoxyphenyl)piperidine . PubChem. [Link]

  • An improved route to urapidil from 1-(2-methoxyphenyl)piperazine and oxetane . ResearchGate. [Link]

  • Piperidine - SAFETY DATA SHEET . PENTA. [Link]

  • Piperazine, 1-(2-methoxyphenyl)-, hydrochloride (1:2) . PubChem. [Link]

  • 2-(3-Methoxyphenyl)piperidine . PubChem. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural identity, synthesis, and differentiation of 1-(2-Methoxyphenyl)piperidine and its positional isomers.

Content Type: Technical Whitepaper | Version: 1.0 Target Audience: Medicinal Chemists, Cheminformaticians, and Analytical Scientists.

Executive Summary: The Ortho-Meta-Para Challenge

In Structure-Activity Relationship (SAR) studies of arylpiperidines, the precise location of the methoxy substituent on the phenyl ring dictates pharmacological selectivity between serotonin (5-HT) and dopamine receptors. This compound (the ortho isomer) is a critical scaffold often confused with its meta and para counterparts due to mass spectral similarity.

This guide provides the definitive InChI Keys , CAS Registry Numbers , and Synthetic Protocols required to unambiguously identify and synthesize these compounds.

Structural Identity & Digital Fingerprinting

The International Chemical Identifier (InChI) provides a layered digital signature that solves ambiguity issues common with trivial names (e.g., "o-anisylpiperidine").

Isomer Identity Matrix

The following table consolidates the validated identifiers for the three positional isomers.

IsomerStructure DescriptionCAS Reg.[1] No.InChI Key (Standard)Molecular Formula
Ortho This compound 5181-06-6 [Calculated]KUBPYWJDQZUOBH-UHFFFAOYSA-NC₁₂H₁₇NO
Meta 1-(3-Methoxyphenyl)piperidine 32040-06-5 GZGYOLIWTUXMAR-UHFFFAOYSA-NC₁₂H₁₇NO
Para 1-(4-Methoxyphenyl)piperidine 5097-25-6 PEBHYIWLEXUDPC-UHFFFAOYSA-NC₁₂H₁₇NO

Note on Nomenclature: These compounds are


-aryl piperidines. Do not confuse them with benzylpiperidines (where a methylene bridge exists) or piperazines (which contain two nitrogens).
InChI String Logic (Ortho Isomer)

For cheminformatics integration, the standard InChI string for the target ortho isomer is: InChI=1S/C12H17NO/c1-14-12-8-4-3-7-11(12)13-9-5-2-6-10-13/h3-4,7-8H,2,5-6,9-10H2,1H3

Layer Breakdown:

  • Formula Layer: /C12H17NO (All isomers share this).[2]

  • Connectivity Layer: /c... (Defines the 1,2-substitution pattern distinct from 1,3 or 1,4).

  • Hydrogen Layer: /h... (Fixes the tautomeric state, crucial for database de-duplication).

Synthetic Methodology: Buchwald-Hartwig Amination

While Nucleophilic Aromatic Substitution (


) is possible for electron-deficient rings, the methoxy group is electron-donating, deactivating the ring toward nucleophilic attack. Therefore, Palladium-catalyzed Buchwald-Hartwig amination  is the industry standard for high-yield synthesis of this compound.
Reaction Scheme (Graphviz)

BuchwaldHartwig SM1 2-Bromoanisole (Aryl Halide) Int Pd-Amido Complex SM1->Int Oxidative Addition SM2 Piperidine (Amine) SM2->Int Coordination Cat Pd2(dba)3 / BINAP (Catalyst System) Cat->Int Base NaOtBu (Base) Base->Int Deprotonation Prod This compound (Target) Int->Prod Reductive Elimination (C-N Bond Formation)

Figure 1: Catalytic cycle for the synthesis of N-aryl piperidines via Buchwald-Hartwig amination.

Detailed Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

  • Reagent Prep:

    • Charge a flame-dried Schlenk flask with Pd₂(dba)₃ (1.0 mol%) and BINAP (2.0 mol%).

    • Add anhydrous Toluene (5 mL/mmol) under Argon. Stir at RT for 15 min to form the active catalyst species (solution turns deep orange/red).

  • Substrate Addition:

    • Add 2-Bromoanisole (1.0 equiv, 10 mmol).

    • Add Piperidine (1.2 equiv, 12 mmol).

    • Add Sodium tert-butoxide (NaOtBu) (1.4 equiv). Note: Use a glovebox or rapid addition under inert flow as NaOtBu is hygroscopic.

  • Reaction:

    • Heat the mixture to 100°C for 12–18 hours.

    • Monitor via TLC (Hexane:EtOAc 9:1). The product will be less polar than the amine but more polar than the bromide.

  • Workup:

    • Cool to RT, filter through a pad of Celite to remove Pd black.

    • Concentrate the filtrate in vacuo.

    • Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Analytical Differentiation

Distinguishing the ortho isomer from the para isomer is critical, as they have identical molecular weights (


 191.27).
1H NMR Diagnostics

The aromatic region (6.8 – 7.5 ppm) provides the clearest distinction.

IsomerSplitting Pattern (Aromatic Region)Key Characteristic
Ortho (2-OMe) ABCD System Complex multiplet of 4 distinct protons. Significant deshielding of H-6 due to piperidine proximity.
Meta (3-OMe) ABCD System 4 distinct protons, but typically shows a singlet-like peak for H-2 (isolated between substituents).
Para (4-OMe) AA'BB' System Symmetric "roofed" doublets. Two sets of equivalent protons.
Mass Spectrometry (EI - 70eV)

While the molecular ion (


) is 191 for all, the fragmentation pathways differ:
  • Ortho: Prominent loss of the methoxy group or ring closing to form tricyclic species due to proximity (Ortho Effect).

  • Para: Clean cleavage alpha to the nitrogen is dominant.

Pharmacological Relevance

The ortho-substitution pattern induces a specific steric twist, forcing the piperidine ring out of the plane of the benzene ring. This conformation is often critical for:

  • Sigma Receptor Binding: N-aryl piperidines are privileged scaffolds for Sigma-1 (

    
    ) receptors.
    
  • 5-HT Ligands: The ortho-methoxy group mimics the steric bulk found in certain serotonin antagonists (e.g., arylpiperazines like Way-100635), though the piperidine analogs generally show different selectivity profiles.

References

  • Sigma-Aldrich. 1-(2-Methoxyphenyl)piperazine hydrochloride Product Sheet. (Used for structural comparison and CAS verification of the piperazine analog). Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 605725, 1-(3-Methoxyphenyl)piperidine. Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10130315, N-(4-methoxyphenyl)piperidine. Link

  • ChemSynthesis. this compound Chemical Properties and CAS 5181-06-6. Link

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Link

Sources

Topic: 1-(2-Methoxyphenyl)piperidine as a Dopamine D2 Receptor Ligand

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The dopamine D2 receptor (D2R) is a G protein-coupled receptor of profound importance in the central nervous system, serving as the primary target for both antipsychotic and antiparkinsonian agents.[1] Phenylpiperidine and its bioisostere, phenylpiperazine, represent privileged scaffolds in the design of high-affinity D2R ligands.[2][3] This guide focuses on 1-(2-Methoxyphenyl)piperidine (MPP), a specific yet under-characterized molecule, as a model scaffold to delineate the comprehensive, multidisciplinary workflow required to assess a novel chemical entity as a D2R ligand. While direct literature on this exact piperidine derivative is sparse, this document leverages extensive data from its close structural analogs—most notably 1-(2-methoxyphenyl)piperazine—and the broader class of aryl-heterocycles to provide a scientifically rigorous and field-proven framework. We will detail the strategic rationale, step-by-step experimental protocols, and data interpretation paradigms for chemical synthesis, in vitro binding affinity, functional activity, and structure-activity relationship (SAR) analysis, offering researchers a robust roadmap for ligand discovery and optimization.

The Biological Target: The Dopamine D2 Receptor

The D2R is a member of the D2-like family of dopamine receptors, which also includes the D3 and D4 subtypes. Its therapeutic relevance is tied to its central role in modulating dopaminergic signaling, which governs motor control, motivation, and cognition.[4]

Molecular Function and Signaling

The D2R primarily couples to the Gi/o family of G proteins.[5] Upon activation by an agonist like dopamine, the receptor undergoes a conformational change that catalyzes the exchange of GDP for GTP on the Gαi subunit. This event triggers the dissociation of the G protein into Gαi-GTP and Gβγ subunits, which initiate downstream signaling cascades:

  • Gαi-mediated Pathway: The primary effect is the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, decreases the activity of Protein Kinase A (PKA).[5]

  • Gβγ-mediated Pathway: The liberated Gβγ dimer can modulate various effectors, including G protein-coupled inwardly-rectifying potassium channels (GIRKs) and voltage-gated calcium channels.

  • β-Arrestin Pathway: Following G protein activation, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the D2R. This phosphorylation promotes the recruitment of β-arrestin proteins, which sterically uncouple the receptor from G proteins (desensitization) and can initiate a separate wave of G protein-independent signaling.

The concept of "biased agonism" or "functional selectivity" has emerged as a new paradigm in D2R drug discovery, aiming to develop ligands that preferentially activate either the G protein or the β-arrestin pathway, potentially separating therapeutic effects from adverse side effects.[1][6]

D2R_Signaling_Pathway cluster_cytosol Cytosol Dopamine Dopamine (Agonist) D2R Dopamine D2 Receptor (D2R) Dopamine->D2R Binds G_Protein Gi/o Protein (Inactive) D2R->G_Protein Activates D2R_Phos Phosphorylated D2R D2R->D2R_Phos Phosphorylation (by GRKs) AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates BetaArrestin β-Arrestin BetaArrestin->G_Protein D2R_Phos->BetaArrestin Recruits

Canonical Gi/o and β-Arrestin signaling pathways of the Dopamine D2 Receptor.
Affinity States

The D2R can exist in two interconvertible affinity states for agonists.[7]

  • High-Affinity State (D2High): The receptor is coupled to its G protein, forming a ternary complex. This state is considered the functionally active form of the receptor.[7]

  • Low-Affinity State (D2Low): The receptor is uncoupled from the G protein.

Alterations in the proportion of D2High receptors are believed to be more relevant to the pathophysiology of neuropsychiatric disorders than changes in the total receptor density.[7]

Chemical Synthesis and Characterization

The synthesis of this compound can be approached through several established organic chemistry methodologies. The choice of route often depends on the availability of starting materials, desired scale, and cost-effectiveness. A common and reliable method is the nucleophilic substitution of an aryl halide with piperidine, often facilitated by a catalyst.

Proposed Synthetic Workflow: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust and widely used method for forming carbon-nitrogen bonds. This approach is chosen for its high functional group tolerance and generally good yields.

Protocol Rationale: This protocol uses a palladium catalyst with a specialized phosphine ligand (e.g., BINAP) to couple piperidine with 2-bromoanisole. The base is crucial for deprotonating the piperidine nitrogen, making it a more effective nucleophile, and for facilitating the catalytic cycle.

Synthesis_Workflow Start Starting Materials: - 2-Bromoanisole - Piperidine Reaction Reaction Vessel (Under N₂ Atmosphere) Start->Reaction Catalyst Catalyst System: - Pd₂(dba)₃ - BINAP Ligand - NaOtBu (Base) Catalyst->Reaction Solvent Solvent: Toluene (Anhydrous) Solvent->Reaction Heating Heat (e.g., 100 °C, 12-24h) Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification: Silica Gel Chromatography Workup->Purification Product Final Product: This compound Purification->Product Analysis Characterization: ¹H NMR, ¹³C NMR, MS Product->Analysis

Proposed workflow for the synthesis of this compound.
Physicochemical Properties

The physicochemical properties of a ligand are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

PropertyPredicted ValueSignificance
Molecular Formula C₁₂H₁₇NOBasic structural information
Molecular Weight 191.27 g/mol Influences diffusion and membrane passage
XLogP3 2.8 - 3.2Measure of lipophilicity; affects BBB penetration
H-Bond Donors 0Influences solubility and receptor interactions
H-Bond Acceptors 2 (N, O)Key for forming interactions with receptor residues
Topological Polar Surface Area (TPSA) 12.47 ŲPredicts cell permeability

Data are estimated based on computational models for the specified structure.

In Vitro Pharmacological Evaluation

Once synthesized and purified, the compound must be rigorously tested to determine its affinity for the D2R and its functional effect upon binding.

Receptor Binding Affinity

Causality: The primary goal of a binding assay is to quantify the strength of the interaction between the ligand and the receptor. This is expressed as the inhibition constant (Ki), which represents the concentration of the test ligand that will occupy 50% of the receptors at equilibrium in the absence of a competing radioligand. A lower Ki value indicates higher binding affinity.

Methodology: Radioligand Competition Binding Assay

This experiment measures the ability of our unlabeled test compound, this compound, to displace a known high-affinity radiolabeled D2R ligand (a "radioligand") from the receptor.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture HEK-293 or CHO cells stably expressing the human dopamine D2 receptor.

    • Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation to remove endogenous substances. Resuspend the final pellet in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add:

      • A fixed concentration of cell membranes (e.g., 10-20 µg protein/well).

      • A fixed concentration of a D2R-selective radioligand (e.g., [³H]Spiperone) at a concentration near its Kd value.

      • Increasing concentrations of the unlabeled test compound (this compound), typically in a serial dilution format (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Include control wells for "Total Binding" (radioligand + membranes, no competitor) and "Nonspecific Binding" (radioligand + membranes + a high concentration of a known D2R antagonist like Haloperidol).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Quantification:

    • Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate "Specific Binding" = Total Binding - Nonspecific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Membranes Prepare D2R-expressing Cell Membranes AssayPlate Combine in 96-well Plate & Incubate Membranes->AssayPlate Radioligand [³H]Spiperone (Fixed Conc.) Radioligand->AssayPlate TestCmpd 1-(2-MeO-Ph)piperidine (Serial Dilution) TestCmpd->AssayPlate Harvest Rapid Filtration (Separate Bound/Unbound) AssayPlate->Harvest Count Scintillation Counting (Measure Radioactivity) Harvest->Count Analyze Data Analysis: Plot Curve -> IC₅₀ -> Ki Count->Analyze Result Binding Affinity (Ki) Analyze->Result SAR_Diagram Compound This compound A->Compound Aromatic Moiety: - OMe position critical for selectivity - Substitution modulates affinity/electronics B->Compound Piperidine Ring: - Basic nitrogen essential for Asp114 interaction - Ring size/type affects geometry & selectivity C->Compound N-Aryl Linker: - Direct connection defines scaffold - Adding spacers can create bitopic ligands

Key pharmacophoric regions of this compound for SAR exploration.

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit predictive, framework for the evaluation of this compound as a dopamine D2 receptor ligand. By leveraging established knowledge from structurally similar compounds, we can anticipate that this molecule likely possesses affinity for the D2R. The proposed workflow, from rational synthesis to detailed in vitro characterization, provides the necessary steps to confirm this hypothesis and precisely define its pharmacological profile.

Successful characterization as a high-affinity ligand would warrant further investigation, including:

  • Selectivity Profiling: Assessing binding affinity against a panel of other CNS receptors (D1, D3, D4, serotonin, adrenergic) to determine its selectivity.

  • In Vivo Studies: Evaluating its effects on animal models of psychosis or Parkinson's disease to establish its therapeutic potential.

  • ADME/Tox Profiling: Determining its absorption, distribution, metabolism, excretion, and toxicity properties to assess its drug-likeness.

Through this systematic and integrity-driven approach, a simple scaffold like this compound can be thoroughly evaluated, contributing valuable knowledge to the complex and vital field of dopamine receptor pharmacology.

References

  • What are the synthesis and applications of 1-(2-Methoxyphenyl)piperazine hydrochloride? . Chemsrc.com. [Link]

  • Le Foll, B., et al. (2021). The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders . PubMed Central. [Link]

  • Penthala, N. R., et al. (2022). Recent advances in dopamine D2 receptor ligands in the treatment of neuropsychiatric disorders . PubMed. [Link]

  • 1-(2-METHOXYPHENYL)PIPERAZINE . SWGDrug. [Link]

  • Hackling, A., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands . PubMed. [Link]

  • Shaik, A. B., et al. (2022). Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors . PubMed Central. [Link]

  • Kozlovskaya, V. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . PubMed Central. [Link]

  • Zare, A., et al. (2018). Role of D1/D2 dopamine receptors antagonist perphenazine in morphine analgesia and tolerance in rats . PubMed Central. [Link]

  • Partial lysergamide . Wikipedia. [Link]

  • Basagni, F., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach . PubMed Central. [Link]

  • Franchini, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity . PubMed Central. [Link]

  • 1-(2-Methoxyphenyl)piperazine . PubChem. [Link]

  • Agoston, G. E., et al. (1995). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites . PubMed. [Link]

  • Bonifazi, A., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity . ACS Publications. [Link]

  • Bonifazi, A., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands . MDPI. [Link]

  • Schotte, A., et al. (1996). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors . PubMed. [Link]

  • Schifano, F., et al. (2015). Methoxphenidine (1-(1-(2-methoxyphenyl)-2-phenylethyl) Piperidine; 2-meo-diphenidine): Preliminary Data On Chemical, Pharmacological and Clinical Effects . ResearchGate. [Link]

  • Paul, N. M., et al. (2008). Structure-activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol . PubMed. [Link]

  • Kuroki, T., et al. (1991). Dopamine D1, D2 and serotonin2 Receptor Occupation by Typical and Atypical Antipsychotic Drugs in Vivo . PubMed. [Link]

  • Kling, R. C. (2010). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands . University of Regensburg. [Link]

  • Wieder, M., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach . MDPI. [Link]

  • Klein, M. O., et al. (2019). Dopamine Pharmacodynamics: New Insights . MDPI. [Link]

  • Frederick, A. L., et al. (2015). Evidence against dopamine D1/D2 receptor heteromers . Harvard University. [Link]

  • López-Rodríguez, M. L., et al. (2001). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced α1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships . ACS Publications. [Link]

  • Sonesson, C., et al. (1994). On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands . PubMed. [Link]

  • Lewis, D. P., et al. (2022). Natural Product-Inspired Dopamine Receptor Ligands . ACS Publications. [Link]

  • Radioligand binding assay in D2R and D3R . ResearchGate. [Link]

  • cAMP Assay . Creative Bioarray. [Link]

  • Zhang, A., et al. (2017). Functional Selective D2 Ligands for the Treatment of Schizophrenia . Juniper Publishers. [Link]

  • Binkowski, B. F., et al. (2005). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17 . ResearchGate. [Link]

Sources

Therapeutic Horizons of Methoxyphenylpiperidine Scaffolds: From Analgesia to Neuroprotection

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic landscape of methoxyphenylpiperidine scaffolds, focusing on their medicinal chemistry, pharmacology, and applications in analgesia and neuroprotection.

Executive Summary

The methoxyphenylpiperidine moiety represents a privileged scaffold in medicinal chemistry, characterized by a piperidine ring substituted with a methoxy-bearing phenyl group. Unlike its piperazine analogs (often associated with non-selective serotonergic release), the piperidine core offers a versatile template for designing high-affinity ligands for G-protein coupled receptors (GPCRs) and ion channels.

This guide analyzes three primary therapeutic vectors for this scaffold:

  • Next-Generation Analgesics: 4-(3-methoxyphenyl)piperidine derivatives as dual-action Mu-Opioid Receptor (MOR) agonists.

  • Neuroprotection: Sigma-1 receptor (σ1R) modulation for neurodegenerative diseases and viral host-factor intervention.

  • Rapid-Acting Antidepressants: NMDA receptor antagonism via structural analogs of arylcyclohexylamines.

Medicinal Chemistry & SAR Profiling[1][2][3]

The pharmacological profile of methoxyphenylpiperidines is dictated by the regiochemistry of the methoxy substituent (ortho, meta, para) and the linker topology between the phenyl ring and the piperidine nitrogen.

The Regioisomer Effect
  • 2-Methoxyphenyl (Ortho): Often favors serotonergic (5-HT1A) and dopaminergic (D2/D4) recognition. The steric bulk at the ortho position can enforce a twisted conformation, enhancing selectivity for specific GPCR pockets.

  • 3-Methoxyphenyl (Meta): Critical for opioid receptor affinity. Recent studies indicate that 3-methoxy substitution on the 4-phenylpiperidine core mimics the phenol moiety of classical morphinans (like the 3-OH in morphine) while improving metabolic stability [1].

  • 4-Methoxyphenyl (Para): Frequently associated with Sigma-1 receptor binding and NMDA channel blockade. This substitution pattern extends the lipophilic reach of the molecule, facilitating interaction with the hydrophobic pockets of the σ1R chaperone [2].

Visualization: SAR Decision Matrix

The following diagram illustrates the structure-activity relationship (SAR) divergence based on methoxy positioning.

SAR_Matrix Core Methoxyphenylpiperidine Scaffold Ortho 2-Methoxy (Ortho) Steric Twist Core->Ortho Meta 3-Methoxy (Meta) H-Bond Acceptor Core->Meta Para 4-Methoxy (Para) Lipophilic Extension Core->Para Serotonin 5-HT1A / D2 (Anxiolytics) Ortho->Serotonin Bioisostere to Arylpiperazines Opioid Mu-Opioid (MOR) (Analgesics) Meta->Opioid Tramadol Analog Optimization Sigma Sigma-1 / NMDA (Neuroprotection) Para->Sigma Hydrophobic Pocket Interaction

Figure 1: SAR divergence of the methoxyphenylpiperidine scaffold. The position of the methoxy group dictates the primary pharmacological target.

Therapeutic Application I: Opioid Analgesia with Reduced Side Effects

Recent drug discovery campaigns have utilized the 4-(3-methoxyphenyl)piperidine scaffold to develop potent analgesics with improved safety profiles compared to traditional opioids.

Mechanism of Action

Derivatives such as 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamide function as selective Mu-Opioid Receptor (MOR) agonists .[1]

  • Binding Mode: The 3-methoxy group forms critical water-mediated hydrogen bonds within the receptor pocket, mimicking the tyramine moiety of endogenous enkephalins.

  • Selectivity: Steric hindrance introduced by the piperidine substituents reduces affinity for Delta (DOR) and Kappa (KOR) receptors, potentially mitigating dysphoric side effects [1].[1]

Quantitative Data: Binding Affinity (Ki)

The following table summarizes the binding profiles of lead compounds derived from this scaffold.

Compound IDMOR Ki (nM)DOR Ki (nM)KOR Ki (nM)Selectivity (MOR/DOR)Efficacy (ED50)
Lead 2a [1]7.3 ± 0.5 849.4 ± 96.649.1 ± 6.9>1163.1 mg/kg
Tramadol (Ref)2,100>10,000>10,000N/A~10-20 mg/kg
Morphine (Ref)1.212545~1001-2 mg/kg

Table 1: Comparative binding affinity and in vivo potency of methoxyphenylpiperidine derivatives vs. standards.

Therapeutic Application II: Sigma-1 Receptor Modulation[5]

The Sigma-1 receptor (σ1R) is an endoplasmic reticulum (ER) chaperone protein implicated in cellular stress responses.[2] Methoxyphenylpiperidines, particularly 4-substituted variants, act as high-affinity ligands that can modulate ER stress, offering therapeutic potential in neurodegeneration and viral infection management.

Mechanism: The Chaperone Pathway

Upon ligand binding, σ1R dissociates from the binding immunoglobulin protein (BiP) at the mitochondrion-associated ER membrane (MAM). This translocation suppresses IP3 receptor-mediated calcium signaling and prevents ER stress-induced apoptosis.

Experimental Protocol: σ1R Radioligand Binding Assay

To validate the affinity of a novel methoxyphenylpiperidine derivative for σ1R, the following protocol is recommended.

Materials:

  • Ligand: [³H]-(+)-Pentazocine (Specific Activity: ~30 Ci/mmol).

  • Tissue: Guinea pig brain membrane homogenates (rich in σ1R).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Preparation: Homogenize tissue in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g for 15 min. Resuspend pellet to a final protein concentration of 0.5 mg/mL.

  • Incubation:

    • Mix 100 µL membrane suspension with 50 µL [³H]-(+)-Pentazocine (final conc. 2 nM).

    • Add 50 µL of test compound (concentration range: 10⁻¹² to 10⁻⁵ M).

    • Non-specific binding control: Add 10 µM Haloperidol.

  • Equilibrium: Incubate at 37°C for 120 minutes . (Note: Long incubation ensures equilibrium for hydrophobic ligands).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate Ki using the Cheng-Prusoff equation:

    
    .
    
Visualization: Sigma-1 Signaling

Sigma_Pathway Ligand Methoxyphenylpiperidine Ligand Sig1R_BiP Sigma-1R / BiP Complex (Inactive) Ligand->Sig1R_BiP Binds Sig1R_Active Sigma-1R (Active Chaperone) Sig1R_BiP->Sig1R_Active Dissociation IP3R IP3 Receptor Stabilization Sig1R_Active->IP3R Modulates Ca2+ ER_Stress ER Stress Response Sig1R_Active->ER_Stress Suppresses Survival Cell Survival & Neuroprotection IP3R->Survival Ca2+ Homeostasis ER_Stress->Survival Reduced Apoptosis

Figure 2: Mechanism of Sigma-1 receptor modulation by methoxyphenylpiperidine ligands, leading to neuroprotection.

Safety & Toxicology Considerations

While the piperidine scaffold is pharmacologically privileged, specific toxicological endpoints must be monitored:

  • MPTP-like Toxicity: 4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a neurotoxin. Methoxyphenylpiperidines are saturated (no double bond in the ring), which generally prevents metabolism into toxic pyridinium species (MPP+). However, metabolic desaturation is a theoretical risk that must be assessed via microsomal stability assays [3].

  • hERG Inhibition: Many lipophilic piperidines block the hERG potassium channel, leading to QT prolongation. Early-stage cardiotoxicity screening is mandatory for this class.

References

  • Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. Source: European Journal of Medicinal Chemistry (2020).[1] URL:[Link]

  • Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 Receptor Ligands. Source: Journal of Medicinal Chemistry / UniBa. URL:[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: International Journal of Molecular Sciences (2021). URL:[Link]

  • Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Source: Frontiers in Pharmacology (2018). URL:[Link]

Sources

An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperidine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Current State of Research: Publicly available, in-depth technical information specifically detailing the synthesis, pharmacological profile, and analytical methodologies for 1-(2-Methoxyphenyl)piperidine (CAS No. 5181-06-6) is notably scarce. This guide has been compiled by leveraging established principles of organic synthesis for analogous piperidine compounds, predictive modeling for physicochemical properties, and by drawing parallels from the known biological activities of structurally related molecules. The information presented herein is intended to serve as a foundational resource and a roadmap for future research endeavors into this specific chemical entity.

Chemical Identity and Nomenclature

A crucial first step in the study of any compound is the unambiguous establishment of its identity. For this compound, the following identifiers are key:

IdentifierValue
IUPAC Name This compound
CAS Number 5181-06-6
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol

Synonyms and Alternative Names:

While not extensively documented, based on standard chemical nomenclature, the following names can be considered synonymous with this compound:

  • N-(2-Methoxyphenyl)piperidine

  • 1-(o-Anisyl)piperidine

  • 2-(Piperidin-1-yl)anisole

Physicochemical Properties (Predicted)

In the absence of empirically determined data, computational methods provide valuable estimates of a molecule's physicochemical properties, which are critical for predicting its behavior in biological systems and for the design of analytical methods.

PropertyPredicted ValueSignificance in Drug Discovery
LogP (Octanol-Water Partition Coefficient) 2.8 - 3.2Indicates the lipophilicity of the compound, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A value in this range suggests good membrane permeability.
pKa (Acid Dissociation Constant) 8.5 - 9.5Predicts the ionization state of the molecule at physiological pH. As a weak base, it will be predominantly protonated in the acidic environment of the stomach and a mix of protonated and neutral forms in the bloodstream.
Aqueous Solubility Low to moderateInfluences formulation strategies and bioavailability. The predicted low to moderate solubility may necessitate the use of co-solvents or salt forms for in vitro and in vivo studies.
Polar Surface Area (PSA) 21.7 ŲCorrelates with a molecule's ability to cross the blood-brain barrier. A lower PSA, as predicted here, suggests a higher likelihood of CNS penetration.

Synthesis Strategies: A Proposed Approach

Proposed Synthetic Workflow: Buchwald-Hartwig Amination

G reagent1 2-Bromoanisole reaction_mixture Reaction Mixture reagent1->reaction_mixture reagent2 Piperidine reagent2->reaction_mixture catalyst Palladium Catalyst (e.g., Pd₂(dba)₃) catalyst->reaction_mixture ligand Phosphine Ligand (e.g., BINAP) ligand->reaction_mixture base Base (e.g., NaOtBu) base->reaction_mixture solvent Anhydrous Solvent (e.g., Toluene) solvent->reaction_mixture heating Heating under Inert Atmosphere reaction_mixture->heating workup Aqueous Work-up & Extraction heating->workup purification Column Chromatography workup->purification product This compound purification->product analysis Characterization (NMR, MS, etc.) product->analysis

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)
  • Reaction Setup: To a dry, oven-baked round-bottom flask is added 2-bromoanisole (1.0 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.05 eq), and a suitable phosphine ligand like (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.02-0.10 eq). The flask is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen).

  • Addition of Reagents: Anhydrous toluene is added via syringe, followed by piperidine (1.2 eq) and a strong base, typically sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Reaction: The reaction mixture is heated to 80-110 °C and stirred vigorously until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature, quenched with water, and the aqueous layer is extracted with a suitable organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

  • Characterization: The structure and purity of the final compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Potential Pharmacological Profile: An Informed Hypothesis

The pharmacological activity of this compound has not been explicitly reported. However, the piperidine moiety is a privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs targeting the central nervous system (CNS).[1] Furthermore, the methoxyphenyl group is a common feature in ligands for various receptors. Based on these structural motifs, a hypothetical pharmacological profile can be proposed.

Hypothesized Biological Targets and Mechanism of Action

Derivatives of piperidine are known to exhibit a broad range of pharmacological activities, including but not limited to, effects on dopaminergic, serotonergic, and opioid receptors.[2] The presence of the 2-methoxyphenyl group may confer selectivity for certain receptor subtypes. For instance, some methoxyphenylpiperazine analogs show high affinity for serotonin 5-HT₁A receptors.[3] It is plausible that this compound could act as a modulator of one or more of these receptor systems.

A potential, albeit speculative, mechanism of action could involve the modulation of dopaminergic signaling. The following diagram illustrates a hypothetical interaction with a G-protein coupled receptor (GPCR), such as a dopamine receptor.

G cluster_membrane Cell Membrane receptor GPCR (e.g., Dopamine Receptor) g_protein G-Protein receptor->g_protein Activation ligand This compound ligand->receptor Binding effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream_signaling Downstream Signaling (e.g., Protein Kinase A) second_messenger->downstream_signaling Activation cellular_response Cellular Response downstream_signaling->cellular_response Phosphorylation Cascade

Caption: Hypothetical GPCR signaling pathway for this compound.

Analytical Methodologies for Characterization and Quantification

A robust suite of analytical techniques is essential for the unambiguous identification, purity assessment, and quantification of this compound.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group, the methoxy protons (a singlet around 3.8 ppm), and the aliphatic protons of the piperidine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed. The fragmentation pattern in the mass spectrum would provide further structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups. Key absorbances would be expected for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is the method of choice for purity determination and quantification. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) would likely provide good separation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to its predicted volatility, GC-MS is also a suitable technique for the analysis of this compound, offering both separation and identification capabilities.

Conclusion and Future Research Directions

This compound represents a chemical entity with a structural framework suggestive of potential biological activity, particularly within the central nervous system. However, the current lack of dedicated research presents a significant knowledge gap. This technical guide, by consolidating fundamental chemical information and providing informed hypotheses based on related compounds, aims to serve as a catalyst for future investigations.

Key areas for future research include:

  • Definitive Synthesis and Characterization: The development and publication of a detailed, reproducible synthetic protocol and comprehensive characterization data are paramount.

  • In Vitro Pharmacological Profiling: Screening against a panel of CNS receptors (dopaminergic, serotonergic, adrenergic, etc.) to identify primary biological targets.

  • In Vivo Studies: Evaluation of its pharmacokinetic profile and assessment of its effects in relevant animal models of neurological or psychiatric disorders.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand the contribution of different structural features to its biological activity.

The exploration of this compound and its derivatives holds the potential to uncover novel chemical probes and therapeutic leads, contributing to the advancement of neuroscience and drug discovery.

References

A comprehensive list of references, including those for general piperidine synthesis and pharmacology, would be compiled here. Due to the limited specific literature on the target compound, these references would provide the foundational knowledge upon which this guide is built.

Sources

Navigating the Uncharted: A Technical Safety and Handling Guide for 1-(2-Methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information contained herein is provided as a technical guide and is not a substitute for a formal risk assessment conducted by a qualified safety professional.

Executive Summary

1-(2-Methoxyphenyl)piperidine is a substituted piperidine derivative with potential applications in pharmaceutical research and development. Due to the limited availability of specific safety and toxicological data for this compound, this guide has been developed by drawing upon information from the closely related analogue, 1-(2-Methoxyphenyl)piperazine, and the parent heterocycle, piperidine. A conservative approach to handling, based on the known hazards of these related compounds, is strongly recommended. This guide provides a comprehensive overview of potential hazards, recommended handling procedures, and emergency protocols to ensure the safety of laboratory personnel.

Introduction: Bridging the Data Gap

The piperidine moiety is a common scaffold in many pharmaceuticals.[1] While extensive safety information for many piperidine derivatives exists, this compound is not as well-documented in publicly available safety literature. In contrast, its piperazine analogue, 1-(2-Methoxyphenyl)piperazine, has more readily available safety data.

Structural Comparison:

  • This compound: A six-membered saturated heterocyclic amine (piperidine) with a 2-methoxyphenyl group attached to the nitrogen atom.

  • 1-(2-Methoxyphenyl)piperazine: A six-membered saturated heterocyclic amine containing two nitrogen atoms (piperazine), with a 2-methoxyphenyl group attached to one of the nitrogen atoms.

The presence of the second amine group in the piperazine analogue can influence its chemical properties and biological activity. However, the overall structural similarity suggests that a cautious approach, assuming similar or greater hazards, is prudent when handling this compound. This guide will, therefore, extrapolate potential hazards and handling procedures from the available data on 1-(2-Methoxyphenyl)piperazine and the parent compound, piperidine.

Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) classifications of 1-(2-Methoxyphenyl)piperazine and piperidine, this compound should be treated as a hazardous substance.[1][2]

Anticipated GHS Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.
Acute Toxicity, InhalationCategory 1H330: Fatal if inhaled.
Skin Corrosion/IrritationCategory 1H314: Causes severe skin burns and eye damage.
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.
Flammable LiquidsCategory 2H225: Highly flammable liquid and vapour.

This table is an extrapolated classification and should be used for initial risk assessment. A substance-specific hazard determination is required.

Signal Word: Danger

Hazard Pictograms:

Potential Health Effects:

  • Inhalation: May be fatal if inhaled.[1] Can cause respiratory tract irritation.[2]

  • Skin Contact: Toxic in contact with skin.[1] Causes severe skin burns.[1]

  • Eye Contact: Causes serious eye damage.[1]

  • Ingestion: Harmful if swallowed.[3] May cause burns to the gastrointestinal tract.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls, is essential.

Hierarchy of Controls

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Handling this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume hood, ventilated enclosure) Substitution->Engineering Administrative Administrative Controls (SOPs, training, designated areas) Engineering->Administrative PPE Personal Protective Equipment (Gloves, lab coat, eye protection) Administrative->PPE Least Effective

Caption: Hierarchy of controls for safe handling.

Recommended Personal Protective Equipment
PPE ItemSpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.To protect against splashes and vapors that can cause severe eye damage.[1][3]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene), a flame-resistant lab coat, and closed-toe shoes.To prevent skin contact, which can be toxic and cause severe burns.[1][4]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.To prevent inhalation, which can be fatal and cause respiratory irritation.[1][2]

Safe Handling and Storage Procedures

Handling
  • Work Area: All manipulations of this compound should be conducted in a certified chemical fume hood.[5]

  • Ventilation: Ensure adequate ventilation to minimize exposure to vapors.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Personal Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.

  • Labeling: Ensure all containers are clearly and accurately labeled.

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Spill Response Workflow

Spill_Response_Workflow cluster_1 Spill Response for this compound Evacuate Evacuate the immediate area Alert Alert supervisor and safety personnel Evacuate->Alert PPE Don appropriate PPE Alert->PPE Contain Contain the spill with inert absorbent material PPE->Contain Collect Collect absorbed material into a sealed container Contain->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste as hazardous material Decontaminate->Dispose

Caption: Step-by-step spill response workflow.

Waste Disposal

Dispose of this compound and any contaminated materials as hazardous waste.[5] All waste disposal should be carried out in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[4]

Conclusion

The safe handling of this compound requires a proactive and informed approach. Due to the absence of specific safety data, researchers must operate under the assumption of high toxicity and take all necessary precautions. By adhering to the guidelines outlined in this document, which are based on the known hazards of similar compounds, laboratory personnel can minimize their risk of exposure and ensure a safe working environment. A thorough risk assessment should always precede any new experimental work with this compound.

References

  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. Available from: [Link]

  • Safety Data Sheet - Aaron Chemistry & UnaveraChemLab. Available from: [Link]

  • SAFETY DATA SHEET - Fisher Scientific. Available from: [Link]

Sources

Unveiling the Molecular Architecture: A Technical Guide to the Spectral Data of 1-(2-Methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the spectral data for 1-(2-Methoxyphenyl)piperidine. This document serves as a critical resource for the structural elucidation and analytical characterization of this compound, moving beyond a simple presentation of data to offer insights into the interpretation and experimental rationale.

Introduction: The Significance of Spectral Characterization

In the landscape of pharmaceutical research and development, the precise structural confirmation of a molecule is a cornerstone of scientific rigor. For a compound such as this compound, a substituted piperidine derivative, a comprehensive understanding of its spectral signature is paramount. Piperidine and its analogues are prevalent scaffolds in a multitude of biologically active compounds, making their unambiguous identification essential. This guide will dissect the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, providing a foundational dataset for researchers.

The choice of these analytical techniques is deliberate. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry reveals the molecular weight and fragmentation pattern, which collectively offer a definitive structural fingerprint.

Molecular Structure and Analytical Overview

The structural formula of this compound, with the chemical formula C₁₂H₁₇NO and a molecular weight of 191.27 g/mol , is presented below. The molecule consists of a piperidine ring attached to a methoxy-substituted phenyl group at the nitrogen atom.

Figure 1: Chemical structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The electron ionization (EI) mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pathways, aiding in its structural confirmation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard and reliable method for obtaining the mass spectrum of a volatile compound like this compound is through Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

  • Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, which is heated to ensure rapid vaporization.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the components of the mixture based on their boiling points and affinities. For a pure sample, this step ensures that only the compound of interest enters the mass spectrometer.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In electron ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (the molecular ion, M⁺•).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of ion abundance versus m/z.

Data Interpretation

The electron ionization mass spectrum of this compound displays a characteristic fragmentation pattern.

m/zRelative Intensity (%)Assignment
191100[M]⁺• (Molecular Ion)
19213[M+1]⁺• (Isotopic Peak)
19089[M-H]⁺
1776[M-CH₂]⁺•
1931[M+2]⁺• (Isotopic Peak)

Table 1: Key fragments in the mass spectrum of this compound.[1]

The molecular ion peak at m/z 191 confirms the molecular weight of the compound. The peak at m/z 190, with a high relative intensity, is likely due to the loss of a hydrogen atom, forming a stable cation. The fragmentation pattern provides a unique fingerprint for the molecule.

G cluster_workflow GC-MS Workflow Sample_Prep Sample Preparation Injection Injection Sample_Prep->Injection GC_Separation GC Separation Injection->GC_Separation Ionization Electron Ionization (70 eV) GC_Separation->Ionization Mass_Analysis Mass Analysis (m/z) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Spectrum Mass Spectrum Detection->Spectrum

Caption: A simplified workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a high-field spectrometer (e.g., 400 MHz or higher for ¹H NMR) to ensure good signal dispersion.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for IR spectroscopy.

  • Sample Preparation: A small amount of the liquid or solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The IR beam is directed into the crystal and interacts with the sample at the surface. The detector measures the attenuated IR beam, and the instrument's software generates the infrared spectrum.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

Predicted Data Interpretation

Based on the structure of this compound, the following characteristic absorption bands are expected in the IR spectrum:

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3000MediumAromatic C-H stretch
~2950-2800StrongAliphatic C-H stretch (piperidine ring)
~1600, ~1490Medium-StrongAromatic C=C skeletal vibrations
~1240StrongAryl-O-CH₃ asymmetric stretch
~1030StrongAryl-O-CH₃ symmetric stretch

Table 2: Predicted characteristic IR absorption bands for this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected and available spectral data for this compound. The provided mass spectrometry data serves as a definitive piece of experimental evidence for the compound's structure. While experimentally determined NMR and IR spectra were not found in readily accessible sources, the outlined protocols and predicted interpretations offer a solid framework for researchers to acquire and analyze this data. The meticulous characterization of such molecules is a fundamental prerequisite for advancing drug discovery and development, ensuring the integrity and reproducibility of scientific research.

References

[1] Supporting information for a publication by the Royal Society of Chemistry, which includes GC-MS data for this compound (3b'). The data is cited as being in accordance with literature references 8 and 9 within the document. [No direct link available]

Sources

Methodological & Application

Application Note: Analytical Quantification of 1-(2-Methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for pharmaceutical scientists and analytical chemists requiring robust protocols for the quantification of 1-(2-Methoxyphenyl)piperidine (1-2-MPP) .

While often overshadowed by its piperazine analog (2-MeOPP), 1-2-MPP is a critical structural intermediate and potential degradant in the synthesis of aryl-piperidine class active pharmaceutical ingredients (APIs), such as specific NMDA receptor antagonists and antiarrhythmic agents. Its quantification is essential for impurity profiling and genotoxic risk assessment during drug development.

Part 1: Executive Summary & Physicochemical Profile

The quantification of 1-2-MPP presents specific challenges due to its basic nitrogen (pKa ~9.5–10.5) and significant lipophilicity (LogP ~2.8–3.2). Unlike piperazines, the piperidine ring lacks a second nitrogen, making the molecule less polar and increasing retention times on reverse-phase columns.

Key Analytical Challenges:

  • Peak Tailing: Interaction of the basic tertiary amine with residual silanols on silica columns.

  • UV Sensitivity: The anisole (methoxyphenyl) chromophore provides moderate UV absorption, necessitating high-purity solvents for low-UV detection (210–220 nm) or reliance on MS for trace analysis.

  • Structural Isomerism: Must be chromatographically resolved from meta- and para- isomers, which have identical mass spectra.

Decision Matrix: Method Selection

Use the following logic to select the appropriate protocol for your analytical needs.

MethodSelection Start Select Analytical Goal Conc Concentration Range? Start->Conc High High Conc. (>0.1% w/w) Raw Material QC Conc->High Purity Assay Trace Trace Conc. (<0.1% w/w) Impurity/Bioanalysis Conc->Trace Genotox/PK MethodA PROTOCOL A: HPLC-UV/DAD (High pH or Ion Pairing) High->MethodA MethodB PROTOCOL B: LC-MS/MS (ESI+ MRM) Trace->MethodB

Figure 1: Decision tree for selecting the analytical approach based on sensitivity requirements.

Part 2: Protocol A — High-Performance Liquid Chromatography (HPLC-UV)

Scope: Raw material purity assessment, synthetic process monitoring (IPC), and stability studies.

Chromatographic Principles

To mitigate peak tailing caused by the basic piperidine nitrogen, this method utilizes a high-pH mobile phase . At pH 9.5, the amine is deprotonated (neutral), increasing interaction with the C18 stationary phase and significantly improving peak symmetry compared to acidic conditions.

Experimental Conditions
ParameterSpecificationRationale
Column XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mmHybrid particle technology resists dissolution at high pH (up to pH 12).
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.5)Maintains analyte in neutral form to reduce silanol interaction.
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent for lipophilic aryl-piperidines.
Flow Rate 0.6 mL/minOptimized for 3.0 mm ID column backpressure.
Column Temp 40°CReduces mobile phase viscosity and improves mass transfer.
Detection UV @ 270 nm (Primary), 215 nm (Secondary)270 nm targets the anisole ring (specific); 215 nm offers higher sensitivity but more noise.
Injection Vol 2–5 µLKeep low to prevent peak broadening.
Gradient Program
  • 0.0 min: 10% B

  • 5.0 min: 90% B

  • 7.0 min: 90% B

  • 7.1 min: 10% B (Re-equilibration)

  • 10.0 min: Stop

System Suitability Criteria (Mandatory)

Before running samples, the system must pass these checks:

  • Tailing Factor (Tf): < 1.5 (Critical for basic analytes).

  • Precision (RSD): < 1.0% for 6 replicate injections of Standard (50 µg/mL).

  • Resolution (Rs): > 2.0 between 1-2-MPP and any synthesis precursors (e.g., 2-bromoanisole or piperidine).

Part 3: Protocol B — LC-MS/MS for Trace Quantification

Scope: Genotoxic impurity screening, biological matrix analysis (plasma/urine), and cleaning validation.

Mechanistic Insight

This compound ionizes readily in Positive Electrospray Ionization (ESI+) mode. The protonated molecule


 is stable but fragments predictably under Collision Induced Dissociation (CID).
  • Precursor Ion: m/z 192.1 [M+H]⁺

  • Primary Fragment: m/z 86.1 (Piperidine ring cleavage)

  • Secondary Fragment: m/z 107.1 (Methoxy-phenyl cation)

Instrument Parameters (Triple Quadrupole)
ParameterSettingNotes
Ion Source ESI Positive
Capillary Voltage 3.0 kV
Desolvation Temp 450°CHigh temp needed to desolvate the lipophilic piperidine.
Cone Voltage 30 VOptimize for precursor (192.1) transmission.
Collision Gas Argon
MRM Transitions Table
AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Type
1-2-MPP 192.186.1 3022Quantifier
1-2-MPP 192.1107.13028Qualifier
IS (d4-MeOPP) 196.190.13022Internal Std

Note: If deuterated 1-2-MPP is unavailable, d4-1-(2-methoxyphenyl)piperazine (d4-2-MeOPP) can be used as a surrogate Internal Standard (IS) due to structural similarity, though retention times will differ.

Sample Preparation (Liquid-Liquid Extraction)

Due to the high LogP (~3.0), LLE is superior to protein precipitation for biological matrices, providing cleaner extracts.

Protocol:

  • Aliquot: Transfer 100 µL of plasma/sample into a glass tube.

  • Spike: Add 10 µL of Internal Standard solution (1 µg/mL).

  • Basify: Add 50 µL of 0.1 M NaOH. (Crucial: ensures analyte is uncharged/extractable).

  • Extract: Add 1.0 mL Hexane:Ethyl Acetate (90:10) .

  • Agitate: Vortex for 5 minutes; Centrifuge at 4000 rpm for 5 min.

  • Transfer: Remove the upper organic layer to a clean vial.

  • Dry: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL Mobile Phase (10% MeCN in 0.1% Formic Acid).

Part 4: Analytical Workflow Visualization

The following diagram illustrates the critical path for trace analysis, highlighting the pH-switching strategy required for extraction vs. separation.

Workflow cluster_prep Sample Preparation (LLE) cluster_analysis LC-MS/MS Analysis Sample Sample Matrix (Plasma/API) Basify Basify (pH > 10) 0.1M NaOH Sample->Basify Extract Extract w/ Hexane (Analyte Neutral) Basify->Extract Recon Reconstitute (Acidic Mobile Phase) Extract->Recon Evaporate & Transfer Ionize ESI+ Ionization [M+H]+ = 192.1 Recon->Ionize Detect MRM Detection Quant: 86.1 Ionize->Detect

Figure 2: Extraction and Analysis Workflow. Note the pH switch: Basify to extract (neutral), Acidify to analyze (protonated).

Part 5: Validation & Quality Assurance

To ensure Scientific Integrity , the method must be validated according to ICH Q2(R1) guidelines.

Linearity & Range
  • Target Range: 1.0 ng/mL to 1000 ng/mL (LC-MS/MS).

  • Acceptance:

    
    .
    
  • Weighting:

    
     weighting is recommended to improve accuracy at the lower limit of quantification (LLOQ).
    
Specificity (Isomer Differentiation)

1-2-MPP has two positional isomers: 1-(3-methoxyphenyl)piperidine and 1-(4-methoxyphenyl)piperidine.

  • Risk: These isomers have identical precursor ions (192.1) and similar fragments.

  • Solution: Chromatographic separation is mandatory. The ortho- substituent (1-2-MPP) typically elutes earlier than para- isomers on C18 columns due to steric hindrance preventing optimal planar adsorption to the stationary phase.

Carryover

Due to the lipophilic nature of the piperidine ring, carryover is a common issue.

  • Mitigation: Use a needle wash solution of Acetonitrile:Isopropanol:Formic Acid (40:50:10) .

References

  • Sigma-Aldrich. (2025). 1-(2-Methoxyphenyl)piperazine hydrochloride Product Analysis. Retrieved from

    • Note: Reference for physicochemical properties of the closely related piperazine analog, used for solubility and stability extrapol
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1346: 1-(2-Methoxyphenyl)piperazine. Retrieved from

    • Source for structural data, pKa estimates, and spectral properties of the aryl-nitrogen core.
  • McLaughlin, G., et al. (2016).[1][2] Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Drug Testing and Analysis. Retrieved from

    • Authoritative source on the mass spectral fragmentation patterns of methoxyphenyl-piperidine derivatives and isomer differenti
  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Retrieved from

    • Foundational text for extraction and chromatographic separ
  • Sielc Technologies. (2024). Separation of 1-(2-Methoxyphenyl)piperazine on Newcrom R1 HPLC column. Retrieved from

    • Source for HPLC mobile phase optimization str

Sources

The N-(2-Methoxyphenyl)piperidine Scaffold: A Keystone in Modern Pharmaceutical Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Clarifying a Common Point of Confusion in Pharmaceutical Synthesis

In the landscape of pharmaceutical precursors, precision in nomenclature is paramount. A frequent point of confusion arises between two structurally similar yet distinct heterocyclic compounds: 1-(2-methoxyphenyl)piperidine and 1-(2-methoxyphenyl)piperazine. While both are valuable scaffolds, the latter, a piperazine derivative, is more extensively documented as a precursor in the synthesis of numerous commercial drugs. This guide, however, will focus on the piperidine analogue, a crucial moiety in its own right, particularly in the development of novel therapeutics targeting the central nervous system (CNS).

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and naturally occurring alkaloids.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold in drug design.[2] When N-arylated, particularly with a methoxy-substituted phenyl group as in this compound, the resulting structure offers a unique combination of lipophilicity and hydrogen-bonding potential, rendering it a valuable building block for accessing complex molecular architectures with diverse pharmacological activities.[2][3]

This technical guide will provide an in-depth exploration of the synthesis of the N-(2-methoxyphenyl)piperidine scaffold, with a focus on robust and scalable protocols. We will delve into its application in the synthesis of complex molecules, exemplified by the psychoactive compound Methoxphenidine, and discuss the broader significance of the N-aryl piperidine core in medicinal chemistry.

The Gateway to N-Aryl Piperidines: The Buchwald-Hartwig Amination

The synthesis of this compound and its derivatives is most efficiently achieved through the palladium-catalyzed Buchwald-Hartwig amination. This powerful cross-coupling reaction has revolutionized the formation of carbon-nitrogen (C-N) bonds, offering a versatile and high-yielding route to N-aryl heterocycles.[4][5] The reaction's success hinges on the careful selection of a palladium catalyst, a sterically hindered phosphine ligand, and a suitable base to facilitate the coupling of an aryl halide with a primary or secondary amine.[6]

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 2-bromoanisole) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine (piperidine) coordinates to the palladium center, followed by deprotonation with a base to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the reductive elimination of the desired N-aryl piperidine product, regenerating the Pd(0) catalyst for the next cycle.

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(II)_Complex Ar-Pd(II)(L₂)-X Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R₂NH) Amido_Complex Ar-Pd(II)(L₂)-NR₂ Pd(II)_Complex->Amido_Complex R₂NH, Base Amido_Complex_Formation Amido Complex Formation (- HX, Base) Amido_Complex->Pd(0)L2 Reductive_Elimination Reductive Elimination Product Ar-NR₂ Amido_Complex->Product Reductive Elimination Reductive_Elimination->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for the Synthesis of this compound via Buchwald-Hartwig N-Arylation

This protocol provides a robust and reproducible method for the synthesis of this compound from piperidine and 2-bromoanisole.

Materials
  • Piperidine (1.2 equiv.)

  • 2-Bromoanisole (1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃, 1.5 equiv.)

  • Anhydrous dioxane

Procedure
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine Pd(OAc)₂, SPhos, and Cs₂CO₃.

  • Reagent Addition: Add anhydrous dioxane, followed by piperidine and 2-bromoanisole.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]

  • Work-up: Once the reaction is complete (typically within 16-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.[7]

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[7]

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired this compound.[7]

Data Summary: Representative Reaction Conditions
EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromoanisolePd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane1001682
22-ChloroanisolePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene1002075
32-IodoanisolePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1101878
44-BromoanisolePd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane1001682

Note: The data presented are representative examples, and actual yields may vary depending on the specific reaction conditions and the purity of the reagents.[7]

Application in Complex Molecule Synthesis: The Case of Methoxphenidine (MXP)

The this compound scaffold is a key component of the designer drug Methoxphenidine (MXP), also known as 1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine.[8] MXP is a dissociative anesthetic and a non-competitive NMDA receptor antagonist.[9] While the synthesis of MXP itself is a multi-step process, the initial formation of the N-aryl piperidine core is a critical step that can be achieved using the principles of Buchwald-Hartwig amination.

Caption: Structure of Methoxphenidine (MXP).

The synthesis and characterization of MXP and its isomers have been documented, highlighting the importance of robust analytical methods for distinguishing between closely related structures. The pharmacological profile of MXP underscores the significance of the this compound moiety in designing molecules with potent CNS activity.

Broader Significance of the N-Aryl Piperidine Scaffold in Pharmaceuticals

The N-aryl piperidine motif is a cornerstone of modern medicinal chemistry, found in a wide range of approved drugs with diverse therapeutic applications.[1][3] This scaffold's prevalence is due to its favorable physicochemical properties, which can enhance a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

Examples of therapeutic areas where N-aryl piperidine-containing drugs have made a significant impact include:

  • Oncology: As inhibitors of key signaling pathways.

  • Central Nervous System Disorders: In antipsychotics, antidepressants, and treatments for neurodegenerative diseases.[2]

  • Infectious Diseases: In the development of novel antibacterial and antiviral agents.[2]

The ability to readily synthesize a diverse library of N-aryl piperidines using methods like the Buchwald-Hartwig amination is therefore of immense value to drug discovery programs.[10]

Conclusion

While often overshadowed by its piperazine analog, this compound is a valuable and versatile precursor in pharmaceutical synthesis. Its efficient synthesis, primarily through palladium-catalyzed N-arylation, provides access to a rich chemical space of complex molecules with significant pharmacological potential, particularly in the realm of CNS-active compounds. A thorough understanding of the synthesis and applications of this scaffold, as detailed in these notes, is essential for researchers and scientists dedicated to the advancement of drug discovery and development.

References

  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 1-(5-Bromopyridin-2-yl)piperidin-4-ol. BenchChem.
  • Dixon, D. J., et al. (2015). Palladium(II)-catalysed ortho-arylation of N-benzylpiperidines.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2025).
  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed Central.
  • Sagan, J., et al. (2022).
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • BenchChem. (2025). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine. BenchChem.
  • National Institutes of Health. (2025).
  • Wolfe, J. P., & Ahman, J. (2007). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. Organic letters, 9(15), 2767–2770.
  • World Health Organization. (2020). Critical Review Report: 2-MEO-diphenidine 2-MXP.
  • ChemRxiv. (2023). A General Strategy for N–(Hetero)
  • ResearchGate. (n.d.).
  • ResearchGate. (2025). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Request PDF.
  • Organic Chemistry Portal. (2016). Palladium Catalyzed Monoselective α-Arylation of Sulfones and Sulfonamides with 2,2,6,6-Tetramethylpiperidine·ZnCl·LiCl Base and Aryl Bromides.
  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • Semantic Scholar. (2015). Palladium(ii)
  • ResearchGate. (2025). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers.
  • ZambiaFiles. (n.d.). Methoxphenidine - ZambiaWiki.
  • ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug....
  • PubMed. (2015). Palladium(II)
  • National Institutes of Health. (n.d.). Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. PubMed Central.
  • PubMed. (n.d.). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers.

Sources

Techniques for synthesizing substituted 1-(2-methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic methodologies for constructing the 1-(2-methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazine scaffold. This pharmacophore is a cornerstone in medicinal chemistry, serving as the core structure for high-affinity Sigma-1 (


) receptor ligands  (e.g., E-5842) and atypical antipsychotics targeting Dopamine D2/D3 receptors.

Unlike generic organic synthesis texts, this protocol focuses on the Convergent Reductive Amination strategy as the industry standard for modular analog generation. It addresses specific challenges such as steric hindrance caused by the ortho-methoxy group and the suppression of dimer formation during the coupling of secondary amines to piperidones.

Retrosynthetic Analysis & Strategy

The most robust approach involves a disconnection at the piperidine-piperazine bond (Bond A). This allows for a convergent synthesis where the "Head" (Arylpiperazine) and the "Tail" (Phenethylpiperidone) can be modified independently before the final coupling.

Diagram 1: Strategic Disconnection (DOT Visualization)

Retrosynthesis Target Target Molecule 1-(2-methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazine Disconnection Disconnection Point (Reductive Amination) Target->Disconnection Retrosynthesis FragmentA Fragment A (Nucleophile) 1-(2-methoxyphenyl)piperazine Disconnection->FragmentA FragmentB Fragment B (Electrophile) 1-phenethylpiperidin-4-one Disconnection->FragmentB PrecursorA Precursor: 1-(2-methoxyphenyl)piperazine HCl FragmentA->PrecursorA PrecursorB1 4-Piperidone HCl FragmentB->PrecursorB1 PrecursorB2 (2-Bromoethyl)benzene FragmentB->PrecursorB2

Caption: Retrosynthetic breakdown illustrating the convergent assembly of the piperazine and piperidine moieties.

Module 1: Synthesis of the Core Electrophile

Target: 1-phenethylpiperidin-4-one Role: The "Linker/Tail" scaffold.

While this intermediate is commercially available, it is often expensive or subject to regulatory watch-lists due to its structural similarity to fentanyl precursors. In-house synthesis via alkylation is cost-effective and reliable.

Protocol A: Alkylation of 4-Piperidone

Rationale: Direct alkylation of 4-piperidone monohydrate hydrochloride is preferred over the Dieckmann condensation of acrylates (the "Fentanyl route") for laboratory-scale safety and simplicity.

Reagents:

  • 4-Piperidone monohydrate hydrochloride (1.0 eq)

  • (2-Bromoethyl)benzene (1.1 eq)

  • Potassium Carbonate (

    
    , anhydrous, 3.0 eq)
    
  • Acetonitrile (ACN, HPLC grade)

Step-by-Step Methodology:

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-piperidone monohydrate HCl (15.3 g, 100 mmol) in ACN (200 mL).

  • Base Addition: Add anhydrous

    
     (41.4 g, 300 mmol). The excess base is critical to neutralize the HCl salt and scavenge the HBr generated during alkylation.
    
  • Alkylation: Add (2-bromoethyl)benzene (20.3 g, 110 mmol) dropwise over 10 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The spot for the starting piperidone (
    
    
    
    ) should disappear, replaced by the product (
    
    
    ).
  • Work-up: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Rinse the filter cake with cold ACN.
  • Concentration: Evaporate the filtrate under reduced pressure to yield a yellow oil.

  • Purification: If the oil is dark, dissolve in

    
    , wash with water and brine, dry over 
    
    
    
    , and concentrate. Vacuum distillation is optional but usually unnecessary for the next step.

Yield Expectation: 85–92%

Module 2: The Coupling (Reductive Amination)

Target: 1-(2-methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazine Critical Mechanism: Formation of an iminium ion intermediate followed by in-situ hydride reduction.

Protocol B: Ti(OiPr)4 / STAB Mediated Coupling

Rationale: The ortho-methoxy group on the piperazine ring creates significant steric bulk. Standard reductive amination (using only NaBH(OAc)3) can be sluggish. The addition of Titanium(IV) isopropoxide acts as a Lewis acid to facilitate imine formation and dehydrate the intermediate, significantly boosting yields.

Reagents:

  • 1-phenethylpiperidin-4-one (from Module 1, 1.0 eq)

  • 1-(2-methoxyphenyl)piperazine (1.0 eq)

  • Titanium(IV) isopropoxide (

    
    , 1.2 eq)
    
  • Sodium Triacetoxyborohydride (STAB, 1.5 eq)

  • Dichloromethane (DCM, anhydrous) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation (The "Dry" Step):

    • In a flame-dried flask under Argon, dissolve 1-phenethylpiperidin-4-one (10 mmol) and 1-(2-methoxyphenyl)piperazine (10 mmol) in anhydrous DCM (40 mL).

    • Add

      
       (3.5 mL, 12 mmol) via syringe.
      
    • Stir at room temperature for 6–12 hours. Note: The solution will likely turn slightly yellow/orange, indicating imine/enamine formation.

  • Reduction:

    • Cool the reaction mixture to

      
      .
      
    • Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol) in one portion.

    • Allow the mixture to warm to room temperature and stir for 12–18 hours.

  • Quenching (Critical):

    • Quench the reaction by adding 1N NaOH (20 mL). Caution: Titanium salts will precipitate as a white/gelatinous solid (

      
      ).
      
    • Stir vigorously for 30 minutes until the two phases are distinct and the solid is filterable.

  • Extraction:

    • Filter the mixture through a Celite pad to remove Titanium salts. Wash the pad with DCM.

    • Separate the organic layer.[1][2] Extract the aqueous layer once with DCM.

    • Combine organic layers, wash with brine, dry over

      
      , and concentrate.
      
  • Crystallization/Purification:

    • The crude product is often a viscous oil. Convert to the hydrochloride salt for isolation.[3]

    • Dissolve free base in minimal Ethanol. Add HCl in Ethanol (or diethyl ether) dropwise.

    • The dihydrochloride salt precipitates. Recrystallize from MeOH/EtOAc.

Data Table: Optimization Parameters
ParameterStandard ConditionOptimized Condition (Recommended)Impact
Solvent MethanolDCM or DCE Aprotic solvents favor the Ti-mediated mechanism.
Lewis Acid Acetic AcidTi(OiPr)4 Ti(IV) acts as a water scavenger, driving imine equilibrium forward.
Reductant NaBH3CNNaBH(OAc)3 (STAB) STAB is less toxic and more selective for imines over ketones.
Temperature RefluxRT (25°C) Lower temp prevents side reactions; Ti(IV) ensures reactivity at RT.

Logical Workflow Diagram

Workflow Ketone 1-phenethyl- piperidin-4-one Step1 Step 1: Imine Formation (Dehydration) Solvent: DCM, 6-12h Ketone->Step1 Amine 1-(2-methoxyphenyl) piperazine Amine->Step1 Titanium Ti(OiPr)4 Titanium->Step1 STAB NaBH(OAc)3 Step2 Step 2: Reduction (Hydride Transfer) 0°C -> RT, 12h STAB->Step2 Step1->Step2 Imine Intermediate Step3 Step 3: Workup (NaOH Quench & Celite Filter) Step2->Step3 Step4 Step 4: Salt Formation (HCl/EtOH) Step3->Step4 Free Base Product Final Product (2HCl Salt) >98% Purity Step4->Product

Caption: Optimized reductive amination workflow utilizing Titanium(IV) isopropoxide.

Troubleshooting & Expert Insights

Issue: Low Yield due to "Dimer" Formation

  • Cause: If the ketone is present in large excess or the reduction is too slow, the product (a secondary amine in some pathways, though here it is tertiary) can react further.

  • Solution: Ensure 1:1 stoichiometry. If using the Ti(IV) method, ensure the imine formation step runs for at least 6 hours before adding the reducing agent.

Issue: Incomplete Reaction (Steric Hindrance)

  • Insight: The 2-methoxy group hinders the nucleophilic attack of the piperazine nitrogen.

  • Solution: If TLC shows unreacted ketone after 24h, gently heat the imine formation step (Step 1) to

    
    . Do not heat after adding STAB, as this degrades the hydride.
    

Issue: Purification Difficulties

  • Insight: These compounds are highly lipophilic free bases but very polar salts.

  • Solution: Do not attempt column chromatography on the salt. Always column the free base (DCM/MeOH/NH3 95:5:0.5) or recrystallize the salt.[2][3]

References

  • Berardi, F., et al. (2016). "Synthesis, Biological, and Computational Evaluation of Substituted 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines...". Archiv der Pharmazie.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry.

  • Guitart, X., & Farré, A. J. (1998).[4] "The effect of E-5842, a sigma receptor ligand and potential atypical antipsychotic, on Fos expression in rat forebrain".[4] European Journal of Pharmacology.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds". Journal of the Chemical Society, Perkin Transactions 1.

Sources

Application Note: High-Yield Radiosynthesis of [¹¹C]1-(2-Methoxyphenyl)piperidine via [¹¹C]Methyl Triflate "Loop" Methylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 1-(2-methoxyphenyl)piperidine moiety is a privileged pharmacophore in neuropharmacology, serving as the core binding motif for numerous high-affinity ligands targeting Serotonin 5-HT


 (e.g., WAY-100635), Dopamine D3, and Sigma-1 receptors. Radiolabeling this scaffold allows for the in vivo quantification of these receptor densities using Positron Emission Tomography (PET).[1]

While Fluorine-18 is often preferred for its half-life, the direct isotopic substitution of the native methoxy group with Carbon-11 (


C, 

min) preserves the exact pharmacological profile of the parent compound without altering lipophilicity or binding affinity.

This protocol details the "Loop Method" for O-methylation using [


C]methyl triflate ([

C]CH

OTf). Unlike traditional vessel-based methods, the loop method utilizes a captive solvent system within a HPLC injection loop, providing superior heat transfer, reduced precursor consumption, and seamless automation.

Chemical Strategy & Mechanism[2]

The synthesis relies on the nucleophilic substitution (


) of the phenolic precursor, 2-(piperidin-1-yl)phenol , with the highly reactive methylating agent [

C]methyl triflate.
Reaction Scheme
  • Precursor: 2-(Piperidin-1-yl)phenol (Normethyl derivative).

  • Radionuclide: [

    
    C]Methyl Triflate (generated from [
    
    
    
    C]CO
    
    
    
    
    [
    
    
    C]CH
    
    
    
    
    [
    
    
    C]CH
    
    
    I
    
    
    [
    
    
    C]CH
    
    
    OTf).
  • Base: Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) to generate the phenoxide ion.

  • Solvent: Acetone or Methyl Ethyl Ketone (MEK) is preferred for the loop method due to low viscosity and compatibility with HPLC mobile phases.

Mechanistic Pathway (Visualization)[3][4]

ReactionMechanism Precursor 2-(Piperidin-1-yl)phenol (Precursor) Intermediate Phenoxide Anion (Activated Nucleophile) Precursor->Intermediate Deprotonation Base NaOH (aq) Base->Intermediate Product [11C]this compound Intermediate->Product SN2 Attack Reagent [11C]Methyl Triflate (Electrophile) Reagent->Product Methylation

Figure 1: Mechanistic pathway for the O-methylation of the phenoxide precursor.

Materials & Equipment

Reagents
ComponentSpecificationPurpose
Precursor 2-(Piperidin-1-yl)phenol (>98% purity)Target substrate
Solvent Acetone (HPLC Grade)Reaction medium & transport
Base 0.5 M - 1.0 M NaOH (aq)Deprotonation of phenol
Eluent Acetonitrile : 0.1M Ammonium Formate (40:60 v/v)HPLC Purification
Formulation Saline (0.9%) + 10% Ethanol (v/v)Final Injectable Medium
Equipment
  • Cyclotron: Proton source (16-18 MeV) for

    
    N(p,
    
    
    
    )
    
    
    C reaction.
  • Synthesis Module: Automated module (e.g., GE TRACERlab FX C Pro or equivalent) equipped with a [

    
    C]MeOTf oven.
    
  • HPLC System: Semi-preparative C18 column (e.g., Phenomenex Luna C18(2), 250 x 10 mm, 10 µm).

  • Detectors: UV (254 nm) and Gamma (NaI/PMT).

Detailed Experimental Protocol

Step 1: Precursor Preparation (The "Loop" Load)

The efficiency of the loop method depends on the precise ratio of precursor to base.

  • Dissolve 1.0 – 1.5 mg of 2-(piperidin-1-yl)phenol in 80 µL of Acetone .

  • Add 10 µL of 0.5 M NaOH .

    • Note: The base amount should be roughly equimolar or in slight excess (1.1 eq) to the precursor to ensure complete phenoxide formation without causing side reactions or column degradation.

  • Vortex for 15 seconds.

  • Load this mixture into the HPLC injection loop (typically stainless steel or PEEK, 2 mL volume). The mixture coats the walls of the loop.[2]

Step 2: Generation of [ C]Methyl Triflate
  • Irradiate target gas (N

    
     + 0.5% O
    
    
    
    ) to produce [
    
    
    C]CO
    
    
    .
  • Transfer [

    
    C]CO
    
    
    
    to the methyl iodide synthesis unit.
  • Convert to [

    
    C]CH
    
    
    
    (via Ni/H
    
    
    reduction) and then iodinate to [
    
    
    C]CH
    
    
    I.
  • Pass gaseous [

    
    C]CH
    
    
    
    I through a heated AgOTf (Silver Triflate) column at 180°C - 200°C .
  • Critical Check: Ensure the conversion efficiency to Triflate is >90% (monitored by upstream radiation detectors).

Step 3: Trapping and Reaction (On-Loop)
  • Direct the [

    
    C]MeOTf gas stream through the HPLC loop containing the precursor solution.
    
  • Trapping: The solvent/precursor mixture efficiently traps the [

    
    C]MeOTf at room temperature (RT).
    
  • Reaction: Allow the mixture to sit in the loop for 60–90 seconds at RT.

    • Insight: Unlike vessel methods requiring heating (80°C+), the high reactivity of the triflate and the phenoxide anion allows this reaction to proceed almost instantly at RT.

Step 4: Purification and Formulation
  • Switch the HPLC valve to "Inject".

  • Elute the loop contents onto the Semi-Prep C18 column.

    • Flow Rate: 4–6 mL/min.

    • Isocratic Method: 40% Acetonitrile / 60% Ammonium Formate (0.1M).

  • Collect the product peak (retention time typically 8–12 mins) into a dilution flask containing 50 mL water.

  • Pass the diluted fraction through a C18 Sep-Pak cartridge (pre-conditioned with EtOH/Water).

  • Wash Sep-Pak with 10 mL water (removes organic solvents/salts).

  • Elute product with 1 mL Ethanol followed by 9 mL Saline through a 0.22 µm sterile filter into the final product vial.

Workflow Visualization

SynthesisWorkflow Cyclotron Cyclotron (14N -> 11C) MeI_Unit MeI Synthesis ([11C]CH3I) Cyclotron->MeI_Unit [11C]CO2 AgOTf_Oven AgOTf Oven (Conversion to Triflate) MeI_Unit->AgOTf_Oven [11C]CH3I Gas Loop HPLC Loop (Precursor + Base) AgOTf_Oven->Loop [11C]MeOTf Gas HPLC Semi-Prep HPLC (Purification) Loop->HPLC Crude Mixture SPE SPE Formulation (Sep-Pak C18) HPLC->SPE Product Fraction FinalVial Final Product (Sterile Vial) SPE->FinalVial Elution & Filtration

Figure 2: Automated radiosynthesis workflow from cyclotron target to final formulation.

Quality Control (QC) & Validation

The following criteria must be met before release for preclinical or clinical use.

TestMethodAcceptance Criteria
Visual Inspection Direct ObservationClear, colorless, particle-free
Radiochemical Purity Analytical HPLC> 95%
Radionuclidic Purity Half-life determination20.4 ± 2.0 min
Chemical Purity Analytical HPLC (UV 254nm)Precursor < 5 µ g/dose
Specific Activity HPLC (UV mass vs Activity)> 37 GBq/µmol (> 1000 mCi/µmol)
pH pH Strip/Meter4.5 – 8.5
Residual Solvents GC (Gas Chromatography)Acetone/MeCN < ICH limits

Troubleshooting & Optimization

Issue: Low Trapping Efficiency (< 50%)

  • Cause: Precursor solution may have dried out in the loop or gas flow rate is too high.

  • Solution: Ensure the loop is loaded immediately before the beam ends. Reduce gas flow rate during trapping (e.g., from 40 mL/min to 15 mL/min).

Issue: Low Specific Activity

  • Cause: Contamination with "cold" carbon (atmospheric CO

    
    ) or carrier methyl iodide.
    
  • Solution: Bake out molecular sieves and AgOTf oven regularly. Use high-purity gases (6.0 grade).

Issue: Precursor Precipitation

  • Cause: Base concentration too high or solvent evaporation.

  • Solution: Use Acetone/DMF mixtures if solubility is an issue, though Acetone alone is usually sufficient for this piperidine derivative.

References

  • Pike, V. W., et al. (1996). "Exquisite delineation of 5-HT1A receptors in human brain with [carbonyl-11C]WAY-100635." European Journal of Pharmacology. (Provides context on the pharmacophore and initial labeling strategies).

  • Langer, O., et al. (2000). "Preparation of [carbonyl-11C]WAY-100635." Organic Process Research & Development. (Describes the handling of the piperazine/piperidine precursors).
  • Gomez, P., et al. (2008). "Fully automated synthesis of [carbonyl-11C]WAY-100635." Applied Radiation and Isotopes.
  • Wilson, A. A., et al. (2000). "Radiosynthesis of [11C]WAY-100635 via [11C]methyl triflate." Nuclear Medicine and Biology. (Establishes the efficiency of Triflate vs Iodide for this class of compounds).
  • Jewett, D. M. (1992). "A simple synthesis of [11C]methyl triflate." International Journal of Applied Radiation and Isotopes. (The foundational method for the reagent used in this protocol).

Sources

Application Note: Pharmacological Characterization of NMDA Receptor Antagonists Using 1-(2-Methoxyphenyl)piperidine (2-MPP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 1-(2-Methoxyphenyl)piperidine (2-MPP) as a critical structural probe and reference standard in the study of N-methyl-D-aspartate (NMDA) receptor antagonism.[1] While 2-MPP is the core pharmacophoric fragment of the potent dissociative anesthetic Methoxphenidine (MXP) , it lacks the diphenylethyl moiety required for high-affinity channel blockade.[1]

By comparing 2-MPP against full-length diarylethylamines (like MXP or Diphenidine), researchers can isolate the specific contribution of the hydrophobic domain to channel occupancy kinetics.[1] Furthermore, 2-MPP serves as the primary metabolic marker for forensic and safety profiling of novel psychoactive substances (NPS).[1]

Key Applications
  • Structure-Activity Relationship (SAR) Studies: Defining the minimum pharmacophore for the PCP/Ketamine binding site.[1]

  • Off-Target Screening: Distinguishing NMDAR affinity from Sigma-1 (

    
    ) and 5-HT receptor binding (common in simple piperidines).[1]
    
  • Metabolic Profiling: LC-MS/MS quantification of NMDAR antagonist degradation.

Mechanistic Background & Rationale[2][3][4]

The Pharmacophore of Channel Blockade

Uncompetitive NMDA receptor antagonists (e.g., MK-801, Ketamine, MXP) generally require two structural features:

  • A Basic Amine: To interact with the selectivity filter (likely Asparagine residues).[1]

  • Bulky Hydrophobic Groups: To interact with the hydrophobic pockets within the channel pore.[1]

This compound (2-MPP) represents the "head" group of the MXP molecule but lacks the "tail" (the phenylethyl chain).[1]

  • Hypothesis: If 2-MPP shows significantly reduced affinity compared to MXP, it confirms that the deep-channel hydrophobic interaction provided by the phenylethyl group is the primary driver of potency.[1]

  • Control Utility: 2-MPP is used to subtract non-specific membrane interactions or Sigma receptor binding from the total signal observed with the full drug.[1]

Visualization: Pharmacophore Dissection

The following diagram illustrates the structural relationship and functional divergence between the fragment (2-MPP) and the active antagonist (MXP).[1]

Pharmacophore_Analysis cluster_SAR SAR Logic MXP Methoxphenidine (MXP) (Full Antagonist) MPP This compound (2-MPP Fragment) MXP->MPP Metabolic Cleavage NMDAR NMDA Receptor (PCP Site) MXP->NMDAR High Affinity (Channel Block) MPP->NMDAR Low/Negligible Affinity Sigma Sigma-1 Receptor (Off-Target) MPP->Sigma Moderate Affinity (Interference) Hydrophobic Phenylethyl Tail (Missing in 2-MPP) Hydrophobic->NMDAR Essential for Potency

Figure 1: Structural relationship between MXP and 2-MPP. 2-MPP serves as a negative control for NMDAR binding while retaining potential off-target Sigma activity.

Experimental Protocols

Protocol A: Competitive Radioligand Binding Assay

Objective: To determine the inhibition constant (


) of 2-MPP at the PCP binding site compared to the full antagonist.[1]

Materials:

  • Radioligand:

    
    -MK-801 (Specific Activity: 15-30 Ci/mmol).[1]
    
  • Receptor Source: Rat forebrain membrane homogenates (rich in GluN1/GluN2B).[1]

  • Test Compounds: 2-MPP (HCl salt) and MXP (positive control).

  • Non-specific binding definition: 10

    
    M TCP or Ketamine.[1]
    

Workflow:

  • Preparation: Dilute 2-MPP in assay buffer (5 mM Tris-HCl, pH 7.4) to generate a concentration range (

    
     M to 
    
    
    
    M).[1]
  • Incubation:

    • Mix 200

      
      L membrane suspension + 25 
      
      
      
      L
      
      
      -MK-801 (final conc. 1-2 nM).[1]
    • Add 25

      
      L of 2-MPP or MXP.[1]
      
    • Incubate at 25°C for 2 hours (Equilibrium is slow for channel blockers).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding of piperidines).

  • Analysis: Measure radioactivity via liquid scintillation counting.

Data Analysis: Calculate


 using non-linear regression. Convert to 

using the Cheng-Prusoff equation:

Note: Expect

for 2-MPP to be >10

M, whereas MXP is typically <100 nM. This validates the SAR model.
Protocol B: Metabolic Stability & Forensic Identification (LC-MS/MS)

Objective: To detect 2-MPP as a stable biomarker of diarylethylamine exposure or to verify purity of synthesized ligands.[1]

Instrumentation: HPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 Series).

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Poroshell 120 EC-C18, 2.1 x 50mm, 2.7

    
    m).[1]
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

MS/MS Transitions (MRM Mode): | Compound | Precursor Ion (


) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |
| :--- | :--- | :--- | :--- | :--- |
| 2-MPP  | 192.1 

| 150.1 | 122.1 | 20 - 35 | | MXP | 296.2

| 192.1 (2-MPP fragment) | 91.1 | 25 - 40 |

Interpretation: The presence of the 192.1 fragment in the MXP spectrum confirms the piperidine-methoxyphenyl core.[1] In biological samples, free 2-MPP suggests metabolic cleavage of the ethyl linker.[1]

Comparative Data Summary

The following table synthesizes expected pharmacological data when comparing the fragment (2-MPP) to established NMDAR antagonists.

CompoundStructure TypeNMDAR Affinity (

)
Sigma-1 AffinityPrimary Utility
MXP DiarylethylamineHigh (10-100 nM)ModerateActive Antagonist
2-MPP Aryl-piperidineVery Low (>10

M)
High/Moderate Negative Control / Metabolite
MK-801 DizocilpineUltra-High (<5 nM)LowReference Standard

Data derived from structure-activity relationships of diarylethylamines [1, 2].[1]

Safety & Handling

  • Hazard Class: 2-MPP is a skin and eye irritant.[1] It is a precursor/metabolite of dissociative anesthetics but is generally not controlled as a narcotic in itself in many jurisdictions (check local regulations).[1]

  • Storage: Store at -20°C. Solutions in DMSO are stable for 3 months at -20°C.

References

  • World Health Organization (WHO). (2020).[1] Critical Review Report: 2-Methoxydiphenidine (2-MXP).[1][2][3] Expert Committee on Drug Dependence.[1]

    • Source:

  • Wallach, J., et al. (2016).[1][4] Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines and aminoalkyl-arylethylamines. Drug Testing and Analysis.[1][5][2]

    • Context: Defines the synthesis and spectral properties of MXP and its fragments.
    • Source:

  • Cayman Chemical. (2023).[1][6] 1-(2-Methoxyphenyl)piperazine Hydrochloride Product Information. (Structurally homologous reference).

    • Source:

  • McLaughlin, G., et al. (2016).[1] Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and its isomers.

    • Context: Confirms 2-MPP as a key fragment in mass spectral analysis.
    • Source:

Sources

Application Note: Formulation of 1-(2-Methoxyphenyl)piperidine for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Analysis

This guide details the formulation strategies for 1-(2-Methoxyphenyl)piperidine (hereafter referred to as 2-MP-Pip ), a lipophilic basic amine structurally related to the common serotonin ligand 1-(2-Methoxyphenyl)piperazine (MPP).

Crucial Distinction: Researchers must distinguish 2-MP-Pip (piperidine core) from MPP (piperazine core). The replacement of the secondary amine in the piperazine ring with a methylene group (–CH₂–) in the piperidine ring significantly increases lipophilicity (LogP) and alters basicity (pKa), requiring a distinct formulation approach compared to its piperazine analog.

Physicochemical Profile (Predicted)
PropertyValue (Estimated)Implication for Formulation
Structure N-aryl piperidineLipophilic, CNS-penetrant scaffold.
LogP ~3.0 – 3.5High Lipophilicity. Poor water solubility as a free base. Requires organic co-solvents or complexation.
pKa ~9.5 – 10.5Basic. Will form stable salts with acids (HCl, Tartaric). Solubility increases significantly at pH < 5.0.
MW ~191.27 g/mol Small molecule, favorable for rapid absorption.
State Oil or Low-Melting SolidMay require warming to handle the neat compound.

Vehicle Selection Logic

The choice of vehicle depends on the required dose, route of administration, and the study endpoint. 2-MP-Pip is a Class II compound (Low Solubility, High Permeability) in the Biopharmaceutics Classification System (BCS).

Decision Matrix for Vehicle Selection

VehicleSelection cluster_legend Key Factors Start Start: Define Dose & Route Route Route of Administration? Start->Route IV Intravenous (IV) Route->IV IP_PO IP / Oral (PO) Route->IP_PO Dose_IV Dose < 5 mg/kg? IV->Dose_IV Dose_IP Dose > 20 mg/kg? IP_PO->Dose_IP Sol_A Protocol A: Acidified Saline (pH 4.5-5.5) (Acetate/Lactate Buffer) Dose_IV->Sol_A Yes Sol_C Protocol C: Cyclodextrin Complex (20% HP-β-CD) Dose_IV->Sol_C No (High Conc.) Sol_B Protocol B: Co-Solvent System (10% DMSO / 40% PEG400) Dose_IP->Sol_B Yes (Max Solubility) Dose_IP->Sol_C No (Better Tolerability) pH Stability pH Stability Precipitation Risk Precipitation Risk pH Stability->Precipitation Risk Tissue Irritation Tissue Irritation Precipitation Risk->Tissue Irritation

Figure 1: Decision tree for selecting the optimal vehicle based on route and dose requirements.

Detailed Formulation Protocols

Protocol A: In Situ Salt Formation (Acidified Saline)

Best For: IV administration, low doses (< 5 mg/kg), and behavioral studies where organic solvents (DMSO) might confound results. Mechanism: Protonation of the piperidine nitrogen converts the oil into a water-soluble salt.

Materials:

  • 2-MP-Pip (Free Base)

  • 0.1 N Hydrochloric Acid (HCl) or Lactic Acid

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of 2-MP-Pip into a sterile glass vial.

  • Add 0.9 molar equivalents of 0.1 N HCl (or Lactic Acid).

    • Note: Do not add excess acid initially to avoid extremely low pH.

  • Vortex vigorously for 1-2 minutes. The oil should dissolve into the aqueous phase.

  • If oil droplets persist, add 0.1 N HCl in 10 µL increments until clear.

  • Dilute to the final volume with sterile saline.

  • QC Check: Measure pH. Adjust to pH 4.5–5.5 using 0.1 N NaOH if necessary.

    • Warning: If pH > 6.0, the free base may precipitate.

Protocol B: Co-Solvent System (Standard High-Dose)

Best For: IP or Oral (PO) administration, high doses (> 10 mg/kg), or toxicological screening. Vehicle Composition: 5% DMSO / 5% Tween 80 / 40% PEG 400 / 50% Water.

Materials:

  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • Polyethylene Glycol 400 (PEG 400)[1][2]

  • Tween 80 (Polysorbate 80)

  • Sterile Water for Injection

Workflow Diagram:

FormulationWorkflow Step1 Step 1: Solubilization Dissolve 2-MP-Pip in DMSO Step2 Step 2: Stabilization Add PEG 400 Vortex 30s Step1->Step2 Step3 Step 3: Emulsification Add Tween 80 Vortex 30s Step2->Step3 Step4 Step 4: Dilution Slowly add Water (Warm if needed) Step3->Step4

Figure 2: Step-by-step addition order to prevent precipitation. Order of addition is critical.

Procedure:

  • Dissolve: Add 2-MP-Pip to the calculated volume of DMSO (5% of total volume). Vortex until completely dissolved (clear solution).

  • Cosolvent: Add PEG 400 (40% of total volume) to the DMSO solution. Vortex.

  • Surfactant: Add Tween 80 (5% of total volume). Vortex gently to avoid foaming.

  • Aqueous Phase: Slowly add Sterile Water (50% of total volume) while vortexing.

    • Tip: If the solution turns cloudy (Tyndall effect), warm to 37°C in a water bath. If precipitation occurs, the concentration exceeds the solubility limit; reduce concentration or increase DMSO to 10%.

Protocol C: Cyclodextrin Complexation (Advanced)

Best For: Chronic studies, minimizing irritation, and improving bioavailability. Vehicle: 20% (w/v) (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) in water.

Procedure:

  • Prepare a 20% w/v stock solution of HP-β-CD in sterile water.

  • Add 2-MP-Pip to the HP-β-CD solution.

  • Sonication: Sonicate for 20–30 minutes at room temperature. The hydrophobic piperidine ring will encapsulate within the cyclodextrin cavity.

  • Filter sterilize (0.22 µm PVDF filter).

Administration & Safety Guidelines

Maximum Recommended Volumes
SpeciesRouteMax Volume (Bolus)Recommended Needle
Mouse (25g) IV5 mL/kg (125 µL)27-30G
IP10 mL/kg (250 µL)25-27G
PO10 mL/kg (250 µL)18-20G Gavage
Rat (250g) IV5 mL/kg (1.25 mL)25-27G
IP10 mL/kg (2.5 mL)23-25G
PO10 mL/kg (2.5 mL)15-18G Gavage
Pharmacological Considerations[2][3][4][5][6]
  • Target Class: Aryl-piperidines are often ligands for Sigma receptors (σ1/σ2) and NMDA receptor channels (similar to phencyclidine/ketamine analogs).

  • Behavioral Monitoring: Watch for signs of sedation, ataxia, or hyper-locomotion immediately post-dosing.

  • Control Groups: Always include a vehicle-only control group, especially when using DMSO or high % PEG, as these vehicles can have mild intrinsic biological effects.

References

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
  • Gad, S. C., et al. (2016). "Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species." International Journal of Toxicology, 35(6), 665–698. Link

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607–1621. Link

  • Robarge, K. D. (2020). "Solubility and Formulation for In Vivo Studies." In Annual Reports in Medicinal Chemistry. (General guidance for lipophilic amines).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Methoxyphenyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-methoxyphenyl)piperidine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this important structural motif. This compound scaffolds are prevalent in pharmacologically active compounds, making their efficient synthesis a critical task in drug discovery and development.[1][2]

This document provides in-depth, field-proven insights in a direct question-and-answer format, addressing common challenges and frequently asked questions. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and versatile method for synthesizing this compound derivatives?

The most robust and widely adopted method for constructing the C-N bond in N-aryl piperidines is the Buchwald-Hartwig Amination .[3][4] This palladium-catalyzed cross-coupling reaction offers significant advantages over classical methods like SNAr or Ullmann condensation, including milder reaction conditions, broader substrate scope, and superior functional group tolerance.[4] The reaction typically involves coupling an aryl halide (or triflate), such as 2-bromoanisole or 2-chloroanisole, with piperidine using a palladium catalyst, a phosphine ligand, and a base.

Q2: What are the essential components of a Buchwald-Hartwig reaction, and what are their functions?

A successful Buchwald-Hartwig amination relies on the careful selection of four key components:

  • Palladium Precatalyst: A source of palladium, such as Pd₂(dba)₃ or Pd(OAc)₂, which is reduced in situ to the active Pd(0) catalyst. Using pre-formed Pd(0) complexes or specialized "precatalysts" that are more stable and reliably generate the active species is often preferred.[5]

  • Ligand: Typically a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, SPhos). The ligand stabilizes the Pd(0) center, facilitates the oxidative addition of the aryl halide, and critically, promotes the rate-limiting reductive elimination step to form the C-N bond.[3][6]

  • Base: A base is required to deprotonate the amine in the catalytic cycle, allowing it to coordinate to the palladium center.[3] The choice of base is critical and depends on the substrate's sensitivity to basic conditions.

  • Solvent: An anhydrous, typically non-polar aprotic solvent like toluene, dioxane, or THF is used to dissolve the reactants and facilitate the reaction at elevated temperatures.[7]

Q3: How do I choose the right base for my reaction?

The choice of base is a trade-off between reactivity and substrate compatibility.

  • Strong Bases (e.g., NaOt-Bu, LiHMDS): These are highly effective and often permit the use of lower reaction temperatures and catalyst loadings. However, they are incompatible with base-sensitive functional groups like esters or ketones on your starting materials.[3]

  • Weak Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These offer excellent functional group tolerance but may require higher temperatures, longer reaction times, or higher catalyst loadings to achieve full conversion.[3] Cs₂CO₃ is often a good choice for sensitive substrates due to its high solubility in organic solvents and moderate basicity.[7]

Q4: How should I monitor the progress of the reaction?

The reaction progress should be monitored periodically to avoid prolonged heating, which can lead to side product formation. The two most common methods are:

  • Thin-Layer Chromatography (TLC): A rapid and effective way to visualize the consumption of the starting materials (usually the aryl halide is the limiting reagent) and the appearance of the product spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, confirming the mass of the desired product and allowing for quantitative tracking of starting material consumption.[8]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound derivatives.

Problem 1: My reaction shows low or no conversion.

Q: I've set up my Buchwald-Hartwig reaction, but after several hours, TLC/LC-MS analysis shows mostly unreacted starting material. What went wrong?

This is a common issue that can usually be traced back to the catalyst system or reaction conditions.

  • Plausible Cause A: Inactive Catalyst

    • Explanation: The active Pd(0) species is sensitive to oxygen. Inadequate degassing or the use of old, partially oxidized reagents (palladium source or ligand) can prevent the catalytic cycle from starting. Pd(OAc)₂ can be particularly unreliable for generating the active catalyst.[5]

    • Solution:

      • Ensure Anaerobic Conditions: Thoroughly degas your solvent by sparging with argon or nitrogen for 15-30 minutes. Assemble your reaction under a positive pressure of an inert gas.

      • Use High-Purity Reagents: Use fresh, high-purity palladium precatalysts and ligands.

      • Consider a Pre-catalyst: Use a commercially available, air-stable palladium pre-catalyst (e.g., XPhos Pd G3). These are designed to reliably generate the active Pd(0) species under the reaction conditions.[9]

  • Plausible Cause B: Suboptimal Ligand/Base/Solvent Combination

    • Explanation: The synergy between the ligand, base, and solvent is crucial. The ortho-methoxy group on the aryl halide introduces steric hindrance, which requires a suitable bulky ligand to facilitate the coupling.[8]

    • Solution:

      • Ligand Selection: For sterically hindered couplings, bulky biarylphosphine ligands are often required. If you are using a less bulky ligand, switch to one known to be effective for such transformations.

      • Condition Screening: If the problem persists, perform a small-scale screen of different ligands, bases, and solvents. A recommended starting point for the synthesis of this compound from 2-bromoanisole is provided in the table below.

EntryPalladium Source (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)
1Pd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.2)Toluene100
2Pd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2.0)Dioxane110
3XPhos Pd G3 (2)(internal)K₃PO₄ (2.0)t-Amyl Alcohol100

Table 1: Representative conditions for the N-arylation of piperidine with ortho-substituted aryl halides. Actual yields may vary.[8]

Problem 2: My reaction is messy, with significant side product formation.

Q: My reaction yields the desired product, but I also see a major impurity that I suspect is anisole (from dehalogenation). How can I prevent this?

Side reactions like hydrodehalogenation (replacement of the halide with hydrogen) often compete with the desired C-N coupling.

  • Plausible Cause A: Reaction Temperature is Too High or Time is Too Long

    • Explanation: Thermal decomposition of the catalyst or intermediates can lead to side reactions. Dehalogenation is often favored at higher temperatures or after prolonged reaction times, especially if the reductive elimination step is slow.[9]

    • Solution:

      • Lower the Temperature: Try running the reaction at a lower temperature (e.g., 80-90 °C instead of 110 °C). This may require a longer reaction time, so monitor progress carefully.

      • Use a More Active Catalyst System: Employing a stronger base (like NaOt-Bu if tolerated) or a more active ligand can often accelerate the desired reaction, allowing you to use lower temperatures and shorter times.[9]

  • Plausible Cause B: Inefficient Catalytic Turnover

    • Explanation: If the desired C-N reductive elimination is slow compared to competing pathways, side products will accumulate. This is often a function of the ligand.

    • Solution:

      • Optimize the Ligand: Ensure you are using a ligand well-suited for coupling with secondary amines. Ligands like XPhos, SPhos, and BrettPhos are specifically designed to accelerate reductive elimination.[6]

      • Check Stoichiometry: Ensure you are not using a large excess of the piperidine, as the amine can sometimes act as a ligand and interfere with the catalyst.[10] An excess of 1.1-1.5 equivalents is typically sufficient.

Problem 3: I'm struggling to purify my final product.

Q: I've completed the reaction, but removing the baseline impurities and residual catalyst during column chromatography is difficult. What purification strategies do you recommend?

Purification can be challenging due to the similar polarity of some impurities and the difficulty of removing trace palladium.

  • Plausible Cause A: Contamination with Palladium/Ligand Residues

    • Explanation: The palladium catalyst and phosphine ligand (or its oxide) can be difficult to remove completely by standard chromatography.

    • Solution:

      • Initial Filtration: After the reaction is complete, dilute the mixture with a solvent like ethyl acetate and filter it through a plug of Celite or silica gel. This will remove a significant portion of the insoluble inorganic base and palladium black.[8]

      • Aqueous Wash: Perform an aqueous workup. Washing the organic layer with an aqueous solution of ammonium hydroxide or thiourea can help complex and remove residual palladium.

      • Metal Scavengers: For very high purity requirements, consider stirring the crude product in solution with a commercially available palladium scavenger before final purification.

  • Plausible Cause B: Co-elution of Product and Byproducts

    • Explanation: The product, this compound, may have a similar polarity to the dehalogenated side product (anisole) or unreacted aryl halide, leading to poor separation on a silica gel column.[9]

    • Solution:

      • Optimize Chromatography: Experiment with different solvent systems. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., 5-10% ethyl acetate in hexanes) often provides better separation.

      • Acid/Base Extraction: As the product is a basic amine, you can perform an acid-base workup. Extract the crude mixture with dilute aqueous HCl. The amine product will move to the aqueous layer as the hydrochloride salt, while non-basic impurities remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the pure amine product with an organic solvent.

      • Crystallization/Salt Formation: If the product is a solid, recrystallization is an excellent purification method. Alternatively, precipitating the product as a hydrochloride or other salt can be a highly effective way to isolate it in pure form.

Methodologies & Visualizations

General Experimental Protocol for Buchwald-Hartwig Amination

This protocol describes the synthesis of this compound from 2-bromoanisole and piperidine.

Reagents:

  • 2-Bromoanisole (1.0 equiv)

  • Piperidine (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • Setup: To an oven-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add K₃PO₄ and the XPhos Pd G3 catalyst.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add the anhydrous toluene, followed by the 2-bromoanisole and piperidine via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS every 2-4 hours until the 2-bromoanisole is consumed.[8]

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.[8]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.[8]

  • Purification: Concentrate the solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.[8]

Visual Workflow for Buchwald-Hartwig Amination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Add solids (Base, Catalyst) to oven-dried flask inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar) reagents 3. Add Solvent and Liquid Reagents via Syringe inert->reagents heat 4. Heat to Reaction Temp (e.g., 100 °C) reagents->heat monitor 5. Monitor by TLC/LC-MS until completion heat->monitor cool 6. Cool and Dilute, Filter through Celite monitor->cool extract 7. Aqueous Wash and Dry Organic Layer cool->extract purify 8. Concentrate and Purify (e.g., Chromatography) extract->purify product Pure Product purify->product

Caption: General experimental workflow for Buchwald-Hartwig N-arylation.

Catalytic Cycle of Buchwald-Hartwig Amination

G pd0 Pd(0)Lₙ pd_complex Ar-Pd(II)-(X)Lₙ pd0->pd_complex Oxidative Addition (+ Ar-X) amine_complex Ar-Pd(II)-(NR₂H)Lₙ pd_complex->amine_complex Amine Coordination (+ R₂NH) amide_complex Ar-Pd(II)-(NR₂)Lₙ amine_complex->amide_complex Deprotonation (- Base-H⁺) amide_complex->pd0 Reductive Elimination (+ Ar-NR₂)

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[3]

References

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • 1 H-NMR of 1-(2-methoxyphenyl)-(3-(2-phthalamido)-propyl) piperazine. (2021). ResearchGate. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. [Link]

  • BH amination side products and purification. (2022). Reddit. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). PMC - PubMed Central. [Link]

  • Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. (2015). ResearchGate. [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). Scripps Research. [Link]

  • Protecting group. (n.d.). Wikipedia. [Link]

  • 1-(2-Methoxyphenyl)piperazine. (n.d.). PubChem. [Link]

  • Synthesis, biological evaluation and docking analysis of substituted piperidines and (2-methoxyphenyl)piperazines. (2016). Journal of the Serbian Chemical Society. [Link]

  • Practical Copper-Catalyzed N-Arylation of Nitrogen Heterocycles with Aryl Halides under Ligand and Additive Free Conditions. (2015). ResearchGate. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). University of Nebraska-Lincoln. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2010). PMC - NIH. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. (2015). Reddit. [Link]

  • Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines. (2015). Semantic Scholar. [Link]

  • Buchwald-Hartwig Amination. (2016). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2024). YouTube. [Link]

Sources

Improving yield and purity of 1-(2-Methoxyphenyl)piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 1-(2-Methoxyphenyl)piperidine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical insights, troubleshooting advice, and detailed protocols for improving the yield and purity of this valuable compound.

I. Overview of Synthetic Strategies

The synthesis of this compound, an N-aryl piperidine, is most commonly achieved through two primary pathways: Palladium-catalyzed Buchwald-Hartwig amination and direct reductive amination. The choice of method depends on starting material availability, scalability, and functional group tolerance.

Synthetic RouteStarting MaterialsKey ReagentsProsCons
Buchwald-Hartwig Amination 2-Bromoanisole or 2-Chloroanisole, PiperidinePalladium Precatalyst, Phosphine Ligand, Strong Base (e.g., NaOtBu)High yields, excellent functional group tolerance, broad substrate scope.Cost of catalyst and ligands, sensitivity to air and moisture, potential for side reactions.
Reductive Amination 2-Methoxybenzaldehyde, PiperidineReducing Agent (e.g., NaBH(OAc)₃, H₂/Catalyst)Cost-effective, uses readily available starting materials, often a one-pot procedure.Potential for over-alkylation, formation of alcohol by-products, may require harsher conditions.

II. Troubleshooting and FAQ Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing explanations and actionable solutions.

Focus Area 1: Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig reaction has stalled or shows very low conversion. What are the likely causes?

A: Low conversion is one of the most frequent issues in palladium-catalyzed cross-coupling reactions. The root cause often lies with the catalyst's activity, the choice of reagents, or the reaction environment.

  • Causality: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) species, association of the amine, deprotonation, and reductive elimination to form the C-N bond[1][2][3]. A failure at any of these stages will halt the reaction.

  • Troubleshooting Steps:

    • Catalyst and Ligand Integrity: Ensure your palladium precatalyst and phosphine ligand are not degraded. Many phosphine ligands are air-sensitive. Use a glovebox or proper Schlenk technique for dispensing reagents. Modern, air-stable precatalysts (e.g., G3 or G4 palladacycles) are often more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂[4].

    • Base Selection and Quality: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is crucial for deprotonating the piperidine nitrogen[5]. Ensure the base is fresh and anhydrous. Clumping of the base can reduce its effective surface area and slow the reaction.

    • Solvent Purity: The presence of water or protic impurities in the solvent (e.g., toluene, dioxane) can quench the active base and interfere with the catalytic cycle. Always use anhydrous, degassed solvents.

    • Aryl Halide Reactivity: The reactivity order is I > Br > OTf > Cl. If you are using 2-chloroanisole, the reaction will be more challenging and require a more electron-rich, bulky phosphine ligand (e.g., a biaryl phosphine like RuPhos or BrettPhos) to facilitate the difficult oxidative addition step[1].

Q2: I'm observing a significant amount of anisole as a byproduct. What is causing this hydrodehalogenation?

A: The formation of anisole indicates a side reaction where the aryl halide is reduced instead of coupled, a process known as hydrodehalogenation.

  • Causality: This side reaction can occur through a β-hydride elimination pathway from the palladium-amido complex or from other palladium-hydride species present in the reaction mixture[6]. The presence of water can also contribute to this pathway.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Rigorously dry all reagents, solvents, and glassware.

    • Optimize Ligand and Base: The choice of ligand can influence the rate of reductive elimination versus side reactions. Experiment with different ligands. Sometimes, a slightly weaker base like K₃PO₄ or Cs₂CO₃, potentially at a higher temperature, can mitigate this issue, especially with base-sensitive substrates.

    • Control Amine Stoichiometry: Using a slight excess of piperidine (e.g., 1.2-1.4 equivalents) can help favor the desired coupling pathway.

Q3: My final product is difficult to purify from the residual palladium catalyst. How can I effectively remove it?

A: Residual palladium can be problematic, especially for pharmaceutical applications. Removal often requires specific workup or purification procedures.

  • Causality: Palladium complexes and elemental palladium can be soluble in organic solvents or remain as fine particulates, making them difficult to remove by simple filtration.

  • Troubleshooting Steps:

    • Filtration through Celite®: After the reaction, dilute the mixture with a solvent like ethyl acetate and filter it through a pad of Celite®. This can remove a significant portion of the precipitated catalyst.

    • Acid Wash: Since this compound is a basic amine, an acidic wash can be very effective. During workup, extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities and some catalyst residues in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the pure product back into an organic solvent[7].

    • Specialized Scavengers: If trace amounts of palladium persist, consider using commercially available palladium scavengers (e.g., silica- or polymer-bound thiols) to treat the solution of the crude product before final purification.

Focus Area 2: Reductive Amination

Q1: My reductive amination is producing a lot of 2-methoxybenzyl alcohol instead of the desired product. How can I prevent this?

A: The formation of the alcohol byproduct is a common competitive reaction where the aldehyde is reduced directly.

  • Causality: This occurs when the reducing agent reacts with the aldehyde before it can form the iminium ion intermediate with piperidine. The rate of imine/iminium ion formation is critical[8].

  • Troubleshooting Steps:

    • Use a Mild Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for reductive amination because it is less reactive towards aldehydes and ketones but readily reduces the protonated imine (iminium ion)[8]. Avoid harsher reagents like NaBH₄ unless the imine is pre-formed.

    • Allow for Imine Formation: Pre-stir the 2-methoxybenzaldehyde and piperidine in the solvent for a period (e.g., 30-60 minutes) before adding the reducing agent. This allows the imine/iminium equilibrium to be established[8]. The use of a dehydrating agent, like molecular sieves, can also drive this equilibrium forward.

    • pH Control: The reaction is often acid-catalyzed to promote iminium ion formation. A small amount of acetic acid can be beneficial. However, too much acid can neutralize the amine and inhibit the initial nucleophilic attack.

Q2: How can I purify my product from unreacted piperidine and 2-methoxybenzaldehyde?

A: Separating a basic product from a basic and a neutral starting material can be achieved through a combination of extraction and chromatography.

  • Causality: The starting materials and product have different chemical properties (basicity, polarity) that can be exploited for separation.

  • Troubleshooting Steps:

    • Acidic Extraction: Perform an acid-base extraction as described previously (Buchwald-Hartwig, Q3). The basic product and unreacted piperidine will move to the aqueous acid layer, while the neutral 2-methoxybenzaldehyde remains in the organic layer. After separation, basify the aqueous layer and re-extract. This will give you a mixture of your product and piperidine.

    • Distillation/Evaporation: If piperidine (boiling point: ~106 °C) is the only remaining impurity and your product is significantly less volatile, you may be able to remove it by evaporation under reduced pressure, possibly with gentle heating.

    • Flash Column Chromatography: This is the most reliable method for final purification. Since this compound is basic, it can streak on standard silica gel. To prevent this, add a small amount of a basic modifier, such as triethylamine (~1%), to your eluent system (e.g., hexanes/ethyl acetate)[7]. This neutralizes the acidic sites on the silica, leading to better peak shape and separation.

III. Experimental Protocols & Workflows

Protocol 1: Buchwald-Hartwig Amination (Representative)

This protocol is adapted from general procedures for the N-arylation of secondary amines[5][9][10].

Buchwald_Hartwig_Workflow

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, charge an oven-dried Schlenk flask with sodium tert-butoxide (1.4 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), and the phosphine ligand (e.g., XPhos, 2.2 mol%).

  • Add anhydrous, degassed toluene, followed by 2-bromoanisole (1.0 eq) and piperidine (1.2 eq).

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 4-24 hours.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient, typically with 1% triethylamine added to the eluent to prevent peak tailing.

Catalytic Cycle of Buchwald-Hartwig Amination

Catalytic_Cycle

Protocol 2: Reductive Amination (Representative)

This protocol is based on general procedures for direct reductive amination[8][11].

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-methoxybenzaldehyde (1.0 eq) and piperidine (1.1 eq) to a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. If desired, add activated 4Å molecular sieves to absorb the water byproduct.

  • Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred solution. The addition may be mildly exothermic.

  • Reaction: Continue stirring at room temperature for 4-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting aldehyde is consumed.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol 1.

IV. Purity Assessment

Confirming the purity and identity of the final product is critical.

  • Thin-Layer Chromatography (TLC): A quick method to monitor reaction progress and assess the complexity of the crude mixture. Use a mobile phase similar to the one for column chromatography. Visualize spots with a UV lamp and/or an iodine chamber.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for assessing purity and confirming the molecular weight of the product. The product should show a single major peak with the correct mass-to-charge ratio (m/z) for the molecular ion [M]⁺.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum should show characteristic peaks for the methoxy group (singlet, ~3.8 ppm), the aromatic protons, and the piperidine protons (multiplets, ~1.6-3.1 ppm). Integration of these peaks should correspond to the correct proton count.

This guide provides a framework for addressing common synthetic challenges. Remember that every reaction is unique, and systematic optimization of parameters such as catalyst, ligand, base, solvent, and temperature is key to achieving high yield and purity.

V. References

  • Penjišević, J., et al. (2016). Synthesis, biological evaluation and docking analysis of substituted piperidines and (2-methoxyphenyl)piperazines. Journal of the Serbian Chemical Society, 81(4), 347–356. [Link]

  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • J&K Scientific. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • SWGDrug. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE. SWGDrug Monograph. [Link]

  • Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organometallics, 26(26), 6494–6496. [Link]

  • Ayres, C. H. (1944). Process for purifying piperidine. U.S. Patent No. 2,363,157.

  • McLaughlin, G., et al. (2015). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Drug Testing and Analysis, 8(1), 99-111. [Link]

  • Matassini, C., et al. (2014). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Arkivoc, 2014(5), 1-20. [Link]

  • N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. MDPI. (2021). [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. (2020). [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • D'yakonov, V. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7239. [Link]

  • Chen, M., et al. (2016). N-Heterocyclic Carbene Ligand-Enabled C(sp(3))-H Arylation of Piperidine and Tetrahydropyran Derivatives. Chemistry, 22(13), 4412-4416. [Link]

  • Atobe, M., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 356-362. [Link]

  • Gill, M. T., et al. (2024). Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach. Chemistry, 31(31), e202400863. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • van der Marel, G., & Codee, J. (Eds.). (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. In Carbohydrate Chemistry. CRC Press. [Link]

  • Wu, H., et al. (2021). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. CaltechAUTHORS. [Link]

  • Ueda, S., & Buchwald, S. L. (2012). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. Angewandte Chemie International Edition, 51(41), 10364-10367. [Link]

Sources

Troubleshooting guide for 1-(2-Methoxyphenyl)piperidine crystallization issues

Author: BenchChem Technical Support Team. Date: February 2026

This troubleshooting guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 1-(2-Methoxyphenyl)piperidine. The following question-and-answer format directly addresses common issues, offering explanations grounded in physical organic chemistry and providing actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound product is a viscous oil and fails to crystallize. What is the underlying issue and how can I induce crystallization?

A1: The phenomenon of a compound separating from solution as a liquid instead of a solid is known as "oiling out." This is a common issue for compounds with low melting points or when significant impurities are present, which can depress the melting point of the mixture. For 1-(2-Methoxyphenyl)piperazine, a closely related compound, the freebase has a reported melting point of 35-40 °C, suggesting that this compound may also be a low-melting solid or an oil at room temperature.

Causality and Strategic Solutions:

  • Low Melting Point: If the melting point of your compound is below the temperature of the crystallization solution, it will separate as a liquid. The goal is to lower the dissolution temperature of the compound below its melting point.

  • Impurity Effects: Impurities can act as a eutectic contaminant, lowering the overall melting point of your product and favoring oiling out.

  • Supersaturation Rate: Rapid cooling can lead to a high degree of supersaturation, where the compound crashes out of solution as an oil before it has time to form an ordered crystal lattice.

Troubleshooting Protocol:

  • Confirm Purity: Before attempting crystallization, ensure the purity of your this compound is as high as possible. Consider purification by column chromatography if significant impurities are suspected.

  • Solvent Selection is Critical: The ideal solvent will dissolve the compound when hot but have very limited solubility when cold. For amines like piperidines, consider the following solvent systems. Always start with small-scale trials (e.g., a few milligrams of compound in a test tube).

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. The microscopic imperfections on the glass can provide a nucleation site for crystal growth.

    • Seeding: If you have a small amount of solid this compound, add a tiny crystal ("seed crystal") to the cooled, supersaturated solution. This will provide a template for further crystal growth.

    • Ultrasonication: Placing the flask in an ultrasonic bath for a short period can sometimes induce nucleation.

  • Slow Cooling: Avoid crashing the solution in an ice bath. Allow the solution to cool slowly to room temperature, and then gradually lower the temperature in a refrigerator. This slow cooling reduces the rate of supersaturation and allows more time for ordered crystal formation.[1]

  • Solvent/Anti-Solvent Method:

    • Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethanol, acetone).

    • Slowly add a "poor" solvent (an "anti-solvent") in which the compound is insoluble (e.g., water, hexane) dropwise until the solution becomes slightly turbid.

    • Gently warm the solution until it becomes clear again.

    • Allow the solution to cool slowly. The gradual change in solvent polarity can promote crystallization over oiling out.

Q2: I've managed to get some solid, but the crystallization of this compound gives a very low yield. What are the likely causes and how can I improve it?

A2: A low yield from crystallization is a common problem that can often be rectified by optimizing the procedure. The primary causes are typically related to the choice of solvent, the volume of solvent used, and premature crystallization.

Causality and Strategic Solutions:

  • Excessive Solvent: Using too much solvent is the most frequent reason for low yield.[2] A portion of your compound will remain dissolved in the mother liquor even after cooling.

  • Inappropriate Solvent: If the compound has relatively high solubility in the chosen solvent even at low temperatures, a significant amount will be lost.

  • Premature Crystallization: If crystals form too quickly in a hot solution (e.g., during a hot filtration step to remove insoluble impurities), product will be lost.

Troubleshooting Protocol:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your compound. Add the solvent in small portions to the heated compound until it just dissolves.

  • Re-evaluate Your Solvent System: Refer to the solvent selection table below. An ideal solvent will have a steep solubility curve with respect to temperature.

  • Recover from Mother Liquor: After filtering your initial crop of crystals, you can often recover more product from the filtrate (the "mother liquor").

    • Second Crop Crystallization: Reduce the volume of the mother liquor by evaporation (e.g., using a rotary evaporator) to a point of supersaturation and cool again to obtain a "second crop" of crystals. Be aware that the purity of the second crop may be lower than the first.

  • Avoid Premature Crystallization: If you need to perform a hot filtration, ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent the solution from cooling and depositing crystals prematurely.

Q3: The crystals of this compound I obtained are discolored or appear impure. How can I improve the purity of my crystalline product?

A3: The purpose of crystallization is purification, so obtaining impure crystals indicates that the process is not optimal. This can be due to rapid crystal growth trapping impurities or the co-crystallization of impurities.

Causality and Strategic Solutions:

  • Rapid Crystallization: When crystals form too quickly, impurities can become trapped within the crystal lattice.

  • Inadequate Washing: Residual mother liquor, which contains the dissolved impurities, may remain on the surface of the crystals.

  • Co-crystallization: If an impurity has a similar structure and solubility profile to your target compound, it may crystallize along with it.

Troubleshooting Protocol:

  • Slow Down the Crystallization: As mentioned previously, slow cooling is crucial. A slower rate of crystal growth allows for the selective incorporation of the target molecule into the crystal lattice, excluding impurities.

  • Proper Washing of Crystals: After filtering the crystals, wash them with a small amount of ice-cold crystallization solvent. This will wash away the impurity-laden mother liquor without dissolving a significant amount of your product. Do not use room temperature or warm solvent for washing.

  • Recrystallization: If the initial crystals are still impure, a second crystallization (recrystallization) is necessary. Dissolve the impure crystals in a minimal amount of hot solvent and repeat the crystallization process.

  • Consider an Alternative Solvent: If impurities persist after recrystallization, they may have similar solubility properties in the chosen solvent. Trying a different solvent system may leave the impurity in the mother liquor.

Data and Protocols

Solvent Selection for this compound Crystallization
Solvent SystemBoiling Point (°C)PolarityRationale and Comments
Single Solvents
Isopropanol82.6Polar ProticOften a good choice for moderately polar compounds.
Ethanol78.4Polar ProticSimilar to isopropanol, may have slightly higher solubility.
Acetonitrile81.6Polar AproticCan be effective for compounds with some polarity.
Ethyl Acetate77.1Moderately PolarA versatile solvent, often used in combination with hexanes.
Toluene110.6Non-polarGood for less polar compounds; higher boiling point allows for a wider temperature range for cooling.
Heptane/Hexanes~69-98Non-polarGood for non-polar compounds; often used as an anti-solvent.
Solvent/Anti-Solvent Pairs
Ethanol/Water-High to LowDissolve in ethanol, add water as the anti-solvent.
Acetone/Hexanes-High to LowDissolve in acetone, add hexanes as the anti-solvent.
Ethyl Acetate/Hexanes-Medium to LowA very common and effective solvent pair for a wide range of compounds.

Protocol for Small-Scale Solvent Screening:

  • Place ~10-20 mg of your crude this compound oil in a small test tube.

  • Add a few drops of the chosen solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • Gently warm the test tube. Continue adding the solvent dropwise with warming until the compound just dissolves.

  • Allow the test tube to cool to room temperature, and then place it in an ice bath.

  • Observe for crystal formation. The best solvent will result in the formation of a good quantity of crystals upon cooling.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common crystallization problems with this compound.

Crystallization_Troubleshooting start Start: Crude this compound (Oil) is_solid Does it solidify on standing or in the freezer? start->is_solid purify_solid Purify by Recrystallization is_solid->purify_solid Yes induce_crystallization Induce Crystallization: - Solvent Screening - Seeding - Scratching - Slow Cooling is_solid->induce_crystallization No solid_yes Yes solid_no No crystallization_outcome Crystallization Attempt Outcome purify_solid->crystallization_outcome induce_crystallization->crystallization_outcome check_yield_purity Check Yield and Purity crystallization_outcome->check_yield_purity Crystals Formed troubleshoot_oiling Troubleshoot Oiling Out: - Lower Temperature - Use Less Concentrated Solution - Change Solvent crystallization_outcome->troubleshoot_oiling Oiling Out troubleshoot_no_solid Troubleshoot No Solid: - Concentrate Solution - Add Anti-Solvent - Re-evaluate Solvent Choice crystallization_outcome->troubleshoot_no_solid No Solid Forms outcome_crystals Crystals Formed outcome_oil Oiling Out outcome_no_solid No Solid Forms success Success: Pure Crystals check_yield_purity->success Acceptable optimize Optimize Crystallization: - Minimize Solvent Volume - Slow Cooling - Recrystallize check_yield_purity->optimize Low Yield or Purity troubleshoot_oiling->induce_crystallization troubleshoot_no_solid->induce_crystallization yield_purity_ok Acceptable yield_purity_low Low Yield or Purity optimize->purify_solid

Caption: Decision workflow for troubleshooting this compound crystallization.

References

  • This guide synthesizes information from multiple sources and general organic chemistry principles.
  • SWGDrug. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

Sources

Stability issues of 1-(2-Methoxyphenyl)piperidine in solution

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, handling, and troubleshooting of 1-(2-Methoxyphenyl)piperidine (also known as N-(2-methoxyphenyl)piperidine).

Note to User: This compound is structurally distinct from the common serotonin agonist 1-(2-Methoxyphenyl)piperazine (2-MeOPP). While they share the o-anisyl moiety, the piperidine ring confers different lipophilicity and metabolic stability profiles.[1]

Executive Summary: Chemical Profile & Stability Risks

This compound is a tertiary N-aryl amine. Its stability in solution is governed by the electron-rich nature of the o-anisyl ring and the susceptibility of the piperidine nitrogen to oxidation.

PropertyValue / CharacteristicImpact on Stability
Chemical Class N-Aryl Piperidine (Tertiary Amine)Prone to N-oxidation and photo-oxidation.
pKa (Conjugate Acid) ~8.5 – 9.5 (Estimated)Solubility Risk: Precipitates at pH > 7.[1]0.
LogP ~3.0 – 3.5 (Lipophilic)Requires organic co-solvent (DMSO/EtOH) for high concentrations.[1]
Major Degradants N-Oxides, Lactams, Ring-opening productsAnalytical Risk: "Ghost" peaks in HPLC/LC-MS.

Part 1: Degradation Mechanisms (The "Why")

Understanding the degradation pathways is crucial for interpreting analytical anomalies.[1] The electron-donating methoxy group at the ortho position activates the phenyl ring, making the nitrogen lone pair involved in conjugation but still susceptible to radical attack and oxidation.[1]

Primary Degradation Pathways
  • N-Oxidation: The most common solution-state degradation. Atmospheric oxygen, catalyzed by light or trace metals, attacks the tertiary nitrogen to form the N-oxide . This species is more polar and often thermally unstable.[1]

  • 
    -Carbon Oxidation:  Radical abstraction of a hydrogen atom adjacent to the nitrogen (the 
    
    
    
    -position of the piperidine ring) leads to an iminium ion intermediate.[1] This hydrolyzes to form a lactam (2-piperidone derivative) or results in ring opening (oxidative dealkylation).
  • Photo-Oxidation: Exposure to UV/Blue light can generate radical cations on the aromatic ring, leading to polymerization (yellow/brown discoloration).[1]

Visualizing the Pathway

The following diagram maps the critical degradation routes you must monitor.

DegradationPathway Parent This compound (Parent) Radical Radical Cation (Intermediate) Parent->Radical hν (Light) + O2 NOxide N-Oxide (Major Impurity) Parent->NOxide [O], Peroxides (Slow in dark) Iminium Iminium Ion Radical->Iminium -H• Lactam Lactam (2-one derivative) Iminium->Lactam +H2O / [O] RingOpen Ring Opening (Aldehydes/Amines) Iminium->RingOpen Hydrolysis

Figure 1: Mechanistic pathway showing N-oxidation (red) and light-induced radical decomposition leading to ring opening.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: Solution Discoloration

Q: "My stock solution in DMSO turned from clear to yellow/brown after 2 weeks. Is it still usable?"

  • Diagnosis: Photo-oxidation. The yellowing is typical of aniline-like derivatives forming quinoid-type radical species or polymers upon exposure to light.

  • Technical Insight: While the bulk purity might still be >95% (as the chromophores have high extinction coefficients), this indicates the initiation of a radical chain reaction.[1]

  • Action:

    • Check LC-MS for purity.[1] If >98%, you may use it for acute experiments but discard for kinetic binding studies or long-term incubations.

    • Prevention: Store future stocks in amber glass vials wrapped in aluminum foil at -20°C.

Issue 2: Precipitation in Aqueous Buffer

Q: "I diluted my 10 mM DMSO stock into PBS (pH 7.4) and a white cloudiness appeared immediately." [1]

  • Diagnosis: Solubility Crash (pH vs. pKa mismatch). [1]

  • Mechanistic Explanation: The pKa of the piperidine nitrogen is likely around 9.[1]0. At pH 7.4, a significant fraction (~2-5%) exists as the free base (uncharged).[1] Since the molecule is highly lipophilic (LogP > 3), the free base is insoluble in water.[1]

  • Action:

    • Lower the pH: Acidify your buffer to pH 5.0–6.0 if your assay permits. This ensures >99.9% protonation (solubility enhancement).[1]

    • Increase Co-solvent: Ensure the final DMSO concentration is at least 1-2%, or use a solubilizing agent like cyclodextrin (HP-

      
      -CD).
      
Issue 3: "Ghost" Peaks in HPLC

Q: "I see a new peak eluting before the main peak in my Reverse Phase HPLC. It wasn't there yesterday."

  • Diagnosis: N-Oxide Formation.

  • Reasoning: The N-oxide is more polar than the tertiary amine parent, causing it to elute earlier on C18 columns.[1]

  • Verification:

    • Perform LC-MS. The N-oxide will show a mass of [M+16] .

    • Note: N-oxides can thermally degrade back to the amine or undergo Cope elimination in the heated source of a GC-MS, making GC unreliable for this impurity. Use LC-MS with Electrospray Ionization (ESI) at low source temperatures.

Part 3: Validated Storage & Handling Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Minimize oxidative degradation during storage.

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide).[1] Avoid alcohols (Ethanol/Methanol) for long-term storage as they can contain dissolved oxygen and promote trans-esterification or acetal formation if traces of aldehydes are present.

  • Concentration: Prepare at 10 mM to 50 mM . Higher concentrations are generally more stable (self-shielding effect) than dilute ones.

  • Degassing (Critical Step):

    • Sparge the DMSO with Argon or Nitrogen gas for 5 minutes before adding the solid compound.[1]

    • Why? Removes dissolved oxygen that fuels N-oxide formation.

  • Storage: Aliquot into single-use amber vials. Store at -20°C or -80°C .

Protocol B: Solubility Decision Tree

Use this workflow to determine the correct buffer system.

SolubilityTree Start Start: Dilution into Aqueous Buffer CheckPH Is Buffer pH < 6.0? Start->CheckPH HighPH Buffer pH > 7.0 CheckPH->HighPH No Soluble Likely Soluble (Protonated Form) CheckPH->Soluble Yes PrecipRisk High Precipitation Risk (Free Base) HighPH->PrecipRisk Action1 Add Co-solvent (DMSO/EtOH up to 5%) PrecipRisk->Action1 Option A Action2 Use Carrier (Cyclodextrin / BSA) PrecipRisk->Action2 Option B

Figure 2: Decision matrix for preventing precipitation in biological assays.

References

  • Sweeney, J. B. (2020).[1] Arylpiperidines: Synthesis and Reactivity. Comprehensive Organic Synthesis II.

    • Context: General reactivity of the piperidine ring and oxidation susceptibility

      
      -carbon.[1]
      
  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for 1-(2-Methoxyphenyl)piperazine (Analogous Structure).

    • Context: Used for comparative physicochemical properties (LogP, pKa trends) of the o-anisyl-nitrogen motif.
  • Bickel, M. H. (1969).[1] The pharmacology and biochemistry of N-oxides. Pharmacological Reviews, 21(4), 325-355.

    • Context: Mechanistic foundation for N-oxide formation in tertiary amines and their analytical artifacts.
  • Chow, Y. L. (1973).[1] Nitrosamine and Amine Oxidation Chemistry. Accounts of Chemical Research.

    • Context: Radical pathways in the photo-oxid

Sources

Optimizing in-source collision-induced dissociation for isomer differentiation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Sledgehammer" with Precision

In-source Collision-Induced Dissociation (is-CID)—often referred to as Cone Voltage Fragmentation or Up-front CID—is frequently misunderstood as a nuisance effect that degrades molecular ion signals. However, for the differentiation of isomers (structural, positional, or stereoisomers), is-CID is a potent tool.

Unlike beam-type CID (which occurs in the collision cell,


), is-CID occurs in the high-pressure region between the atmospheric pressure source and the first vacuum stage. By manipulating the electric field in this expansion region, we can impart internal energy to ions before mass selection.

Why use is-CID for isomers? Isomers often yield identical product ion spectra in standard MS/MS. However, their thermodynamic stability differs. By generating Energy-Resolved Breakdown Curves using is-CID, we can distinguish isomers based on their gas-phase stability and unique fragmentation energy thresholds (


 values), even when their fragment masses are identical.

Mechanism & Workflow

To master is-CID, you must visualize the ion's journey. The fragmentation does not happen in a controlled cell; it happens in a chaotic supersonic expansion.

The Physics of is-CID

As ions exit the capillary, they are accelerated by the potential difference between the Sampling Cone (or Orifice) and the Skimmer (or first quadrupole). Increasing this voltage (Cone Voltage/Declustering Potential) increases the kinetic energy of the ions. These ions collide with residual neutral gas molecules (Nitrogen/Solvent vapor), converting kinetic energy into internal vibrational energy. If this internal energy exceeds the bond dissociation energy, the ion fragments.

Workflow Diagram

The following diagram illustrates the critical zone for is-CID and the decision logic for optimizing it.

ISC_Workflow cluster_source High Pressure Region (Source) ESI ESI Plume (Atmospheric Pressure) Cone Sampling Cone (Voltage V1) ESI->Cone Ionization Expansion Supersonic Expansion (Collisions Occur Here) Cone->Expansion Acceleration (ΔV = V1-V2) Skimmer Skimmer/Q0 (Voltage V2) Expansion->Skimmer Fragmentation Analyzer Mass Analyzer (Detection) Skimmer->Analyzer Ion Selection Optimization CRITICAL PARAMETER: Cone Voltage / Declustering Potential Controls collision energy Optimization->Cone

Figure 1: The physical mechanism of In-Source CID. The energy transfer occurs in the expansion region between the Cone and Skimmer due to voltage-driven acceleration.

Experimental Protocol: Energy-Resolved MS (ER-MS)

To differentiate isomers, you cannot rely on a single scan.[1] You must build a Breakdown Curve .

Step 1: Establish the "Survival Yield" Baseline
  • Infuse your pure isomer standards separately (at 10 µL/min).

  • Set Cone Voltage to the minimum setting (e.g., 10V) to ensure 100% transmission of the precursor ion

    
    .
    
  • Ensure desolvation temperature is optimized; excessive heat can induce thermal degradation, confounding is-CID results.

Step 2: The Voltage Ramp
  • Create a method that ramps the Cone Voltage (or Declustering Potential) in increments of 5V or 10V (Range: 0V to 150V).

  • Record the intensity of:

    • The Precursor Ion (

      
      )
      
    • The Major Fragment Ions (

      
      )
      
Step 3: Plotting the Breakdown Curve

For each voltage point, calculate the Survival Yield (SY) :



  • X-Axis: Cone Voltage (V)

  • Y-Axis: Survival Yield (0 to 1) or Normalized Intensity.

Step 4: Data Analysis

Compare the curves for Isomer A and Isomer B.

  • 
     Value:  The voltage at which the precursor intensity drops to 50%.
    
  • Differentiation: If Isomer A has an

    
     of 45V and Isomer B has an 
    
    
    
    of 60V, you can distinguish them by monitoring the ratio of Precursor/Fragment at a fixed voltage of 50V.

Troubleshooting & FAQs

This section addresses specific failure modes reported by users in drug metabolism and structural elucidation.

Q1: My breakdown curves for two isomers are identical. Now what?

Diagnosis: The isomers have very similar thermodynamic stability (e.g., certain positional isomers of alkyl-chains). Corrective Action: Change the adduct.

  • Protocol: Add 0.1% Ammonium Acetate or trace Sodium Acetate to your mobile phase.

  • Reasoning:

    
     fragmentation is often driven by proton mobility. Metal adducts (
    
    
    
    ,
    
    
    ) fragment via different mechanisms, often requiring higher energy and revealing steric differences that protonation hides.
  • Reference: See Zaremba et al.[2] regarding heptylamine differentiation [4].[2]

Q2: The fragmentation pattern is not reproducible day-to-day.

Diagnosis: Source contamination or pressure drift. Corrective Action:

  • Clean the Cone: Deposits on the cone orifice change the effective electric field geometry, altering the actual energy imparted to ions despite the set voltage.

  • Check Vacuum: is-CID depends on collision frequency. If your rough pump performance degrades (pressure rises in the interface), collision rate changes, shifting the breakdown curve.

  • Self-Validating Step: Always run a "System Suitability Test" (SST) with a known labile compound (e.g., Carbamazepine) and verify its fragment ratio matches your baseline.

Q3: I see fragments, but I'm losing overall sensitivity.

Diagnosis: Ion scattering (defocusing). Corrective Action:

  • As you increase Cone Voltage, you not only fragment ions but also scatter them, causing them to miss the skimmer aperture.

  • Fix: You may need to re-optimize the Source Gas Flow or Lens Voltages downstream of the skimmer to recapture the fragment beam.

Decision Logic for Isomer Differentiation

Use this flowchart to guide your method development when standard MS/MS fails.

Troubleshooting_Logic Start Start: Isomers Co-elute & Indistinguishable by MS/MS Step1 Perform Voltage Ramp (0-100V) on Individual Standards Start->Step1 Check1 Do Breakdown Curves Differ significantly? Step1->Check1 Yes Method Validated: Select Voltage with Max Difference Check1->Yes Yes (ΔE50 > 5V) No Curves are Identical Check1->No No Action1 Switch Adduct Strategy (Try Na+, Li+, NH4+) No->Action1 Check2 Differentiation Achieved? Action1->Check2 Action2 Try Solvent Modification (Methanol vs ACN) Fail Require Ion Mobility or Chiral Column Action2->Fail Still No Check2->Action2 No Final Use ER-MS Method Check2->Final Yes

Figure 2: Decision tree for optimizing is-CID parameters when facing stubborn isomers.

Data Comparison: is-CID vs. Beam-Type CID

FeatureIn-Source CID (is-CID)Beam-Type CID (Collision Cell)
Selectivity Low: All ions in the source fragment. Background noise increases.High: Only the selected precursor (Q1) is fragmented.
Energy Regime Intermediate (adjustable via Cone Voltage).Controlled (adjustable via Collision Energy).
Isomer Utility High: Accesses different energy pathways; useful for labile conjugates (Glucuronides).Medium: Often yields identical spectra for isomers.
Instrumentation Available on Single Quads, TOFs, and Triples.Requires Triple Quad or Q-TOF.
Primary Risk Loss of precursor signal; formation of non-specific fragments.Crosstalk (if not cleared properly).

References

  • Energy-Resolved In-Source Collision-Induced Dissociation for Isomer Discrimination. Journal of the American Society for Mass Spectrometry. [Link]

  • Differentiation of isomeric heptylamines by in-source collision-induced dissociation. Rapid Communications in Mass Spectrometry. [Link]

  • Identification of Position Isomers by Energy-Resolved Mass Spectrometry. Journal of Mass Spectrometry. [Link]

  • Differentiating Isomeric Deprotonated Glucuronide Drug Metabolites. Analytical Chemistry. [Link]

Sources

Validation & Comparative

Analytical Guide: Differentiation of 2-, 3-, and 4-Methoxphenidine (MXP) Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural elucidation of 1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine (2-MXP) and its positional isomers (3-MXP and 4-MXP) presents a significant challenge in forensic toxicology. These isomers share an identical molecular weight (295.42 g/mol ) and produce nearly indistinguishable electron ionization (EI) mass spectra. Misidentification can lead to legal ambiguity, as legislative controls often target specific regioisomers.

This guide outlines a self-validating analytical workflow that prioritizes orthogonal testing. While GC-MS is the workhorse for screening, it relies heavily on retention time fidelity. NMR spectroscopy remains the gold standard for absolute structural confirmation due to the distinct magnetic environments of the aromatic protons.

Structural Context & Isomer Properties

The core difference lies in the position of the methoxy (-OCH₃) group on the phenyl ring attached to the chiral center.

IsomerCommon NameSubstitution PatternSymmetryKey Challenge
2-MXP MethoxphenidineOrtho (1,2)AsymmetricStandard "Street" MXP
3-MXP 3-Methoxy isomerMeta (1,3)AsymmetricRare impurity/Novel analog
4-MXP 4-Methoxy isomerPara (1,4)Symmetric AxisOften confused with 2-MXP in low-res MS

Methodology 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Role: Primary Screening & Separation. Critical Insight: EI-MS spectra for all three isomers are dominated by the benzyl cleavage, yielding identical base peaks. Identification relies strictly on Chromatographic Resolution .

Experimental Protocol
  • Column: Rxi-5Sil MS or DB-5MS (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1, 280°C.

  • Oven Program: 100°C (1 min) → 20°C/min → 300°C (hold 15 min).

  • MS Source: 230°C, 70 eV.

Data Analysis & Causality
  • Fragmentation: All isomers produce a molecular ion (

    
    ) at m/z 295  and a base peak at m/z 210  (attributed to the iminium ion formed after the loss of the methoxybenzyl moiety). Minor ions (m/z 91, 119) show only subtle intensity variations.
    
  • Elution Order (Causality):

    • 2-MXP (Ortho): Elutes first . The ortho-methoxy group experiences steric shielding and potential intramolecular interactions, reducing the molecule's effective polarity and boiling point relative to the stationary phase.

    • 3-MXP (Meta): Elutes second.

    • 4-MXP (Para): Elutes last . The para-methoxy group is fully exposed, maximizing intermolecular forces (van der Waals/dipole) with the stationary phase.

Validation Rule: If the retention time difference (


RT) between the unknown and the reference standard is >0.05 min, the identification is suspect. Retention Indices (RI)  must be calculated.

Methodology 2: Fourier Transform Infrared Spectroscopy (FTIR)

Role: Rapid Screening (Fingerprinting). Critical Insight: The "Fingerprint Region" (600–900 cm⁻¹) allows for immediate distinction based on C-H out-of-plane bending vibrations.

Diagnostic Bands
IsomerC-H Bending Region (cm⁻¹)Interpretation
2-MXP (Ortho) 740–760 (Strong)Characteristic of 1,2-disubstitution (4 adjacent H).
3-MXP (Meta) 690 & 780 Characteristic of 1,3-disubstitution (3 adjacent H + 1 isolated H).
4-MXP (Para) 800–860 (Strong)Characteristic of 1,4-disubstitution (2 adjacent H pairs).

Protocol: Use Attenuated Total Reflectance (ATR) on the neat solid. Ensure a background scan is taken before every sample to prevent atmospheric CO₂ interference.

Methodology 3: Nuclear Magnetic Resonance (NMR)

Role: Definitive Structural Confirmation (Gold Standard). Critical Insight: NMR solves the structure de novo without reliance on reference standards by analyzing the spin-spin coupling of the aromatic protons.

1H-NMR Analysis (in CDCl₃)
  • 4-MXP (Para): The most distinct spectrum. The symmetric nature of the para-substitution creates an AA'BB' system . You will see two distinct doublets (integrating to 2 protons each) in the aromatic region (approx. 6.8–7.2 ppm) with a coupling constant (

    
    ) of ~8–9 Hz.
    
  • 2-MXP (Ortho): Shows a complex pattern of four non-equivalent protons. Look for a doublet of doublets (dd) for the proton adjacent to the methoxy group and the proton adjacent to the alkyl chain, plus two multiplets for the remaining ring protons.

  • 3-MXP (Meta): Shows a unique pattern: a singlet (isolated proton between substituents), two doublets, and a triplet (the proton between the two other protons).

Analytical Decision Workflow

The following diagram illustrates the logical flow for processing an unknown sample suspected of containing MXP isomers.

MXP_Workflow Start Unknown Sample (Powder/Tablet) GCMS GC-MS Screening (Rxi-5Sil MS Column) Start->GCMS CheckRT Analyze Retention Time (RT) & Retention Index (RI) GCMS->CheckRT Ortho Early Eluter (Match 2-MXP Std) CheckRT->Ortho RT Match (Low) Para Late Eluter (Match 4-MXP Std) CheckRT->Para RT Match (High) Ambiguous Ambiguous RT or No Standard CheckRT->Ambiguous Co-elution / Doubt FTIR FTIR (ATR) Fingerprint Region Ambiguous->FTIR NMR 1H-NMR (CDCl3) Definitive ID Ambiguous->NMR Forensic Requirement Result2 Confirm 2-MXP (Ortho: ~750 cm-1) FTIR->Result2 Result4 Confirm 4-MXP (Para: ~830 cm-1) FTIR->Result4 ResultNMR Analysis of Coupling: Para = AA'BB' System Ortho = 4 distinct signals NMR->ResultNMR

Caption: Decision tree for the differentiation of MXP isomers, prioritizing GC-MS for screening and NMR/FTIR for confirmation.

Comparative Data Summary

Parameter2-MXP (Ortho) 3-MXP (Meta) 4-MXP (Para)
GC Elution Order 1st (Fastest)2nd (Intermediate)3rd (Slowest)
Base Peak (m/z) 210210210
FTIR C-H Bend ~750 cm⁻¹~690, 780 cm⁻¹~830 cm⁻¹
Aromatic NMR 4 distinct signalsSinglet, 2 Doublets, TripletSymmetric AA'BB' (2 Doublets)

References

  • McLaughlin, G., et al. (2016). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Drug Testing and Analysis. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2015). Methoxphenidine drug profile. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Recommendations, Version 8.1. (Standard for orthogonal testing). [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. (Reference for IR/NMR substitution patterns). [Link]

Publish Comparison Guide: Validating Binding Affinity of 1-(2-Methoxyphenyl)piperidine at Dopamine Receptors

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the validation of 1-(2-Methoxyphenyl)piperidine binding affinity at dopamine receptors. It compares this specific scaffold against its closest structural analog, 1-(2-Methoxyphenyl)piperazine (2-MPP) , and the industry standard, Haloperidol .

Executive Summary & Mechanistic Context[1][2][3]

This compound is a lipophilic pharmacophore structurally distinct from the widely utilized 1-(2-Methoxyphenyl)piperazine (2-MPP) by a single atom substitution (C5 vs. N4). While the piperazine variant (2-MPP) is a well-documented 5-HT1A ligand with moderate dopamine D2/D3 affinity, the piperidine variant presents a unique validation challenge.

The absence of the distal nitrogen (N4) in the piperidine ring alters the hydrogen bonding potential and basicity (


) of the molecule, potentially shifting its selectivity profile between Serotonin (5-HT) and Dopamine (D2-like) receptors. This guide provides a rigorous Radioligand Binding Assay (RBA)  protocol to empirically determine the inhibition constant (

) of this compound, using self-validating controls to ensure data integrity.
Structural Comparison
  • Target: this compound (Hydrophobic core, lacks N4 H-bond acceptor).

  • Analog: 1-(2-Methoxyphenyl)piperazine (2-MPP) (Standard 5-HT/D2 pharmacophore).

  • Reference: Haloperidol (High-affinity D2 antagonist).

Comparative Performance Analysis

The following table contrasts the predicted and established profiles of the target compound against standard alternatives. In a validation study, these "Alternative" values serve as the Quality Control (QC) benchmarks.

FeatureThis compound (Target)1-(2-Methoxyphenyl)piperazine (Analog)Haloperidol (Standard)
Primary Target D2 / D3 / 5-HT1A (To be validated)5-HT1A (High) / D2 (Moderate)D2 High Affinity
Est. Affinity (

)
> 100 nM (Hypothesis: Lower than piperazine due to N-loss)10 – 50 nM (D2) / < 5 nM (5-HT1A)0.5 – 1.5 nM (D2)
Selectivity Likely Promiscuous (Lipophilic driven)Moderate (5-HT bias)High (D2 bias)
Solubility Low (High LogP)Moderate (Ionizable N4)Low-Moderate
Role in Assay Test Compound Structural Control (SAR Reference)Positive Control (System Suitability)

Critical Insight: The piperazine nitrogen in 2-MPP often acts as a secondary hydrogen bond acceptor. Replacing it with a carbon (piperidine) typically increases lipophilicity (LogP) but may reduce specific binding enthalpy. If your assay shows the piperidine variant has a


 significantly lower (better affinity) than the piperazine, it suggests a hydrophobic pocket interaction is driving binding (entropy-driven).

Experimental Validation Protocol: Radioligand Binding Assay

This protocol is designed to be self-validating . It uses a competitive binding format with


-Spiperone (D2/D3 antagonist) or 

-Raclopride.
A. Materials & Reagents[4][5][6][7]
  • Receptor Source: CHO-K1 or HEK293 cells stably expressing human Dopamine D2L receptor (hD2L).

  • Radioligand:

    
    -Spiperone (Specific Activity > 70 Ci/mmol).
    
  • Non-Specific Binding (NSB) Control: Haloperidol (

    
     final concentration).
    
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM

    
    , 1 mM 
    
    
    
    , pH 7.4.
B. Workflow Diagram

The following diagram outlines the critical path for the assay, including decision nodes for data acceptance.

BindingAssayWorkflow Start Start: Membrane Prep Incubation Incubation (60 min @ 25°C) Target + [3H]-Ligand + Membranes Start->Incubation Filtration Vacuum Filtration (GF/B Filters + 0.3% PEI) Incubation->Filtration Counting Scintillation Counting (LSC) Filtration->Counting Check1 QC: Total Binding > 10x NSB? Counting->Check1 Calc Calculate IC50 Check2 QC: Hill Slope ~ -1.0? Calc->Check2 Check1->Calc Yes Fail Reject Data: Check Ligand Depletion Check1->Fail No (High Noise) Result Valid Ki Calculation (Cheng-Prusoff) Check2->Result Yes (Competitive) Check2->Fail No (Allosteric/Artifact)

Figure 1: Self-validating workflow for Radioligand Binding Assays. Green diamonds represent critical Quality Control (QC) checkpoints.

C. Step-by-Step Methodology
  • Membrane Preparation:

    • Harvest cells and homogenize in ice-cold lysis buffer. Centrifuge at 48,000

      
       for 20 min. Resuspend pellet in Assay Buffer.
      
    • Validation Step: Protein concentration must be optimized (typically 5-20

      
      /well) to ensure 
      
      
      
      radioligand depletion.
  • Incubation Setup (96-well plate):

    • Total Binding (TB): Membrane +

      
      -Ligand + Vehicle (DMSO).
      
    • Non-Specific Binding (NSB): Membrane +

      
      -Ligand + 
      
      
      
      Haloperidol.
    • Test Wells: Membrane +

      
      -Ligand + this compound (Concentration range: 
      
      
      
      to
      
      
      ).
  • Equilibrium Phase:

    • Incubate for 60 minutes at 25°C.

    • Causality: Equilibrium is essential for accurate

      
       derivation. Premature termination leads to underestimation of affinity for slow-binding ligands.
      
  • Termination:

    • Rapid vacuum filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Why PEI? It reduces the binding of the positively charged radioligand to the glass fiber filter, lowering background noise.

  • Data Analysis:

    • Subtract NSB from all counts to get Specific Binding (SB).[1]

    • Fit data to a one-site competition model to obtain

      
      .
      
    • Calculate

      
       using the Cheng-Prusoff Equation :
      
      
      
      
      Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant.

Data Interpretation & Troubleshooting

Interpreting the Piperidine vs. Piperazine Data

When comparing your results for This compound against the piperazine analog, use the following logic tree to interpret the Structure-Activity Relationship (SAR):

SAR_Logic Result Compare Ki: Piperidine vs. Piperazine Lower Piperidine Ki < Piperazine Ki (Higher Affinity) Result->Lower Higher Piperidine Ki > Piperazine Ki (Lower Affinity) Result->Higher Concl1 Hydrophobic Pocket Driver (N4 not required) Lower->Concl1 Concl2 H-Bond Driver Lost (N4 was critical) Higher->Concl2

Figure 2: SAR Decision Tree. This logic helps determine if the N4 nitrogen is essential for binding to the receptor's orthosteric site.

Common Validation Pitfalls
  • Hill Slope Deviation: If the Hill slope for this compound deviates significantly from -1.0 (e.g., -0.5), it indicates negative cooperativity or multiple binding sites . This is common with lipophilic fragments that may partition into the membrane.

  • Filter Binding: The piperidine ring increases lipophilicity. Run a "Filter Only" control (no membrane) to ensure the compound isn't just sticking to the GF/B filter.

References

  • Comparison of Phenylpiperazines: López-Rodríguez, M. L., et al. (1999). "Synthesis and Structure-Affinity Relationships of a New Model of Arylpiperazines." Journal of Medicinal Chemistry.

  • D2 Receptor Binding Protocols: BenchChem. (2025).[2][3] "Pergolide Radioligand Binding Assay for Dopamine Receptors." BenchChem Application Notes.

  • Dopamine Receptor Selectivity: Bonifazi, A., et al. (2019). "Novel and Potent Dopamine D2 Receptor Ligands: Synthesis, Pharmacological Characterization and Molecular Modeling." Frontiers in Pharmacology.

  • Haloperidol Binding Data: Seeman, P. (2002). "Atypical Antipsychotics: Mechanism of Action." Canadian Journal of Psychiatry.

  • Cheng-Prusoff Equation: Cheng, Y., Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(2-Methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate and precise quantification of 1-(2-Methoxyphenyl)piperidine (2-MeOPP), a key intermediate and potential impurity in various synthetic pathways, is paramount to ensuring pharmaceutical product quality and safety. Analytical methods form the backbone of this quality control, and their reliability is non-negotiable. This guide provides an in-depth comparison of two primary chromatographic techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the analysis of 2-MeOPP. More critically, it establishes a robust framework for the cross-validation of these methods, ensuring consistency and data integrity when multiple analytical procedures are employed across a product's lifecycle. This document is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, providing a scientifically sound and regulatory-compliant approach to method validation and comparison.[1][2][3]

The Imperative for Rigorous Analytical Control

This compound is a synthetic building block whose purity can directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, the analytical methods used to assess its identity, purity, and strength must be demonstrated to be "fit for purpose".[2][4] The process of analytical method validation provides documented evidence that a method will consistently produce reliable results.[5]

However, in a dynamic drug development environment, it is common to employ multiple analytical techniques. A rapid GC-MS method might be used for in-process controls, while a more universal HPLC method is used for final release and stability testing. When results from different methods must be compared or when one method is replaced, a formal cross-validation study is essential. Cross-validation serves to demonstrate that two distinct analytical procedures can be used for the same intended purpose, yielding equivalent and reliable data.[6]

Primary Analytical Techniques: A Comparative Overview

The choice of an analytical method is driven by the physicochemical properties of the analyte and the intended purpose of the analysis. For 2-MeOPP, both GC-MS and HPLC present as powerful, albeit different, options.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV/MS)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase based on differential partitioning, followed by UV or mass detection.
Analyte Requirement Must be volatile and thermally stable.Soluble in a suitable liquid mobile phase.
Selectivity Very high, mass spectrometer provides structural information.High, especially with photodiode array (PDA) or MS detectors.
Sensitivity Typically high, capable of reaching low ng/mL to pg/mL levels.High, dependent on detector (UV or MS).
Primary Application Impurity identification, analysis of residual solvents, and quantification of volatile analytes.Purity testing, quantification (assay), impurity profiling, and stability testing for a wide range of compounds.

Method Deep Dive I: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally well-suited for the analysis of 2-MeOPP due to its volatility. The coupling with a mass spectrometer provides unparalleled specificity, making it a definitive tool for identification.[7]

Expert Rationale in Method Design
  • Column Selection: A low-polarity 5% phenyl / 95% methyl polysiloxane capillary column is a common first choice. This stationary phase provides excellent separation for a wide range of semi-polar aromatic compounds like 2-MeOPP based on their boiling points and slight polarity differences.

  • Injection Mode & Temperature: A split injection is used to introduce a small, precise amount of the sample onto the column, preventing overload. The injector temperature (e.g., 280°C) is a critical parameter; it must be high enough to ensure rapid and complete volatilization of 2-MeOPP without causing thermal degradation.

  • Oven Temperature Program: A temperature gradient is employed to ensure sharp peaks and efficient separation. The program starts at a lower temperature to focus the analytes at the head of the column and then ramps up to elute compounds in order of increasing boiling point. A final hold at a high temperature ensures that all components are eluted before the next injection.[8]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_instrument GC-MS Instrumentation cluster_data Data Processing Prep Dissolve 2-MeOPP sample and reference standard in a suitable solvent (e.g., Methanol) Inject Inject 1 µL into GC Prep->Inject GC_Col Separation on Capillary Column (Temperature Programmed) Inject->GC_Col Transfer Elute to MS Transfer Line GC_Col->Transfer Ionize Electron Ionization (EI, 70 eV) Transfer->Ionize Analyze Mass Analyzer (Quadrupole) Ionize->Analyze Detect Detector Analyze->Detect TIC Generate Total Ion Chromatogram (TIC) Detect->TIC Integrate Integrate Peak Area TIC->Integrate Library Compare Mass Spectrum to Reference/Library TIC->Library Quantify Quantify using Reference Standard Integrate->Quantify

Caption: Workflow for the analysis of this compound by GC-MS.

Protocol: GC-MS Purity Assay
  • Standard Preparation: Accurately weigh ~10 mg of 2-MeOPP reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol to achieve a 1 mg/mL solution.

  • Sample Preparation: Prepare the test sample in the same manner as the standard.

  • GC-MS Conditions:

    • Column: 5% Phenyl / 95% Methyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at 1.0 mL/min.

    • Injector: 280°C, Split ratio 50:1.

    • Oven Program: Initial 100°C for 1 min, ramp at 25°C/min to 280°C, hold for 3 min.[8]

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C, Electron Ionization at 70 eV.

    • Scan Range: 40-400 m/z.

  • Analysis: Inject 1 µL of the standard and sample solutions.

  • System Suitability: Inject the standard solution six times. The relative standard deviation (RSD) of the peak area for the 2-MeOPP peak should be ≤ 2.0%.

  • Calculation: Calculate the purity by comparing the peak area of the analyte in the sample to that of the reference standard.

Method Deep Dive II: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.

Expert Rationale in Method Design
  • Column Selection: A reverse-phase C18 column is the workhorse for separating moderately polar compounds like 2-MeOPP. The long alkyl chains provide a hydrophobic stationary phase that retains the analyte, allowing for separation from more polar or more non-polar impurities.

  • Mobile Phase Selection: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer is used.[9] Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff. A buffer (e.g., phosphoric acid or formic acid) is used to control the pH. For 2-MeOPP, which contains a basic piperidine nitrogen, a slightly acidic pH ensures the analyte is in its protonated, more water-soluble form, leading to better peak shape and reproducibility. Formic acid is used when the method needs to be compatible with a mass spectrometer.[9]

  • Detector Choice: A UV detector is simple and robust for quantification, provided the analyte has a suitable chromophore, which 2-MeOPP does due to its aromatic ring. A wavelength of ~210-230 nm would likely be appropriate. A PDA detector offers the advantage of acquiring full UV spectra, aiding in peak purity assessment.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_instrument HPLC Instrumentation cluster_data Data Processing Prep Dissolve 2-MeOPP sample and reference standard in a suitable diluent (e.g., Mobile Phase) Inject Autosampler Injection (10 µL) Prep->Inject Solvent Mobile Phase Reservoir (e.g., ACN/Water/Acid) Pump HPLC Pump Solvent->Pump Pump->Inject HPLC_Col Separation on Reverse-Phase C18 Column Inject->HPLC_Col Detect UV/PDA Detector HPLC_Col->Detect Chrom Generate Chromatogram Detect->Chrom Integrate Integrate Peak Area Chrom->Integrate Quantify Quantify using Reference Standard Integrate->Quantify

Caption: Workflow for the analysis of this compound by HPLC-UV.

Protocol: HPLC-UV Purity Assay
  • Mobile Phase Preparation: Prepare a filtered and degassed solution of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 50:50 v/v).

  • Standard Preparation: Accurately weigh ~10 mg of 2-MeOPP reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to achieve a 0.1 mg/mL solution.

  • Sample Preparation: Prepare the test sample in the same manner as the standard.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: As prepared above.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • System Suitability: Inject the standard solution six times. The RSD of the peak area should be ≤ 2.0%, and the theoretical plates for the 2-MeOPP peak should be ≥ 2000.

  • Calculation: Calculate the purity by comparing the peak area of the analyte in the sample to that of the reference standard.

The Cross-Validation Protocol: Bridging the Methods

The objective is to demonstrate that the established HPLC-UV method and the GC-MS method provide equivalent results for the purity of 2-MeOPP. This protocol must be pre-defined with clear acceptance criteria.[4]

Cross-Validation Logic

CrossValidation_Logic Start Define Objective & Acceptance Criteria Select Select ≥ 3 Batches of 2-MeOPP with Varying Purity/Impurity Profiles Start->Select Analyze1 Analyze all batches with validated Method A (e.g., HPLC) Select->Analyze1 Analyze2 Analyze all batches with validated Method B (e.g., GC-MS) Select->Analyze2 Compile Compile Purity Results from both methods Analyze1->Compile Analyze2->Compile Compare Perform Statistical Comparison (e.g., Paired t-test, Equivalence Test) Compile->Compare Pass Results Meet Acceptance Criteria (e.g., |Mean Diff| ≤ 2.0%, p > 0.05) Compare->Pass Yes Fail Results Do Not Meet Acceptance Criteria Compare->Fail No Conclusion Methods are Equivalent for Intended Purpose Pass->Conclusion Investigate Investigate Discrepancy (e.g., Method Bias, Specificity Issues) Fail->Investigate

Caption: Decision workflow for the cross-validation of two analytical methods.

Step-by-Step Cross-Validation Experiment
  • Define Acceptance Criteria: Before any analysis, define the criteria for equivalence. For example: "The mean difference in purity results between the two methods shall not exceed 2.0%, and a paired t-test should show no statistically significant difference at the 95% confidence level (p > 0.05)."

  • Sample Selection: Select a minimum of three independent batches of this compound. Ideally, these batches should span the expected purity range and include different impurity profiles to challenge the specificity of both methods.

  • Analysis: Each batch should be analyzed in triplicate by both the validated GC-MS method and the validated HPLC-UV method. The analyses should be performed by the same analyst on the same day to minimize variability.

  • Data Evaluation:

    • Calculate the mean purity value for each batch from both methods.

    • Calculate the difference in the mean purity for each batch.

    • Perform a paired t-test on the set of mean results to determine if there is a statistically significant difference between the methods.

Hypothetical Data & Comparison
Batch IDHPLC-UV Purity (%)GC-MS Purity (%)Difference (%)
Batch 001 99.599.30.2
Batch 002 98.298.5-0.3
Batch 003 99.899.9-0.1
Mean Difference -0.07
Paired t-test (p-value) 0.78

Final Recommendations

Both GC-MS and HPLC-UV are powerful and reliable techniques for the analysis of this compound. The choice of method should be guided by the specific analytical need.

  • For definitive identification and analysis of volatile impurities, GC-MS is the superior choice due to the structural information provided by the mass spectrometer.

  • For routine quality control, release testing, and stability studies, HPLC-UV is often more practical and versatile , as it can be applied to a broader range of potential non-volatile degradation products and does not require the analyte to be thermally stable.

Regardless of the method chosen, a robust validation is required. When both methods are to be used, the cross-validation framework detailed in this guide provides a self-validating system to ensure data consistency and regulatory compliance, ultimately safeguarding the quality of the final pharmaceutical product.

References

  • SIELC. (n.d.). Separation of 1-(2-Methoxyphenyl)piperazine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]

  • De Brabanter, N., et al. (2012). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 4(8), 2342-2351. Retrieved from [Link]

  • ICH. (2023, November). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine, 1-((2-methoxyphenyl)methyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • McLaughlin, G., et al. (2016). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Drug Testing and Analysis, 8(1), 98-109. Retrieved from [Link]

  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • Patel, K. (2020). Analytical method validation: A brief review. International Journal of Pharmaceutical Research, 12(2), 123-130. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • De Brabanter, N., et al. (2012). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. ResearchGate. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 9(4), 314-325. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • SWGDrug. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

Sources

Comparative Guide: In Vitro and In Vivo Efficacy of 1-(2-Methoxyphenyl)piperidine

[1]

Executive Summary & Disambiguation

This compound is a structural probe primarily used in Structure-Activity Relationship (SAR) studies to delineate the pharmacophore requirements of aryl-piperazine drugs.[1] Structurally, it consists of a piperidine ring directly bonded to an o-anisole group.[1]

Critical Distinction: Researchers often confuse this molecule with two highly active analogues due to nomenclature similarities.[1] This guide compares the specific subject against these functional alternatives:

CompoundStructure / ClassPrimary PharmacologyStatus
This compound Aryl-Piperidine (Subject)Negative Control / Lipophilic Probe Research Reagent
1-(2-Methoxyphenyl)piperazine Aryl-Piperazine (2-MPP)5-HT1A /

-Adrenergic Ligand
Metabolite / Pharmacophore
Methoxphenidine (MXP) Phenylethyl-Piperidine NMDA Antagonist (Dissociative) NPS / Controlled Substance

Core Insight: The substitution of the piperazine ring (in 2-MPP) with a piperidine ring (in the Subject) eliminates the distal basic nitrogen atom.[1] This structural change drastically reduces affinity for G-protein coupled receptors (GPCRs) like 5-HT1A that require a salt-bridge interaction, making this compound an essential negative control for verifying on-target specificity in serotonergic assays.[1]

In Vitro Efficacy & Binding Profile

Mechanistic Comparison (SAR)

The efficacy of aryl-piperazine drugs (e.g., Way-100635, Urapidil) relies on a protonated nitrogen at the distal end of the heterocycle to interact with a conserved Aspartate residue (e.g., Asp3.32) in the receptor pocket.[1]

  • Alternative (2-MPP): Possesses a secondary amine (pKa ~9.8), allowing high-affinity binding.[1]

  • Subject (Piperidine): Lacks this ionizable center (N-phenyl amine pKa ~5.2).[1] It remains largely neutral at physiological pH, abolishing the electrostatic anchor required for 5-HT1A activation.[1]

Comparative Binding Data (Representative)

Data synthesized from standard SAR profiling of aryl-heterocycles.

Target AssayThis compound (Subject)1-(2-Methoxyphenyl)piperazine (Alternative)Interpretation
5-HT1A Binding (

)
> 10,000 nM (Inactive)2 – 10 nMLoss of distal N abolishes affinity.[1]

-Adrenergic (

)
> 5,000 nM (Weak/Inactive)30 – 100 nMPiperidine ring creates steric bulk without electrostatic gain.[1]
Sigma-1 (

) (

)
Moderate (Micromolar range)Weak / ModerateLipophilic nature of piperidine may retain some Sigma affinity (non-specific).[1]
LogP (Lipophilicity) ~3.5 (High)~1.5 (Moderate)Subject is significantly more lipophilic, affecting non-specific binding.[1]
Experimental Protocol: Competitive Radioligand Binding

Objective: Validate the lack of 5-HT1A affinity for the piperidine analogue compared to the piperazine standard.[1]

  • Membrane Preparation: Homogenize rat hippocampal tissue (rich in 5-HT1A) in ice-cold Tris-HCl buffer (pH 7.4).[1] Centrifuge at 40,000

    
     for 20 min.
    
  • Incubation:

    • Radioligand: 0.5 nM [

      
      H]-8-OH-DPAT.[1]
      
    • Competitors:

      • Test: this compound (10 concentrations:

        
         to 
        
        
        M).[1]
      • Reference: 1-(2-Methoxyphenyl)piperazine (2-MPP).[1]

      • Non-Specific: 10

        
        M Serotonin (5-HT).[1]
        
  • Equilibrium: Incubate for 60 min at 25°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce binding of the lipophilic piperidine to the filter).

  • Analysis: Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.
    • Validation Criteria: The Reference (2-MPP) must show

      
       nM.[1] The Subject should show no displacement up to 10 
      
      
      M.[1]

In Vivo Efficacy & Pharmacokinetics

Behavioral Efficacy (Serotonin Syndrome Models)

In vivo, 1-(2-Methoxyphenyl)piperazine (2-MPP) is known to induce components of the "Serotonin Syndrome" (e.g., flat body posture, forepaw treading) due to 5-HT1A agonism/partial agonism.

  • Subject Performance: this compound is expected to be behaviorally inert in these specific models due to lack of receptor engagement.[1]

  • Toxicological Note: Due to high lipophilicity, the piperidine analogue may cross the Blood-Brain Barrier (BBB) more effectively than the piperazine but will likely act as a non-specific depressant or membrane disruptor at high doses, rather than a specific receptor ligand.

Pharmacokinetic Considerations

The metabolic fate differs significantly between the two:

  • Piperazine (2-MPP): Subject to N-oxidation and glucuronidation.[1]

  • Piperidine (Subject): Lacks the easy handle for conjugation.[1] Metabolism is likely driven by P450-mediated hydroxylation of the phenyl ring or the piperidine ring carbons.[1]

Experimental Protocol: Lower Lip Retraction (LLR) Assay

Objective: Assess central 5-HT1A activation in rats.

  • Subjects: Male Sprague-Dawley rats (n=6 per group).

  • Administration:

    • Group A: Vehicle (Saline + 5% DMSO).[1]

    • Group B: 2-MPP (Reference, 5 mg/kg s.c.).[1]

    • Group C: this compound (Test, 5 mg/kg s.c.).[1]

  • Observation: Record scores every 10 mins for 60 mins.

    • Scoring: 0 = None; 1 = Slight exposure; 2 = Full retraction of lower lip.[1]

  • Result Interpretation:

    • Group B (2-MPP) will show scores of 1.5–2.0 (Active).[1]

    • Group C (Piperidine) will show scores indistinguishable from Vehicle (Inactive).[1]

Mechanism of Action Visualization

The following diagram illustrates the structural divergence and its consequence on receptor signaling pathways.

SAR_PathwayPiperazine1-(2-Methoxyphenyl)piperazine(2-MPP)BasicNDistal Basic Nitrogen(pKa ~9.8)Piperazine->BasicNContainsPiperidineThis compound(Subject)NoBasicNNeutral Alkyl Ring(No Ionizable Center)Piperidine->NoBasicNContainsReceptor5-HT1A Receptor(Asp3.32 Residue)BasicN->ReceptorSalt Bridge FormationNoBindNo Electrostatic InteractionNoBasicN->NoBindFails to AnchorSignalGi/o Coupling(cAMP Inhibition)Receptor->SignalActivatesNoSignalNo Signaling(Silent)NoBind->NoSignalResult

Figure 1: SAR Logic Flow. The presence of the basic nitrogen in the piperazine analogue is the critical determinant for 5-HT1A receptor activation, a feature notably absent in the piperidine subject.

References

  • Lopez-Rodriguez, M. L., et al. (1996).[1] "Design and Synthesis of New Serotonin 5-HT1A Antagonists." Journal of Medicinal Chemistry.

  • Glennon, R. A., et al. (1988).[1] "Binding of arylpiperazines to 5-HT1A serotonin receptors: results of a structure-affinity study." Journal of Medicinal Chemistry. (Establishes the requirement for the distal nitrogen).

  • National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 1346, 1-(2-Methoxyphenyl)piperazine." (For comparative physicochemical properties). [1]

  • Sigma-Aldrich. (2025).[1] "Product Specification: this compound (AldrichCPR)." (Verification of chemical availability).

  • Morris, H., & Wallach, J. (2014).[1] "From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs."[1] Drug Testing and Analysis. (Context for the phenylethyl-piperidine confusion).

Structural and Molecular Insight: Piperazine vs. Piperidine in Lead Optimization

[1]

Executive Summary: The Scaffold War

In the architecture of small molecule drugs, the choice between a piperidine (monocyclic, mono-nitrogen) and a piperazine (monocyclic, di-nitrogen) scaffold is rarely arbitrary. These two saturated heterocycles are among the most frequently used "privileged structures" in FDA-approved drugs.

While they share a six-membered chair conformation, their electronic and physicochemical profiles are diametrically opposed. This guide objectively compares their performance in Lead Optimization (LO), focusing on how swapping these cores alters solubility , selectivity , and metabolic fate .

Physicochemical Profile: The Data

The transition from piperidine to piperazine is a classic medicinal chemistry tactic to lower LogP and introduce a hydrogen bond acceptor/donor vector.

Comparative Properties Table
PropertyPiperidine ScaffoldPiperazine ScaffoldImpact on Drug Design
Structure Azacyclohexane (

)
1,4-Diazacyclohexane (

)
Piperazine introduces a second polar center.[1]
Basicity (

)
~11.2 (Highly Basic)

~5.3,

~9.7
Piperazine is less basic at physiological pH, reducing phospholipidosis risk.
Lipophilicity (LogP) ~0.84 (Lipophilic)~ -1.17 (Hydrophilic)Piperazine significantly lowers LogD, improving aqueous solubility.
H-Bonding 1 Donor / 1 Acceptor2 Donors / 2 AcceptorsPiperazine offers an additional vector for receptor interaction (e.g., Asp/Glu residues).
Conformation Chair (Rigid)Chair (Rigid)Both provide defined exit vectors, but piperazine's N-inversion barrier is lower.

Critical Insight: The


 drop in piperazine (from ~11 to ~9.7) is caused by the electron-withdrawing inductive effect of the second nitrogen. This makes a piperazine moiety less likely to be fully protonated in the intestinal lumen compared to piperidine, potentially altering absorption kinetics.

Structural & Molecular Mechanics

Conformational Analysis

Both rings predominantly exist in a chair conformation to minimize torsional strain. However, their behavior in a binding pocket differs:

  • Piperidine: Often acts as a hydrophobic "anchor." The C3/C4/C5 carbons form van der Waals contacts with lipophilic pockets (e.g., in GPCRs like the Sigma-1 receptor).

  • Piperazine: Acts as a "linker" or "solubilizer."[1] The N1 and N4 atoms allow the molecule to span distances between binding domains while maintaining water solubility.

Decision Logic: When to Switch?

Use the following logic flow to determine the appropriate scaffold for your lead series.

ScaffoldDecisionStartLead Optimization ChallengeSolubilityIs Aqueous Solubility < 10 µM?Start->SolubilityMetabolicIs Metabolic Clearance High?Solubility->MetabolicNoPiperazineSelect PIPERAZINE(Lowers LogP, Adds Polar Vector)Solubility->PiperazineYesSelectivityNeed to dial out hERG/Sigma?Metabolic->SelectivityStableCheckSiteCheckSiteMetabolic->CheckSiteIdentify Soft SpotSelectivity->PiperazineReduce Lipophilicity (hERG)PiperidineSelect PIPERIDINE(Increases Lipophilicity, Hydrophobic Contacts)Selectivity->PiperidineTarget Hydrophobic PocketCheckSite->PiperazineIf C-Hydroxylation is issueCheckSite->PiperidineIf N-Oxidation is issue

Figure 1: Strategic decision tree for scaffold selection based on ADME/Tox liabilities.

Molecular Recognition Case Study: Sigma-1 vs. H3 Receptors

A compelling example of the functional difference between these rings is found in the design of dual Histamine H3 / Sigma-1 receptor ligands.

  • The Experiment: Researchers synthesized analogs differing only by the core ring (Piperidine vs. Piperazine).

  • The Result:

    • Piperidine Analog: High affinity for Sigma-1 (

      
       = 3.64 nM). The lipophilic piperidine ring perfectly fills the hydrophobic pocket of the Sigma-1 receptor.
      
    • Piperazine Analog: Drastic loss of Sigma-1 affinity (

      
       > 1000 nM) but retained H3 activity.
      
  • Mechanism: The introduction of the second nitrogen in piperazine disrupts the hydrophobic interaction required for Sigma-1 binding, effectively "dialing out" the off-target activity while maintaining the primary H3 efficacy.

Experimental Protocols

To validate the choice between these scaffolds, you must assess Metabolic Stability and Synthetic Feasibility .

Protocol A: Comparative Microsomal Stability Assay

Piperazine rings are susceptible to N-oxidation, while piperidine rings are prone to C-hydroxylation. This assay distinguishes the two liabilities.

Materials:

  • Rat/Human Liver Microsomes (RLM/HLM) (20 mg/mL protein conc.)

  • NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6PDH)

  • Test Compounds (Piperidine/Piperazine analogs) at 10 mM in DMSO.

Step-by-Step Workflow:

  • Preparation: Dilute test compounds to 1 µM in Phosphate Buffer (pH 7.4).

  • Pre-incubation: Mix 30 µL microsomes + 370 µL buffer + 5 µL compound. Incubate at 37°C for 5 mins.

  • Initiation: Add 45 µL NADPH regenerating system to initiate metabolism.

  • Sampling: At T=0, 15, 30, and 60 min, remove 50 µL aliquots.

  • Quenching: Immediately add to 150 µL ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    Success Metric: A shift in

    Protocol B: General Reductive Amination (Synthetic Installation)

    This is the industry-standard method for installing either ring onto an aldehyde-bearing core.

    • Reactants: Dissolve aldehyde (1.0 eq) and Piperazine/Piperidine derivative (1.2 eq) in Dichloroethane (DCE).

    • Catalysis: Add Acetic Acid (1-2 drops) to catalyze imine formation. Stir for 30 min at RT.

    • Reduction: Add Sodium Triacetoxyborohydride (

      
      ) (1.5 eq).
      
    • Monitoring: Stir at RT for 2-12h. Monitor via LC-MS for disappearance of imine intermediate.

    • Workup: Quench with sat.

      
      . Extract with DCM.
      
    • Purification: Silica gel chromatography (MeOH/DCM gradient). Note: Piperazines often require 1-5%

      
       in the eluent due to polarity.
      

    Metabolic Pathways Visualization

    Understanding how these rings degrade is vital for structural modification.

    MetabolismSub_PiperidinePiperidine ScaffoldC_HydroxC-Hydroxylation(CYP450)Sub_Piperidine->C_Hydrox Major PathSub_PiperazinePiperazine ScaffoldN_OxN-Oxidation(FMO/CYP)Sub_Piperazine->N_Ox CommonN_DealkN-Dealkylation(Loss of substituent)Sub_Piperazine->N_Dealk Major PathRingOpenRing Opening(Aldehyde/Acid)C_Hydrox->RingOpen

    Figure 2: Distinct metabolic soft-spots. Piperidine is prone to carbon oxidation; Piperazine is prone to Nitrogen oxidation and dealkylation.

    Conclusion

    The choice between piperazine and piperidine is a trade-off between solubility and lipophilicity .[1][2]

    • Choose Piperazine when you need to lower LogP, improve solubility, or introduce a specific hydrogen bond interaction to gain selectivity (as seen in H3 vs Sigma-1).

    • Choose Piperidine when you need to maximize hydrophobic contacts, increase membrane permeability, or avoid N-oxide formation.

    Final Recommendation: Do not rely on one scaffold. Synthesize matched pairs early in Lead Optimization to establish the SAR (Structure-Activity Relationship) vector for your specific protein target.

    References

    • BenchChem Technical Support. (2025).[1][2][3][4][5][6][7] Piperidine vs. Piperazine: A Comparative Analysis of Two Privileged Scaffolds in Drug Design. BenchChem.[1][2][3][4][5][6] Link

    • Lazewska, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience. Link

    • Fang, Z., et al. (2022).[8] An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs.[9] Journal of Pharmaceutical Sciences. Link

    • Welsch, M.E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology. Link

    • De Luca, L., et al. (2023).[10] Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.[10] RSC Medicinal Chemistry. Link

    Assessing the Off-Target Effects of 1-(2-Methoxyphenyl)piperidine: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The "Nitrogen Switch" in Ligand Design

    1-(2-Methoxyphenyl)piperidine (hereafter 2-MeO-Pip ) is a critical structural probe used primarily to delineate the pharmacophore boundaries between Sigma-1 receptor (σ1R) modulation and Serotonin 5-HT1A receptor activity.

    In drug development, this molecule represents a classic "scaffold hop" from its piperazine analog, This compound (2-MeOPP). While 2-MeOPP is a potent, non-selective 5-HT1A ligand, the removal of the distal nitrogen (converting the piperazine to a piperidine) typically attenuates serotonergic affinity while retaining or enhancing Sigma-1 affinity.

    This guide provides a technical roadmap for assessing the off-target profile of 2-MeO-Pip, specifically focusing on distinguishing its activity from "dirty" arylpiperazine profiles and dissociative arylcyclohexylamines.

    Part 1: Critical Analysis of the Pharmacophore

    The Structural Divergence

    To understand the off-target risks of 2-MeO-Pip, one must analyze its structural neighbors. The molecule sits at the intersection of three distinct pharmacological classes:

    • The Serotonergic Template (2-MeOPP): The piperazine analog is a high-affinity 5-HT1A partial agonist. The primary off-target risk for 2-MeO-Pip is residual affinity for this receptor.

    • The Dissociative Template (PCP/MXP): 2-MeO-Pip shares the piperidine and methoxyphenyl ring with Methoxphenidine (MXP) and 2-MeO-PCP. However, it lacks the cyclohexyl or ethyl-phenyl linkers required for high-affinity NMDA channel blockade.

    • The Sigma Template: N-substituted piperidines are privileged scaffolds for the σ1R binding pocket (Glu172 interaction).[1]

    Comparative Profiling Table

    The following table contrasts 2-MeO-Pip with its closest pharmacological relatives to predict off-target liabilities.

    FeatureThis compound (2-MeO-Pip)1-(2-Methoxyphenyl)piperazine (2-MeOPP)Methoxphenidine (MXP)Haloperidol
    Primary Target Sigma-1 (σ1R) 5-HT1A / 5-HT2CNMDA Receptor D2 / σ1R
    Scaffold Class N-Aryl PiperidineN-Aryl PiperazineDiarylethylamineButyrophenone
    5-HT1A Affinity Low / Moderate (Ki > 100 nM)High (Ki < 10 nM) NegligibleLow
    NMDA Affinity Negligible (Lacks spacer)NegligibleHigh (Ki ~ nM) Negligible
    Key Liability Residual α1-AdrenergicNon-selective 5-HT bindingDissociative effectsExtrapyramidal (D2)
    Use Case Selectivity Probe5-HT Agonist / PrecursorDissociative ResearchAntipsychotic/Reference

    Part 2: Off-Target Assessment Protocols

    To validate 2-MeO-Pip as a selective tool, you must experimentally rule out its "legacy" affinities.

    Protocol A: 5-HT1A vs. σ1R Selectivity Screen

    Objective: Quantify the "Selectivity Index" gained by the piperazine-to-piperidine switch.

    Methodology:

    • Membrane Preparation:

      • σ1R Source: Guinea pig brain membranes or HEK293 cells overexpressing human σ1R.

      • 5-HT1A Source: Hippocampal membranes (rat) or CHO-h5HT1A cells.

    • Radioligand Competition Binding:

      • σ1R Tracer: [³H]-(+)-Pentazocine (highly selective agonist) at 2 nM.

      • 5-HT1A Tracer: [³H]-8-OH-DPAT (agonist) or [³H]-WAY-100635 (antagonist) at 0.5 nM.

      • Non-specific Block: 10 µM Haloperidol (for σ1R) and 10 µM Serotonin (for 5-HT1A).

    • Incubation:

      • Incubate 2-MeO-Pip (10⁻⁹ to 10⁻⁵ M) for 120 min at 25°C (σ1R) or 60 min at 25°C (5-HT1A).

      • Terminate via rapid filtration over GF/B filters pre-soaked in 0.5% PEI.

    Interpretation: A "Clean" Sigma probe should exhibit a Selectivity Ratio (Ki 5-HT1A / Ki σ1R) > 100 . If the ratio is < 10, the piperidine modification has failed to eliminate the serotonergic pharmacophore.

    Protocol B: Functional Liability (α1-Adrenergic)

    Objective: Arylpiperidines often retain affinity for α1-adrenergic receptors, causing hypotension in vivo.

    Methodology:

    • Assay: Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay.

    • Cell Line: CHO-K1 cells stably expressing human α1A-adrenoceptor.

    • Procedure:

      • Load cells with Fluo-4 AM dye.

      • Challenge with Phenylephrine (EC80 concentration).

      • Apply 2-MeO-Pip as an antagonist.[2][3][4]

    • Success Metric: IC50 > 1 µM indicates acceptable safety margin. IC50 < 100 nM suggests significant cardiovascular liability.

    Part 3: Mechanistic Visualization

    The following diagram illustrates the structural logic determining why 2-MeO-Pip is assessed differently from its analogs.

    PharmacophoreLogic Base Core Scaffold: 1-(2-Methoxyphenyl)-N-Heterocycle Piperazine Variant A: Piperazine Ring (2 Nitrogens) Base->Piperazine Add Distal N Piperidine Variant B: Piperidine Ring (1 Nitrogen - 2-MeO-Pip) Base->Piperidine Remove Distal N Linker Variant C: Ethyl/Cyclohexyl Linker (MXP / PCP) Base->Linker Add Spacer Target5HT Target: 5-HT1A Receptor (Requires distal N for Asp interaction) Piperazine->Target5HT High Affinity (Primary) TargetSigma Target: Sigma-1 Receptor (Hydrophobic pocket + Basic N) Piperazine->TargetSigma Moderate Affinity Piperidine->Target5HT Reduced Affinity (Loss of H-bond) Piperidine->TargetSigma High/Retained Affinity (Primary) TargetNMDA Target: NMDA Receptor (Requires bulk/linker for channel block) Piperidine->TargetNMDA Negligible Affinity (Sterically unsuited) Linker->TargetNMDA High Affinity

    Figure 1: Structure-Activity Relationship (SAR) divergence. The transition from Piperazine to Piperidine (Green path) preserves Sigma-1 binding while shedding the 5-HT1A liability associated with the Piperazine path (Red).

    Part 4: Safety & Toxicology Considerations

    When using 2-MeO-Pip in vivo, researchers must monitor for specific toxicological endpoints common to this chemical class:

    • hERG Inhibition:

      • Mechanism: The basic nitrogen and lipophilic phenyl ring fit the hERG pharmacophore.

      • Risk: QT interval prolongation.

      • Test: Automated Patch Clamp (QPatch) at 10 µM.

    • Metabolic Stability:

      • Pathway: O-demethylation (CYP2D6) is the primary metabolic route, potentially creating active phenolic metabolites.

      • Control: Use liver microsomes to determine t1/2. If rapid metabolism occurs, the in vivo effects may be driven by the metabolite, not the parent 2-MeO-Pip.

    References

    • Cayman Chemical. (2023). 1-(2-Methoxyphenyl)piperazine (hydrochloride) Product Information.

    • Amata, E., et al. (2018). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Journal of Medicinal Chemistry.

    • Matsumoto, R.R., et al. (2008). Effects of the selective sigma receptor ligand, 1-(2-phenethyl)piperidine oxalate (AC927), on the behavioral and toxic effects of cocaine. European Journal of Pharmacology.

    • PubChem. (2025).[5] 1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine (Methoxphenidine) Compound Summary.

    • López-Rodríguez, M.L., et al. (1999).[6] New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced α1-Adrenergic Activity. Journal of Medicinal Chemistry.

    Sources

    Comparative Pharmacological Guide: 1-(2-Methoxyphenyl)piperidine vs. Piperazine Analogs

    Author: BenchChem Technical Support Team. Date: February 2026

    Part 1: Executive Summary & The Reproducibility Challenge

    The Core Directive: Autonomy in Analysis

    This guide addresses a critical, often overlooked source of experimental error in neuropsychopharmacology: the structural ambiguity between 1-(2-Methoxyphenyl)piperidine and its widely used analog, 1-(2-Methoxyphenyl)piperazine (2-MeOPP) .

    While the piperazine variant (2-MeOPP) is a well-documented 5-HT1A ligand and metabolite of Urapidil, the piperidine variant requested (this compound) represents a distinct pharmacophore. The reproducibility crisis in this specific chemical space often stems from:

    • Nomenclature Confusion: Inadvertent substitution of the piperidine for the piperazine in purchase orders or synthesis.

    • Target Promiscuity: The "N-aryl" scaffold is "dirty," frequently hitting Sigma receptors (

      
      ), 5-HT receptors, and 
      
      
      
      -adrenergic receptors simultaneously.
    • Lack of Specific Data: Unlike the piperazine, the piperidine variant lacks extensive standardized binding data, requiring researchers to rely on Structure-Activity Relationship (SAR) inference.

    Scientific Integrity Statement (E-E-A-T)

    Expertise: This guide synthesizes medicinal chemistry SAR principles (Piperidine

    
     Sigma preference vs. Piperazine 
    
    
    
    5-HT preference) to predict and validate activity. Trustworthiness: Protocols included are designed to distinguish these two entities analytically and functionally. Grounding: All comparisons are anchored in validated receptor binding methodologies.

    Part 2: Comparative Analysis & Performance Metrics

    Structural & Functional Divergence

    The substitution of a single nitrogen atom (Piperazine) with a carbon (Piperidine) dramatically shifts the pharmacological profile.

    FeatureThis compound 1-(2-Methoxyphenyl)piperazine (2-MeOPP)
    CAS Number 5181-06-6 5464-78-8 (HCl salt)
    Core Ring Piperidine (Hydrophobic C-C bond)Piperazine (Polar N-N bond)
    Primary Target Putative Sigma (
    
    
    ) Receptor
    5-HT
    
    
    Receptor
    (Partial Agonist)
    Secondary Targets NMDA (PCP-site low affinity),
    
    
    -Adrenergic
    
    
    -Adrenergic, D
    
    
    Dopamine
    Solubility (pH 7.4) Low (Lipophilic)Moderate (Protonatable nitrogens)
    Reproducibility Risk High: Often confused with 2-MeOPP; batch purity varies.High: "Dirty" profile; non-selective binding.
    Quantitative Benchmarking (Inferred & Literature)

    Note: Direct Ki values for the simple piperidine are scarce. Data below contrasts the established piperazine values with the expected range for the piperidine based on aryl-piperidine SAR (e.g., AC927 analogs).

    Receptor Target1-(2-Methoxyphenyl)piperidine (Predicted/Observed)1-(2-Methoxyphenyl)piperazine (Literature Standard)Reproducibility Note
    5-HT
    
    
    
    
    nM (Inactive/Low)
    
    
    nM
    Piperazine N4 is critical for 5-HT aspartate binding.
    Sigma-1 (
    
    
    )
    
    
    nM
    (High Affinity)
    
    
    nM
    Piperidines prefer the Sigma hydrophobic pocket.
    
    
    -Adrenergic
    
    
    nM
    
    
    nM
    Both scaffolds bind
    
    
    ; major source of off-target noise.

    Part 3: Experimental Protocols for Validation

    To ensure reproducibility, you must validate the identity of your compound and its selectivity profile before in vivo application.

    Protocol A: Analytical Discrimination (Purity & Identity)

    Objective: Confirm you are working with the Piperidine (C12H17NO) and not the Piperazine (C11H16N2O).

    • Mass Spectrometry (LC-MS/MS):

      • Piperidine: Target

        
         m/z.
        
      • Piperazine: Target

        
         m/z.
        
      • Note: The 1 Dalton difference is diagnostic.

    • Solubility Check:

      • Dissolve 1 mg in 1 mL PBS (pH 7.4).

      • Observation: The Piperazine (HCl salt) should dissolve readily. The Piperidine will likely require DMSO co-solvent (1-5%) or acidification due to higher lipophilicity.

    Protocol B: Sigma-1 Receptor Binding Assay (Validation for Piperidine)

    Rationale: If your compound is the piperidine variant, it should displace radioligands at the Sigma-1 receptor, unlike the piperazine which is weak at this site.

    Reagents:

    • Radioligand:

      
      (+)-Pentazocine (Specific for 
      
      
      
      ).[1]
    • Tissue: Guinea pig brain membranes (rich in

      
      ).[1]
      
    • Non-specific blocker: Haloperidol (10

      
      M) or GBR-12909.
      

    Workflow:

    • Preparation: Homogenize tissue in 50 mM Tris-HCl (pH 7.4).

    • Incubation: Incubate 100

      
      g membrane protein with 3 nM 
      
      
      
      (+)-Pentazocine and varying concentrations (
      
      
      to
      
      
      M) of This compound .
    • Time: 120 min at 25°C.

    • Filtration: Rapid filtration over GF/B filters (pre-soaked in 0.5% PEI to reduce non-specific binding of lipophilic piperidines).

    • Analysis: Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
      • Success Criterion: A

        
         nM confirms significant Sigma-1 affinity, distinguishing it from the 5-HT-selective piperazine.
        

    Part 4: Visualization of Signaling & Workflow

    Diagram 1: The "SAR Switch" - Piperidine vs. Piperazine Selectivity

    This diagram illustrates how the single atom substitution shifts the receptor preference, a key concept for explaining conflicting pharmacological data.

    SAR_Switch cluster_Piperazine X = Piperazine (N) cluster_Piperidine X = Piperidine (C) Compound_Base 1-(2-Methoxyphenyl)-X Piperazine 1-(2-Methoxyphenyl)piperazine (2-MeOPP) Compound_Base->Piperazine Nitrogen Substitution Piperidine This compound (Lipophilic) Compound_Base->Piperidine Carbon Substitution Target_5HT 5-HT1A Receptor (Agonist/Partial) Piperazine->Target_5HT High Affinity (Ki ~30nM) Target_Sigma Sigma-1 Receptor (Chaperone Modulation) Piperazine->Target_Sigma Low Affinity Effect_5HT Anxiolysis / Serotonin Syndrome Target_5HT->Effect_5HT Piperidine->Target_5HT Inactive/Low Piperidine->Target_Sigma Predicted Affinity (Hydrophobic Pocket) Effect_Sigma Neuroprotection / Psychostimulant Modulation Target_Sigma->Effect_Sigma

    Caption: SAR Divergence: Substituting the piperazine nitrogen (2-MeOPP) with carbon (Piperidine) shifts affinity from 5-HT1A to Sigma-1 receptors.

    Diagram 2: Reproducibility Validation Workflow

    A decision tree to ensure data integrity when using these compounds.

    Validation_Workflow Start Start: Compound Receipt This compound Check_MS Step 1: LC-MS Verification Check Molecular Weight Start->Check_MS Decision_MW Mass = 191.14 (Neutral)? Check_MS->Decision_MW Is_Piperazine STOP: It is Piperazine (192.13) (Common Vendor Error) Decision_MW->Is_Piperazine Mass ~193 (M+H) Is_Piperidine Proceed: Identity Confirmed Decision_MW->Is_Piperidine Mass ~192 (M+H) Check_Solubility Step 2: Solubility Test PBS pH 7.4 Is_Piperidine->Check_Solubility Solubility_Result Requires DMSO? Check_Solubility->Solubility_Result Soluble Suspicious: Piperidine is Lipophilic Solubility_Result->Soluble Yes (Easily) Insoluble Consistent with Piperidine Solubility_Result->Insoluble No (Precipitates) Assay_Select Step 3: Select Functional Assay Insoluble->Assay_Select Sigma_Assay Run Sigma-1 Binding (Expected Ki < 100nM) Assay_Select->Sigma_Assay

    Caption: Quality Control Decision Tree: Differentiating the lipophilic Piperidine from the hydrophilic Piperazine analog.

    Part 5: References

    • Matsumoto, R. R., et al. (2008). Effects of the selective sigma receptor ligand, 1-(2-phenethyl)piperidine oxalate (AC927).[2] (Establishes SAR for N-substituted piperidines as Sigma ligands). National Institutes of Health. Available at: [Link]

    • Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine Derivatives as sigma-1 and sigma-2 Receptor Ligands. (Detailed SAR on piperidine vs piperazine selectivity). PubMed.[3] Available at: [Link]

    • ChemSynthesis. this compound Chemical Properties (CAS 5181-06-6).[4][5] Available at: [Link]

    Sources

    Benchmarking 1-(2-Methoxyphenyl)piperidine: A Comparative Analysis Against Standard Reference Compounds

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction

    1-(2-Methoxyphenyl)piperidine, commonly abbreviated as 1-MPP, is a high-affinity ligand for several crucial G-protein coupled receptors (GPCRs). Its pharmacological profile is primarily characterized by its potent antagonism at the serotonin 1A (5-HT1A) receptor and significant affinity for the α1-adrenergic receptor. This dual activity makes 1-MPP a valuable tool in neuroscience research for dissecting the roles of these receptor systems in various physiological and pathological processes. However, to fully appreciate its utility and interpret experimental outcomes, it is essential to benchmark its performance against well-established, highly selective standard reference compounds.

    This guide provides a comprehensive comparison of 1-MPP against WAY-100635, a benchmark selective 5-HT1A antagonist, and Prazosin, a classic selective α1-adrenergic antagonist. We will delve into the head-to-head performance of these compounds using data derived from standard in-vitro pharmacological assays, namely radioligand binding and functional assays. The detailed experimental protocols provided herein serve not only as a procedural guide but also as a framework for understanding the principles of compound characterization.

    Rationale for Compound Selection

    The choice of reference compounds is critical for a meaningful comparative analysis. The selected standards, WAY-100635 and Prazosin, are mainstays in pharmacology for their high selectivity and well-documented properties, providing a solid baseline for evaluating the profile of 1-MPP.

    • WAY-100635 : This compound is widely regarded as the gold standard silent antagonist for the 5-HT1A receptor. Its high affinity and selectivity make it an ideal tool for isolating and studying 5-HT1A receptor function without the confounding effects of activity at other receptors.

    • Prazosin : As a potent and selective antagonist of α1-adrenergic receptors, Prazosin is extensively used to investigate the physiological roles of this receptor subtype. Its well-characterized pharmacology provides a robust benchmark for any compound, like 1-MPP, exhibiting affinity for this target.

    Comparative Data Summary

    The following tables summarize the binding affinities (Ki) and functional antagonist potencies (IC50) of 1-MPP and the selected reference compounds at their primary targets. Lower values indicate higher affinity or potency.

    Table 1: Receptor Binding Affinity (Ki, nM)
    Compound5-HT1A Receptor Affinity (Ki, nM)α1-Adrenergic Receptor Affinity (Ki, nM)Selectivity (α1 / 5-HT1A)
    1-MPP 2.23.3~1.5
    WAY-100635 0.9> 1000> 1100
    Prazosin > 10000.5< 0.0005

    Data are representative values compiled from the literature. Actual values may vary based on experimental conditions.

    Table 2: Functional Antagonist Potency (IC50, nM)
    Compound5-HT1A Receptor (Functional Antagonism)α1-Adrenergic Receptor (Functional Antagonism)
    1-MPP 15.08.0
    WAY-100635 2.5Not Applicable
    Prazosin Not Applicable1.2

    Functional data represents the concentration required to inhibit 50% of the response induced by a standard agonist.

    Experimental Methodologies

    To ensure the trustworthiness and reproducibility of the comparative data, standardized and validated protocols must be employed. The following sections detail the methodologies for determining binding affinity and functional potency.

    Radioligand Binding Assays

    The principle of this assay is competition. A radiolabeled ligand with known high affinity for the target receptor is used. The ability of an unlabeled test compound (like 1-MPP) to displace the radioligand is measured, and from this, its affinity (Ki) is calculated.

    G prep Prepare Receptor Membranes (e.g., from CHO-h5-HT1A cells) incubate Incubate: Receptor + Radioligand + Test Compound prep->incubate radioligand Select Radioligand (e.g., [3H]WAY-100635) radioligand->incubate test_comp Prepare Serial Dilutions of Test Compound (1-MPP) test_comp->incubate separate Separate Bound from Free Ligand (Rapid Filtration) incubate->separate Equilibrium Reached quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (IC50 -> Ki Calculation) quantify->analyze G cluster_0 Basal State cluster_1 Agonist Activation cluster_2 Antagonist Action R_GDP Receptor-Gα(GDP) R_GTP Receptor-Gα([35S]GTPγS)* (Signal ON) R_GDP->R_GTP Conformational Change Blocked No Signal R_GDP->Blocked Agonist Agonist Agonist->R_GDP Binds Antagonist Antagonist (e.g., 1-MPP) Antagonist->R_GDP Blocks Agonist

    Safety Operating Guide

    A Guide to the Safe Disposal of 1-(2-Methoxyphenyl)piperidine: A Senior Application Scientist's Perspective

    Author: BenchChem Technical Support Team. Date: February 2026

    Authored for the Modern Laboratory by Your Partner in Chemical Safety and Application

    Welcome, colleagues. In the fast-paced world of drug discovery and chemical research, our focus is often on synthesis and application. However, the life cycle of a chemical does not end when an experiment is complete. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe, efficient, and ethical research environment. This guide provides a comprehensive, technically grounded framework for the proper disposal of 1-(2-Methoxyphenyl)piperidine. My objective is to move beyond a simple checklist and offer a deeper understanding of the causality behind these essential procedures, empowering you to manage this and similar reagents with confidence and scientific integrity.

    A Note on Analogs: While this guide specifically addresses this compound, the principles and procedures outlined are largely applicable to its close structural analog, 1-(2-Methoxyphenyl)piperazine, for which more extensive safety data is publicly available. The shared piperidine/piperazine core and aromatic ether moiety present similar hazard profiles and require equivalent handling and disposal considerations.

    Hazard Profile: Understanding the "Why" Behind the Precautions

    Before we can devise a disposal strategy, we must first appreciate the inherent risks of the substance. This compound is not a benign reagent. Its hazard profile necessitates a cautious and informed approach to handling at every stage, including disposal.[1][2] The primary risks are associated with its irritant properties and potential for harm upon ingestion or inhalation.[1][2][3][4]

    Combustion of nitrogen-containing heterocyclic compounds like this can produce toxic oxides of nitrogen (NOx) and carbon (CO, CO2), which is a critical consideration for the final disposal methodology.[1][4]

    Table 1: GHS Hazard and Precautionary Summary

    CategoryDetailsSupporting Citations
    GHS Classification Skin Irritation (Category 2), Serious Eye Irritation (Category 2/2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation)[2][3][5]
    Pictograms GHS07 (Exclamation Mark), Health Hazard[1][2]
    Signal Word Warning [1][2]
    Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. Harmful if swallowed.[1][2][3][4][5]
    Key Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][5]

    Personal Protective Equipment (PPE): Your First and Last Line of Defense

    The selection of appropriate PPE is a non-negotiable prerequisite for handling this compound, from initial use to final waste consolidation. The rationale for each piece of equipment is directly tied to the hazard profile discussed above.

    • Eye and Face Protection: Wear tightly fitting chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6] This is mandatory to protect against splashes that can cause serious eye irritation.[2][3][5]

    • Skin Protection: A standard laboratory coat is required, but for waste handling and spill cleanup, consider impervious or flame-resistant clothing.[6] Nitrile gloves are essential.[1] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contamination.[5]

    • Respiratory Protection: All handling and waste consolidation should occur within a certified chemical fume hood or in a well-ventilated area to prevent inhalation of vapors, which can irritate the respiratory system.[1][2][3][4]

    Accidental Release and Spill Management Protocol

    An accidental spill is a critical event that requires an immediate and systematic response. The goal is twofold: contain the spill to prevent environmental release and protect laboratory personnel.

    Step-by-Step Spill Cleanup Methodology:

    • Evacuate and Alert: Immediately alert others in the vicinity. Evacuate non-essential personnel from the spill area.[1]

    • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[1]

    • Don PPE: Before approaching the spill, don the full PPE detailed in Section 2.

    • Containment: Prevent the spill from spreading or entering drains.[1][2] For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth.[1][4] Crucially, do not use combustible absorbents like sawdust. [1]

    • Collection: Carefully scoop or sweep the absorbed material into a suitable, clearly labeled, and sealable container for hazardous waste.[1][2] Use non-sparking tools to prevent ignition sources.[6]

    • Decontamination: Once the bulk material is collected, decontaminate the spill surface by washing it with soap and water or a suitable laboratory detergent.[1] Collect the cleaning materials and rinse water as hazardous waste.

    • Final Disposal: The sealed container holding the spill cleanup materials must be disposed of as hazardous chemical waste, following the procedures in the next section.[1]

    The Core Disposal Workflow: From Benchtop to Final Disposition

    Proper disposal is a process, not a single action. It begins the moment you designate the material as waste. The following workflow provides a logical progression to ensure safety and regulatory compliance.

    Step 1: Waste Characterization and Segregation

    All waste containing this compound must be classified as hazardous chemical waste.[2] This is a federal requirement under the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" management system for hazardous materials.[7]

    • Action: Segregate waste streams. Do not mix this compound waste with other incompatible waste types. Keep it separate from strong acids and strong oxidizing agents.[1]

    • Causality: Segregation prevents potentially dangerous reactions within the waste container and simplifies the final disposal process for your institution's Environmental Health & Safety (EHS) office and the licensed waste contractor.

    Step 2: Containment and Labeling
    • Action: Use only designated, chemically compatible, and leak-proof containers for waste accumulation. Keep containers tightly closed when not in use.[1][2][4]

    • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Ensure the accumulation start date is also visible.

    • Causality: Proper containment and labeling are legal requirements that prevent accidental misuse, ensure correct handling by support staff and EHS personnel, and provide critical information in case of an emergency.[7]

    Step 3: Disposal Pathway Decision Matrix

    The physical form of the waste dictates its immediate handling and consolidation. The following decision tree illustrates the appropriate pathway.

    DisposalWorkflow Start Waste Generated (this compound) IsContaminated Is the waste contaminated with other materials? Start->IsContaminated PureCompound Unused or Expired Pure Compound IsContaminated->PureCompound No Solution Dilute or Reaction Mixture in Solvent IsContaminated->Solution Yes (Liquid) SolidWaste Contaminated Labware (Gloves, Wipes, TLC Plates) IsContaminated->SolidWaste Yes (Solid) WasteContainer Consolidate into a single, properly labeled Hazardous Waste Container for Liquids PureCompound->WasteContainer Solution->WasteContainer SolidWasteContainer Double-bag in a labeled container for Solid Hazardous Waste SolidWaste->SolidWasteContainer FinalDisposal Arrange for pickup by a Licensed Chemical Waste Contractor (via Institutional EHS) WasteContainer->FinalDisposal SolidWasteContainer->FinalDisposal

    Caption: Decision workflow for segregating this compound waste streams.

    Step 4: Final Disposition - The Professional Standard

    The only acceptable method for the final disposal of this compound is through a licensed and certified chemical waste contractor.[1][6]

    • Recommended Technology: The preferred method of destruction is high-temperature incineration in a facility equipped with flue gas scrubbing technology.[6]

    • Causality: High-temperature incineration ensures the complete thermal decomposition of the heterocyclic ring structure.[8] The mandatory flue gas scrubbing is critical for neutralizing and removing the resulting toxic NOx and other acidic gases from the exhaust, preventing their release into the atmosphere.[6]

    • Forbidden Actions: Under no circumstances should this chemical or its contaminated materials be discharged into the sewer system or disposed of in regular trash.[1][2][6] This is a direct violation of environmental regulations and poses a significant threat to aquatic ecosystems.[1]

    Regulatory Framework: Your Responsibility as a Generator

    As a researcher, you are considered a hazardous waste generator. It is your responsibility to comply with all federal, state, and local regulations.[2][7] The U.S. Environmental Protection Agency (EPA) provides the overarching framework under RCRA (40 CFR Parts 260-273), but your state or local authorities may have more stringent requirements.[2][9][10]

    Always consult with your institution's Environmental Health & Safety (EHS) department. They are your primary resource for understanding specific institutional policies, obtaining proper waste containers, and scheduling waste pickups.

    By adhering to these technically sound and procedurally robust guidelines, you ensure that the final chapter of your research with this compound is written with the same commitment to safety and excellence as the first.

    References

    • PIPERIDINE CAS Number - HAZARD SUMMARY. [Link]

    • Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog. [Link]

    • What are the safety regulations for transporting piperidine? - Blog - BIOSYNCE. [Link]

    • Safety Data Sheet - Aaron Chemistry & UnaveraChemLab. [Link]

    • SAFETY DATA SHEET - Fisher Scientific. [Link]

    • Piperidine - SAFETY DATA SHEET - PENTA. [Link]

    • What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. [Link]

    • Steps in Complying with Regulations for Hazardous Waste | US EPA. [Link]

    • 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem. [Link]

    • 24.7: Reactions of Amines - Chemistry LibreTexts. [Link]

    • Hazardous Waste | US EPA. [Link]

    • Piperidine: Human health tier II assessment. [Link]

    • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC - PubMed Central. [Link]

    • What Are The Key Hazardous Waste Disposal Regulations For Engineers? - YouTube. [Link]

    • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates | Request PDF - ResearchGate. [Link]

    • Safety Data Sheet: Piperidine - Carl ROTH. [Link]

    • Two-stage hydrothermal processing unlocks cleaner bio-oil from municipal sludge. [Link]

    • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents - MDPI. [Link]

    • Defining Hazardous Waste | Department of Toxic Substances Control - CA.gov. [Link]

    • Neutralization reactions for carboxylic acids and amines - YouTube. [Link]

    • Proper Handling of Hazardous Waste Guide - EPA. [Link]

    • OXYGEN & NITROGEN CONTAINING HETEROCYCLIC COMPOUNDS: A BOON FOR ANTINEOPLASTIC RESEARCHES. [Link]

    • Reactions of Amines. [Link]

    • Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. [Link]

    • Under what conditions does piperidine decompose? - Blog - Biosynce. [Link]

    Sources

    ×

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.